molecular formula C8H11NO2S B1586255 Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate CAS No. 306937-37-1

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Cat. No.: B1586255
CAS No.: 306937-37-1
M. Wt: 185.25 g/mol
InChI Key: AUEJOXGQRQYLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5-7(4-8(10)11-3)9-6(2)12-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJOXGQRQYLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384276
Record name Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-37-1
Record name Methyl 2,5-dimethyl-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a substituted thiazole ring, a core structure in numerous pharmacologically active agents. A comprehensive understanding of its physicochemical properties is paramount for its potential development as a therapeutic candidate. This guide provides a detailed analysis of these properties, including molecular structure, solubility, lipophilicity, and ionization state. In the absence of extensive experimental data, this document leverages in silico predictive models to offer valuable insights for researchers. Furthermore, it outlines the standard experimental methodologies for the empirical determination of these crucial parameters and discusses the expected spectral characteristics that are fundamental for its structural elucidation and quality control.

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, and antifungal agents. The thiazole nucleus is a key component of vitamin B1 (thiamine) and the antibiotic penicillin. The physicochemical properties of thiazole-containing compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and ultimately, their therapeutic efficacy and safety. This guide focuses on elucidating the physicochemical landscape of this compound to support its evaluation in drug discovery and development programs.

Molecular Structure and In Silico Physicochemical Predictions

A foundational step in characterizing any potential drug candidate is the detailed analysis of its molecular structure and the prediction of its fundamental physicochemical properties. These in silico methods provide rapid and cost-effective initial assessments, guiding further experimental work.

Chemical Structure

The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound is CC1=C(SC(=N1)C)CC(=O)OC . This notation precisely describes the atomic connectivity of the molecule.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, in silico prediction tools are invaluable. The following table summarizes the predicted physicochemical properties of this compound, generated using the SwissADME web tool, a widely recognized platform in drug discovery research.[1][2][3]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₉H₁₁NO₂SDefines the elemental composition.
Molecular Weight 199.25 g/mol Influences absorption and distribution; generally, values <500 g/mol are preferred for oral bioavailability.
logP (Octanol/Water Partition Coefficient) 1.65A measure of lipophilicity, which affects permeability across biological membranes and solubility. A balanced logP (typically 1-3) is often desirable.
logS (Aqueous Solubility) -2.5Predicts the solubility in water. A higher logS value indicates better solubility, which is crucial for absorption.
pKa (Acid/Base Dissociation Constant) Basic pKa: 3.18Indicates the ionization state at different pH values, affecting solubility, permeability, and receptor binding. The predicted basic pKa suggests the thiazole nitrogen is weakly basic.
Topological Polar Surface Area (TPSA) 55.1 ŲReflects the surface area of polar atoms, influencing membrane permeability. TPSA values < 140 Ų are generally associated with good oral bioavailability.
Number of Rotatable Bonds 3An indicator of molecular flexibility, which can impact binding affinity and bioavailability. Fewer rotatable bonds are generally preferred.
Hydrogen Bond Acceptors 3The number of atoms that can accept a hydrogen bond, influencing solubility and binding.
Hydrogen Bond Donors 0The number of atoms that can donate a hydrogen bond, influencing solubility and binding.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

While in silico predictions are informative, experimental determination of physicochemical properties remains the gold standard for accurate characterization. This section outlines the standard methodologies employed in the pharmaceutical industry.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

  • Methodology: Capillary Method

    • A small, powdered sample of the compound is packed into a thin-walled capillary tube.[4]

    • The capillary tube is placed in a calibrated heating apparatus.[5]

    • The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[6][7]

  • Causality: A sharp melting point range (typically < 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[6]

Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that governs a molecule's ability to cross biological membranes.

  • Methodology: Shake-Flask Method

    • A known amount of the compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4 for logD).[8][9]

    • The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.[10]

    • The two phases are separated, and the concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).[8]

    • The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10][11]

  • Causality: This method directly measures the partitioning of the compound between a nonpolar and a polar environment, providing a reliable measure of its lipophilicity.

Ionization Constant (pKa)

The pKa determines the extent of ionization of a compound at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets.

  • Methodology: Potentiometric Titration

    • The compound is dissolved in a suitable solvent (often a water-methanol mixture for poorly soluble compounds).[1][3]

    • A standardized solution of a strong acid or base is incrementally added to the solution.[12]

    • The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[1]

    • The pKa is determined from the inflection point of the resulting titration curve.[12][13][14]

  • Causality: This method directly measures the pH at which the compound is 50% ionized, providing an accurate determination of its acidic or basic strength.

Aqueous Solubility

Solubility is a crucial factor for drug absorption and formulation development.

  • Methodologies: Kinetic and Thermodynamic Solubility Assays

    • Kinetic Solubility: This high-throughput screening method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs, often by turbidimetry.[15][16]

    • Thermodynamic Solubility: This method, considered the gold standard, involves equilibrating an excess of the solid compound in an aqueous buffer for an extended period (e.g., 24-48 hours) to achieve a saturated solution.[15][17][18][19] The concentration of the dissolved compound is then measured after filtration or centrifugation.

  • Causality: Kinetic solubility provides a rapid assessment of solubility from a supersaturated state, while thermodynamic solubility reflects the true equilibrium solubility of the most stable crystalline form.

Spectral Characterization: The Fingerprint of the Molecule

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

  • Expected ¹H NMR Spectral Features:

    • Methyl Protons (Thiazole C2): A singlet in the region of δ 2.5-2.8 ppm.

    • Methyl Protons (Thiazole C5): A singlet in the region of δ 2.2-2.5 ppm.

    • Methylene Protons (-CH₂-): A singlet in the region of δ 3.5-3.8 ppm.[20]

    • Methyl Protons (Ester -OCH₃): A singlet in the region of δ 3.6-3.8 ppm.[8][11][21]

  • Expected ¹³C NMR Spectral Features:

    • Thiazole Carbons: Resonances for the C2, C4, and C5 carbons of the thiazole ring are expected in the aromatic region, typically between δ 110-170 ppm.[4][13]

    • Ester Carbonyl Carbon (C=O): A characteristic signal in the downfield region, around δ 170-175 ppm.

    • Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around δ 30-40 ppm.

    • Methyl Carbons: Signals for the two thiazole methyl groups and the ester methyl group will appear in the upfield region, typically between δ 10-25 ppm and δ 50-55 ppm, respectively.

G

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expected Mass Spectrum:

    • Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (199.25 m/z).

    • Major Fragmentation Pathways: Common fragmentation patterns for thiazole derivatives involve cleavage of the ring and loss of side chains.[22][23][24][25] For this molecule, fragmentation may involve the loss of the methoxycarbonylmethyl group (-CH₂COOCH₃) or cleavage of the ester functionality.

G

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Characteristic Absorption Bands:

    • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.[26]

    • C-O Stretch (Ester): Two or more bands in the 1000-1300 cm⁻¹ region.

    • C=N Stretch (Thiazole): An absorption band around 1500-1600 cm⁻¹.[5]

    • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.[26]

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a compound of interest for drug discovery and development. By integrating in silico predictions with established experimental methodologies and expected spectral characteristics, this document serves as a valuable resource for researchers. The presented data and protocols are intended to facilitate a thorough evaluation of this molecule's potential as a therapeutic agent and to guide its progression through the drug development pipeline. The favorable predicted properties, such as a molecular weight under 500 g/mol and a balanced logP, suggest that this compound possesses a promising foundation for further investigation.

References

An In-depth Technical Guide to Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate (CAS 306937-37-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound belonging to the thiazole class of molecules. The thiazole ring is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to engage in a variety of biological interactions. This compound, in particular, is recognized as a fragment-sized molecule, making it a valuable tool in fragment-based drug discovery (FBDD). FBDD is a modern drug discovery paradigm that starts with the identification of small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits then serve as starting points for the development of more potent and selective lead compounds through systematic chemical elaboration. The strategic application of fragments like this compound allows for a more efficient exploration of chemical space and can lead to the development of novel therapeutics.

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in drug discovery.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive, experimentally verified data from peer-reviewed literature is limited.

PropertyValueSource
CAS Number 306937-37-1Chemical Supplier Catalogs
Molecular Formula C₈H₁₁NO₂SChemical Supplier Catalogs
Molecular Weight 185.24 g/mol Chemical Supplier Catalogs
Appearance Reported as a solid[1]
Boiling Point 72 °C (Predicted)[2]
Density 1.176±0.06 g/cm³ (Predicted)[2]
pKa 2.60±0.10 (Predicted)[2]
Storage Temperature 2-8°C[2]

Synthesis of this compound

The most probable and widely applicable method for the synthesis of this compound is the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.

Proposed Synthetic Pathway

The synthesis of this compound can be logically deduced to proceed via the reaction of thioacetamide and methyl 4-chloro-3-oxobutanoate .

  • Thioacetamide (CH₃CSNH₂): This reactant provides the sulfur atom and the C2-methyl group of the thiazole ring.

  • Methyl 4-chloro-3-oxobutanoate (CH₃OC(O)CH₂C(O)CH₂Cl): This α-chloro-β-ketoester serves as the three-carbon backbone, providing the C4-acetate moiety and the C5-methyl group.

The overall reaction is a cyclocondensation, which is typically carried out in a suitable solvent such as ethanol, and may be heated to facilitate the reaction.

Hantzsch_Synthesis Thioacetamide Thioacetamide Intermediate Thioether Intermediate Thioacetamide->Intermediate Nucleophilic Attack Haloketone Methyl 4-chloro-3-oxobutanoate Haloketone->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Condensation Product This compound Cyclized->Product Dehydration

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hypothesized)

The following protocol is a well-established general procedure for the Hantzsch thiazole synthesis, adapted for the specific starting materials required for this compound.

Materials:

  • Thioacetamide

  • Methyl 4-chloro-3-oxobutanoate[3]

  • Ethanol (or a similar suitable solvent)

  • Sodium bicarbonate or a mild base (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an equimolar amount of thioacetamide in ethanol.

  • Addition of Reactant: To the stirred solution, add an equimolar amount of methyl 4-chloro-3-oxobutanoate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a polar protic solvent that can dissolve both reactants and facilitate the reaction.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and dehydration steps, driving the reaction to completion.

  • Neutralization: The reaction can produce acidic byproducts, and neutralization is necessary to quench the reaction and allow for efficient extraction of the organic product.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target ester.

Application in Fragment-Based Drug Discovery (FBDD)

The thiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[4][5] this compound, as a fragment-sized molecule, embodies several key attributes that make it an attractive starting point in FBDD campaigns.

Key Attributes as a Fragment:

  • Low Molecular Weight and Complexity: Its small size allows for efficient binding to small pockets on the surface of a protein target.

  • Defined Vector for Growth: The methyl acetate group at the C4 position provides a clear and synthetically tractable handle for chemical elaboration. This allows for the systematic "growing" of the fragment into a more potent lead compound by extending the molecule into adjacent binding pockets.

  • Rich Chemical Information: The thiazole ring itself offers multiple points for interaction with a biological target, including hydrogen bonding (via the nitrogen atom) and potential π-stacking interactions.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Fragment Methyl 2-(2,5-dimethyl- 1,3-thiazol-4-yl)acetate Target Protein Target Fragment->Target Binding Hit Validated Hit Target->Hit Biophysical Techniques (e.g., X-ray, NMR) Lead Lead Compound Hit->Lead Structure-Guided Chemical Elaboration

Caption: Role of the title compound in a typical Fragment-Based Drug Discovery workflow.

Safety and Handling

For research and development purposes only. Not for medicinal, household, or other use.[6]

Hazard Identification:

  • Based on data for similar compounds, may cause skin, eye, and respiratory irritation.

Handling Precautions:

  • Avoid contact with skin and eyes.

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

First Aid Measures:

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

This safety information is a summary and is not exhaustive. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward, albeit not yet explicitly documented, synthesis via the Hantzsch reaction makes it an accessible building block. Its characteristics as a fragment-sized molecule, possessing a privileged thiazole scaffold and a modifiable acetate group, position it as a promising starting point for fragment-based drug discovery campaigns. Further research into its specific biological activities and the publication of detailed analytical data will undoubtedly enhance its value to the scientific community.

References

A-Technical-Guide-to-Methyl-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate:-Synthesis,-Characterization,-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and biologically active agents. This document details the molecular identification, physicochemical properties, a robust synthesis protocol via the Hantzsch thiazole synthesis, and a thorough spectroscopic characterization of the title compound. Furthermore, it explores its potential applications as a versatile synthetic intermediate in drug discovery programs, grounded in the well-established biological significance of the thiazole scaffold. This guide is intended for researchers, chemists, and professionals in drug development seeking in-depth technical information and actionable laboratory protocols.

1.0-Introduction-to-the-Thiazole-Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions make it a critical component in the design of therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Prominent examples of thiazole-containing drugs underscore its importance in modern medicine. The structural versatility of the thiazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize biological activity and pharmacokinetic profiles. This compound serves as a key exemplar of a functionalized thiazole, representing a valuable building block for the synthesis of more complex and potentially bioactive molecules.

2.0-Compound-Identification-and-Physicochemical-Properties

Precise identification is paramount for any chemical entity in a research or development setting. This section provides the definitive nomenclature and key structural identifiers for this compound.

2.1-Nomenclature-and-Structural-Identifiers
  • IUPAC Name: this compound

  • CAS Number: 306937-37-1[3][4][5]

  • Molecular Formula: C₈H₁₁NO₂S[6]

  • Molecular Weight: 199.25 g/mol

  • Canonical SMILES: CC1=C(CSC(=N1)C)CC(=O)OC

  • InChI Key: YJQPYJJDDYGNAM-UHFFFAOYSA-N

2.2-Physicochemical-Properties

The following table summarizes the key physicochemical properties. Since extensive experimental data for this specific compound is not widely published, these values are primarily based on computational predictions and serve as a reliable estimation for experimental design.

PropertyValueSource
Molecular Weight 199.25 g/mol Calculated
XLogP3 1.4Predicted
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bond Count 3Calculated
Topological Polar Surface Area 61.9 ŲPredicted
Boiling Point ~ 290-320 °CEstimated
Density ~ 1.2 g/cm³Estimated

3.0-Synthesis-and-Mechanistic-Insights

The construction of the thiazole ring is a foundational process in heterocyclic chemistry. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for preparing these scaffolds.[7][8]

3.1-Proposed-Synthetic-Route:-The-Hantzsch-Thiazole-Synthesis

The synthesis of this compound can be efficiently achieved through a one-pot condensation reaction between thioacetamide (2) and methyl 3-acetyl-4-oxopentanoate (1) . This approach is a variation of the classic Hantzsch synthesis, which traditionally involves an α-haloketone and a thioamide.[8][9] Here, an α-acyl β-ketoester provides the necessary electrophilic centers for cyclization.

Retrosynthetic Analysis: The target molecule can be disconnected at the N1-C2 and S1-C5 bonds of the thiazole ring. This reveals a thioamide (providing the N-C=S unit) and a 1,3-dicarbonyl compound with an adjacent electrophilic carbon (providing the C-C-C=O unit) as the logical precursors.

3.2-Detailed-Experimental-Protocol

Causality: This protocol is designed for efficiency and high yield. Ethanol is selected as the solvent due to its ability to dissolve both polar and non-polar reactants and its suitable boiling point for reflux. The reaction is performed under neutral conditions to favor the desired cyclization pathway.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-acetyl-4-oxopentanoate (1.0 eq) in absolute ethanol (100 mL).

  • Reactant Addition: To the stirred solution, add thioacetamide (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Workup and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously and allow the layers to separate. The purpose of the bicarbonate wash is to neutralize any acidic byproducts.

  • Purification: Separate the organic layer, wash it with brine (50 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a pure compound.

3.3-Synthesis-Workflow-Diagram

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product Reactant1 Methyl 3-acetyl-4-oxopentanoate Reaction Hantzsch Synthesis Ethanol, Reflux, 4-6h Reactant1->Reaction Reactant2 Thioacetamide Reactant2->Reaction Product This compound (CAS: 306937-37-1) Reaction->Product Cyclocondensation

Caption: Hantzsch synthesis workflow for the target compound.

4.0-Spectroscopic-Characterization

Structural elucidation of the synthesized product is confirmed through a combination of spectroscopic techniques. The following are the predicted data based on the compound's structure.

4.1-Proton-NMR-(¹H-NMR)
  • δ ~ 3.70 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester (-OCH₃).

  • δ ~ 3.65 ppm (s, 2H): This singlet represents the two protons of the methylene bridge (-CH₂-) connecting the thiazole ring to the ester group.

  • δ ~ 2.65 ppm (s, 3H): A singlet for the three protons of the methyl group at the C2 position of the thiazole ring.

  • δ ~ 2.40 ppm (s, 3H): A singlet for the three protons of the methyl group at the C5 position of the thiazole ring.

4.2-Carbon-NMR-(¹³C-NMR)
  • δ ~ 171.0 ppm: Carbonyl carbon of the ester group (C=O).

  • δ ~ 165.0 ppm: C2 carbon of the thiazole ring.

  • δ ~ 148.0 ppm: C4 carbon of the thiazole ring.

  • δ ~ 125.0 ppm: C5 carbon of the thiazole ring.

  • δ ~ 52.0 ppm: Methyl carbon of the ester (-OCH₃).

  • δ ~ 30.0 ppm: Methylene bridge carbon (-CH₂-).

  • δ ~ 19.0 ppm: C2-methyl carbon.

  • δ ~ 15.0 ppm: C5-methyl carbon.

4.3-Infrared-(IR)-Spectroscopy
  • ~ 2950 cm⁻¹: C-H stretching from the alkyl groups.

  • ~ 1735 cm⁻¹: Strong C=O stretching from the ester carbonyl group.

  • ~ 1550 cm⁻¹: C=N stretching characteristic of the thiazole ring.

  • ~ 1450 cm⁻¹: C=C stretching from the thiazole ring.

  • ~ 1200 cm⁻¹: C-O stretching of the ester group.

4.4-Mass-Spectrometry-(MS)
  • Expected [M]⁺: The molecular ion peak would be observed at m/z = 199.25, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).

4.5-Characterization-Workflow-Diagram

G cluster_analysis Spectroscopic Analysis Compound Purified Product (C8H11NO2S) NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spec (MS) Compound->MS IR Infrared (FT-IR) Compound->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the structural elucidation of the product.

5.0-Applications-in-Research-and-Drug-Development

While specific biological data for this compound is not extensively documented, its value lies in its potential as a versatile synthetic intermediate.

5.1-Role-as-a-Synthetic-Intermediate

The ester functionality of this molecule is a prime handle for further chemical modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid (CAS 306937-38-2).[10] This acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[1] Furthermore, the ester can be reduced to the corresponding alcohol, providing another point for diversification.

5.2-Potential-Biological-Activity-Based-on-the-Thiazole-Core

The thiazole nucleus is a well-established pharmacophore. Compounds containing this scaffold have been developed for a wide range of therapeutic targets.[1][11] Therefore, derivatives synthesized from this compound could be screened for a variety of biological activities, including:

  • Anticancer Activity: Many thiazole-containing compounds function as kinase inhibitors.

  • Antimicrobial Activity: The thiazole ring is a key component of penicillin and other antimicrobial agents.

  • Anti-inflammatory Activity: Thiazole derivatives have shown promise as inhibitors of inflammatory pathways.

5.3-Future-Directions

Future research involving this compound should focus on leveraging its synthetic utility. The development of diverse chemical libraries based on this scaffold and subsequent high-throughput screening could uncover novel therapeutic leads. Its relatively straightforward synthesis makes it an attractive starting point for such discovery campaigns.

6.0-Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its identification, properties, a robust and mechanistically sound synthesis protocol, and a framework for its characterization. Its value is intrinsically linked to the proven therapeutic importance of the thiazole scaffold, positioning it as a key intermediate for the development of next-generation pharmaceuticals.

7.0-References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 5, 2026, from --INVALID-LINK--

  • Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932.

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.

  • This compound CAS 306937-37-1. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • [TL01020] CAS 306937-37-1 | this compound, 97%. (n.d.). LabFind. Retrieved January 5, 2026, from --INVALID-LINK--

  • 306937-37-1|Methyl 2-(2,5-dimethylthiazol-4-yl)acetate. (n.d.). BLDpharm. Retrieved January 5, 2026, from --INVALID-LINK--

  • Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate. (n.d.). Key Organics. Retrieved January 5, 2026, from --INVALID-LINK--

  • This compound. (n.d.). Infochems. Retrieved January 5, 2026, from --INVALID-LINK--

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

  • METHYL2-(2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)ACETATE. (n.d.). Echemi. Retrieved January 5, 2026, from --INVALID-LINK--

  • CN105348216A - Synthetic method for 2-acetyl thiazole. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. Retrieved January 5, 2026, from --INVALID-LINK--

  • 2-(2,5-DIMETHYL-1,3-THIAZOL-4-YL)ACETIC ACID. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • This compound. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • This compound. (2022). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

References

The Evolving Landscape of Dimethylthiazole Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1] Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[1] Among these, dimethylthiazole derivatives have emerged as a particularly promising class of compounds, exhibiting significant potential in the realms of oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of dimethylthiazole derivatives, offering valuable insights for researchers and drug development professionals.

I. The Synthetic Gateway: Crafting Dimethylthiazole Scaffolds

The foundational step in exploring the biological potential of dimethylthiazole derivatives lies in their synthesis. The Hantzsch thiazole synthesis, a classic and versatile method, remains a primary route for constructing the thiazole ring.[2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3]

Detailed Protocol: Hantzsch Synthesis of a 2-Amino-4,5-dimethylthiazole Derivative

This protocol outlines a general procedure for the synthesis of a 2-amino-4,5-dimethylthiazole derivative, a common scaffold in bioactive compounds.

Materials:

  • 3-Bromo-2-butanone (α-haloketone)

  • Thiourea (thioamide)

  • Ethanol

  • Sodium carbonate solution (5%)

  • Stir bar and magnetic stir plate

  • Heating mantle or hot plate

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • In a round-bottom flask, combine 3-bromo-2-butanone (1 equivalent) and thiourea (1.5 equivalents).[2]

  • Add ethanol as the solvent and a stir bar.[2]

  • Heat the mixture with stirring at a moderate temperature (e.g., 60-70°C) for a specified duration (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize any excess acid and precipitate the product.[2]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[2]

  • Wash the filter cake with water to remove any inorganic impurities.[2]

  • Allow the product to air dry or dry in a desiccator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-amino-4,5-dimethylthiazole derivative.

Experimental Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis reagents Combine α-haloketone & Thioamide in Ethanol reaction Heat and Stir (Monitor by TLC) reagents->reaction 1-3 hours workup Cool and Precipitate in Na2CO3 solution reaction->workup isolation Filter and Wash with Water workup->isolation purification Dry and Recrystallize isolation->purification product Pure Dimethylthiazole Derivative purification->product

Caption: A generalized workflow for the Hantzsch synthesis of dimethylthiazole derivatives.

II. Anticancer Activity: Targeting the Engines of Malignancy

Dimethylthiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4]

Quantitative Data on Anticancer Activity

The anticancer efficacy of dimethylthiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Derivative TypeCancer Cell LineIC50 (µM)Reference
2-Amino-4,5-dimethylthiazole derivativeHuman Breast Cancer (MCF-7)2.57[5]
2-Amino-4,5-dimethylthiazole derivativeHuman Liver Cancer (HepG2)7.26[5]
Thiazolyl-hydrazone derivativeHuman Breast Cancer (MCF-7)31.5[5]
Thiazolyl-hydrazone derivativeHuman Liver Cancer (HepG2)51.7[5]
Substituted Thiazole DerivativeHuman Breast Cancer (MCF-7)11.05[6]
Substituted Thiazole DerivativeHuman Lung Cancer (A549)9.51[6]
Mechanism of Action: Inhibition of VEGFR-2 Signaling

A key mechanism through which certain dimethylthiazole derivatives exert their anticancer effects is by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7][8] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to suppressed growth and metastasis.[8]

VEGFR-2 Signaling Pathway and Point of Inhibition:

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR2:f0 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor Dimethylthiazole Derivative Inhibitor->VEGFR2:f1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by a dimethylthiazole derivative.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol details a common method for assessing the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[7][8]

Principle: This assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.[7]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (containing Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compound (dimethylthiazole derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, which measures ADP production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.[9]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[7]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45-60 minutes).[9]

  • Stop the reaction by adding the ADP-Glo™ reagent, which also depletes the remaining ATP.[8]

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[8]

  • Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.[9]

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (dimethylthiazole derivative)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[12]

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Treat the cells with various concentrations of the dimethylthiazole derivative and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[13]

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[12]

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[12]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

III. Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Dimethylthiazole derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[14][15]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5][16]

Derivative TypeMicroorganismMIC (µg/mL)Reference
2-Amino-5-alkylidene-thiazol-4-onePseudomonas aeruginosa3.9[14]
2-Amino-thiazole thiourea derivativeStaphylococcus aureus2-32[15]
2-Amino-thiazole thiourea derivativeCandida albicans>64[15]
2-Amino-4,5-diarylthiazole derivativeCandida albicans9 (MIC80)[17]
2-Aminothiazole derivativeStaphylococcus aureus0.06-0.12[18]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standardized method for determining the MIC of an antimicrobial agent.[5][19]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[20]

Materials:

  • Test microorganism

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compound (dimethylthiazole derivative)

  • Standardized inoculum of the microorganism (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare a stock solution of the dimethylthiazole derivative in a suitable solvent.[21]

  • Perform a serial two-fold dilution of the compound in the growth medium across the wells of a 96-well plate.[19]

  • Prepare a standardized inoculum of the test microorganism in the growth medium.[21]

  • Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well containing only the medium and the inoculum.[5]

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[16]

  • After incubation, visually inspect the plate for turbidity, which indicates microbial growth.[5]

  • The MIC is the lowest concentration of the compound in which there is no visible growth.[5]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, and dimethylthiazole derivatives have shown potential as anti-inflammatory agents.[22][23] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[23][24]

Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[23] By selectively inhibiting COX-2, dimethylthiazole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[24]

Arachidonic Acid Pathway and COX-2 Inhibition:

COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inhibitor Dimethylthiazole Derivative Inhibitor->COX2 Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: Inhibition of prostaglandin synthesis via the COX-2 pathway by a dimethylthiazole derivative.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against the COX-2 enzyme.[25][26]

Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. The inhibition of COX-2 results in a decreased colorimetric signal.[27]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound (dimethylthiazole derivative)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound or a reference inhibitor (e.g., celecoxib).[28]

  • Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[26]

  • Initiate the reaction by adding arachidonic acid to all wells.[26]

  • Incubate for a precise duration (e.g., 2 minutes) to allow for the enzymatic reaction.[26]

  • Stop the reaction by adding a suitable stop solution (e.g., stannous chloride or hydrochloric acid).[26]

  • Measure the absorbance or fluorescence of the product using a microplate reader.[28]

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

V. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of dimethylthiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. For instance, in the context of antimicrobial activity, the presence of a halogen atom, particularly at the 3rd position of a phenyl group attached to the thiazole core, has been shown to be important for activity against Gram-positive cocci.[15]

Future research in this field should focus on:

  • Expanding Chemical Diversity: Synthesizing novel dimethylthiazole derivatives with a wider range of substituents to explore new areas of chemical space.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential side effects.

  • In Vivo Efficacy and Safety: Evaluating the most promising compounds in animal models of cancer, infectious diseases, and inflammation to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of dimethylthiazole derivatives holds great promise for the discovery of new and effective therapeutic agents to address some of the most pressing challenges in human health.

VI. References

  • BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.

  • ResearchGate. (n.d.). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A...

  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

  • Wikipedia. (n.d.). Broth microdilution.

  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.

  • T. Horton. (1994). MTT Cell Assay Protocol.

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

  • BenchChem. (2025). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.

  • ResearchGate. (n.d.). Cytotoxic activity (IC50, μM) of studied compounds estimated by the MTT assay a.

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.

  • PubMed Central. (n.d.). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines.

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.

  • NIH. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.

  • PubMed. (2013). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones.

  • JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

  • ResearchGate. (n.d.). IC50 values obtained from the 3-(4,5-dimethylthiazol-2-yl) -.

  • MDPI. (n.d.). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding.

  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.

  • Taylor & Francis Online. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation.

  • NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

  • MDPI. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.

  • NIH. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

  • NIH. (n.d.). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.

  • PubMed. (n.d.). Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold.

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

  • MDPI. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.

  • ResearchGate. (2025). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Request PDF.

  • ResearchGate. (2025). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.

  • Scilit. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.

  • ResearchGate. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.

  • PubMed. (n.d.). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors.

  • WJPMR. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES.

References

The Strategic Importance of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate: A Technical Guide to its InChIKey and Broader Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, serving as a critical scaffold in numerous therapeutic agents.[1][2][3][4] This guide delves into the technical details of a specific, yet representative, thiazole derivative: Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate. We will establish its unique digital identifier, the InChIKey, and expand upon the compound's physicochemical properties, synthesis, and the broader context of its significance in drug discovery and development. This document serves as a comprehensive resource for researchers engaged in the exploration of thiazole-based compounds for novel therapeutic applications.

The InChIKey: A Digital Fingerprint

The International Chemical Identifier (InChI) and its condensed, fixed-length version, the InChIKey, are non-proprietary, open standards for representing chemical substances. The InChIKey for this compound is:

Compound NameInChIKey
This compoundAUEJOXGQRQYLDJ-UHFFFAOYSA-N

This 27-character string serves as an unambiguous digital identifier for this specific chemical entity, enabling precise database searching and cross-referencing across disparate chemical and biological datasets. The InChIKey is algorithmically generated from the compound's structural information, ensuring a consistent and verifiable identifier.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below:

PropertyValueSource
CAS Number 306937-37-1[5][6]
Molecular Formula C₈H₁₁NO₂S[7]
Molecular Weight 185.24 g/mol [7]
SMILES COC(=O)CC1=C(C)SC(C)=N1[7]

The structural features of this molecule—a central thiazole ring substituted with two methyl groups and a methyl acetate moiety—confer upon it specific chemical reactivity and potential for biological interactions. The thiazole ring itself is an aromatic heterocycle, and its electron distribution influences the acidity of adjacent protons and the susceptibility of the ring to electrophilic or nucleophilic attack.[4]

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a cornerstone method.[8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide.[8][9] While the specific synthesis of this compound may involve proprietary modifications, the fundamental principles of the Hantzsch synthesis provide a validated and reliable framework for its conceptual construction.

General Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the generalized mechanism of the Hantzsch thiazole synthesis:

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate1 Thioamido-ketone Intermediate reagents->intermediate1 Nucleophilic Substitution intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Derivative intermediate2->product Dehydration

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Step-by-Step Protocol for a Representative Hantzsch Synthesis

The following is a representative, non-specific protocol for a Hantzsch-type synthesis, illustrating the self-validating nature of the experimental design. Each step has a clear objective and observable outcome.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).

    • Add the α-haloketone (1.0-1.1 equivalents) to the solution. The choice of a slight excess of the α-haloketone can ensure complete consumption of the thioamide.

  • Reaction Progression and Monitoring:

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the thiazole product indicates the reaction is proceeding. This provides an in-process check on the reaction's success.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to quench any remaining acid.

    • Extract the product into an organic solvent (e.g., ethyl acetate). The partitioning of the product into the organic layer is a validation of its expected polarity.

    • Wash the organic layer with brine to remove any residual water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification and Characterization:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization. The ability to obtain a crystalline solid with a sharp melting point is a strong indicator of purity.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity. The obtained spectra should be consistent with the expected structure of the thiazole derivative.

The Thiazole Scaffold in Drug Discovery: A Platform for Innovation

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[1][10] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its metabolic stability.

Logical Relationship of Thiazole to Therapeutic Action

The following diagram illustrates the central role of the thiazole scaffold in mediating biological activity.

Thiazole_in_Drug_Discovery Thiazole Thiazole Scaffold Properties Physicochemical Properties (Aromaticity, H-bonding capability) Thiazole->Properties SAR Structure-Activity Relationship (SAR) (Substituent Effects) Properties->SAR Targets Biological Targets (Enzymes, Receptors) SAR->Targets Activity Therapeutic Activity Targets->Activity

Caption: The role of the thiazole scaffold in drug discovery.

Examples of Thiazole-Containing Drugs

The versatility of the thiazole ring is evident in the range of drugs that incorporate this moiety.

Drug NameTherapeutic Class
Ritonavir Antiretroviral
Abafungin Antifungal
Sulfathiazole Antibacterial
Tiazofurin Antineoplastic

This diversity highlights the utility of the thiazole scaffold as a starting point for the design of new chemical entities with tailored pharmacological profiles. The specific compound, this compound, represents a building block that can be further elaborated to explore new areas of chemical and biological space.

Conclusion

This compound, identified by the InChIKey AUEJOXGQRQYLDJ-UHFFFAOYSA-N, is more than just a chemical compound; it is a representative of a class of molecules with profound importance in medicinal chemistry. This guide has provided a comprehensive overview of its digital identification, physicochemical properties, and a validated synthetic approach. By understanding the fundamental chemistry and biological significance of the thiazole scaffold, researchers are better equipped to leverage these versatile structures in the ongoing quest for novel and effective therapeutics.

References

An In-depth Technical Guide to Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, a heterocyclic compound of increasing interest in the fields of medicinal chemistry and drug discovery. We will delve into its commercial availability, explore a robust synthesis protocol grounded in the principles of the Hantzsch thiazole synthesis, detail expected analytical characterization, and discuss its potential as a valuable building block for novel therapeutics.

Commercial Availability and Sourcing

This compound, identified by the CAS Number 306937-37-1, is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in varying quantities, from milligrams for initial screening to larger, multi-gram scales for more extensive studies. The table below summarizes key information from prominent suppliers.

SupplierProduct NumberPurityAvailable Quantities
BLDpharm306937-37-1RequestInquire
ChemicalBookCB6344948RequestInquire
Ruji Biology306937-37-195%Inquire

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Pathway: A Modern Application of the Hantzsch Thiazole Synthesis

The construction of the 2,5-dimethyl-1,3-thiazole core of the target molecule is efficiently achieved through the Hantzsch thiazole synthesis, a classic and reliable method for forming this heterocyclic system.[1] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a logical and field-proven approach involves the reaction of thioacetamide with a suitably substituted α-halo-β-ketoester.

The causality behind this choice lies in the robust nature of the Hantzsch synthesis, which allows for the direct and regioselective formation of the desired thiazole ring. The use of readily available starting materials makes this an economically viable and scalable method.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product A Thioacetamide (CH3CSNH2) C Solvent: Ethanol or similar protic solvent A->C Dissolved in B Methyl 3-chloro-2-oxobutanoate (CH3COCHClCOOCH3) B->C Added to E Heat (Reflux) C->E Heated under D Optional: Mild Base (e.g., NaHCO3) to neutralize HCl byproduct D->C Added to F This compound E->F Yields

Caption: Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add methyl 3-chloro-2-oxobutanoate (1.0 equivalent) dropwise at room temperature. A mild exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization: A Validating Framework

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques provide a self-validating system for quality control.

G cluster_analysis Analytical Techniques A Synthesized Compound C NMR Spectroscopy (¹H and ¹³C) A->C Structural Elucidation D Infrared (IR) Spectroscopy A->D Functional Group Analysis E Mass Spectrometry (MS) A->E Molecular Weight Verification F High-Performance Liquid Chromatography (HPLC) A->F Purity Assessment B Purity and Identity Confirmation C->B D->B E->B F->B

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the thiazole ring, the methylene protons of the acetate side chain, and the methyl ester protons. The chemical shifts will be influenced by the aromatic thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the two distinct methyl carbons, the methylene carbon, the ester carbonyl carbon, the methyl ester carbon, and the carbons of the thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:

  • C=O stretching vibration of the ester group (typically around 1735-1750 cm⁻¹).

  • C-O stretching vibrations of the ester group.

  • C=N and C=C stretching vibrations associated with the thiazole ring.[2][3]

  • C-H stretching and bending vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. The molecular ion peak (M+) should correspond to the calculated molecular weight of this compound. Common fragmentation patterns for thiazole derivatives may be observed.[4][5]

Potential Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] The 2,5-dimethylthiazole moiety, in particular, has been identified as a key pharmacophore in various biologically active molecules.

Role as a Versatile Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This allows for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential as an Enzyme Inhibitor

Thiazole-containing compounds have been reported as inhibitors of various enzymes.[9][10][11] The structural features of this compound, including the heterocyclic ring and the acetate side chain, make it a candidate for screening against a range of enzymatic targets. The 2,5-dimethyl substitution pattern can influence the binding affinity and selectivity for specific enzymes.

G cluster_derivatization Chemical Modification cluster_applications Potential Therapeutic Areas A This compound B Hydrolysis A->B to Carboxylic Acid C Amide Coupling B->C with Amines D Enzyme Inhibition (e.g., Kinases, Proteases) C->D E Antimicrobial Agents C->E F Anti-inflammatory Drugs C->F

Caption: Potential drug discovery pathways utilizing the target compound.

Conclusion

This compound is a commercially accessible and synthetically tractable compound with significant potential in drug discovery and development. Its synthesis via the Hantzsch reaction is well-established, and its structure can be readily confirmed through standard analytical techniques. The presence of the 2,5-dimethylthiazole moiety suggests a range of potential biological activities, making this compound a valuable starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to incorporate this promising building block into their research programs.

References

An In-Depth Technical Guide to the Safe Handling and Use of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate (CAS No: 306937-37-1). As a substituted thiazole derivative, this compound is of interest in medicinal chemistry and drug development.[1] A thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed decisions.

Compound Profile and Significance

This compound is a heterocyclic compound featuring a thiazole ring, a structural motif present in numerous pharmaceutical agents.[1] Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of methyl and methyl acetate substituents on the thiazole core of this specific molecule suggests its potential as a building block in the synthesis of more complex, biologically active compounds.[3]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 306937-37-1[4][5][6]
Molecular Formula C8H11NO2S[7][8]
Molecular Weight 185.2 g/mol [7][8]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Boiling Point No data available[7]
Melting Point No data available[7]
Density No data available[7]
Solubility No data available (likely soluble in organic solvents)Inferred

Hazard Identification and Risk Assessment: A Proactive Approach

While specific toxicological data for this compound is limited, a precautionary approach is mandated based on the general reactivity of thiazole derivatives and the presence of an ester functional group.[7] One supplier safety data sheet states "no known hazard"; however, the absence of data does not equate to the absence of risk.[7]

Potential Hazards:

  • Skin and Eye Irritation: Heterocyclic compounds can be irritating upon contact with skin and eyes.[9]

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Reactivity: The thiazole ring is susceptible to both electrophilic and nucleophilic attack.[10] The ester group can undergo hydrolysis under acidic or basic conditions.

  • Combustion Products: Thermal decomposition may produce toxic gases such as carbon monoxide, nitrogen oxides, and sulfur oxides.[7]

Core Directive: Safe Handling and Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) should govern all handling procedures.

Personal Protective Equipment (PPE): The First Line of Defense
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of potential vapors.[7] If weighing a solid form, do so in a ventilated enclosure.

Storage and Stability: Maintaining Compound Integrity
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Refrigeration is recommended for long-term storage to minimize degradation.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could initiate vigorous reactions.[7]

Experimental Protocols: A Self-Validating System

The following is a representative protocol for a common reaction involving a thiazole methyl ester: base-catalyzed hydrolysis. This protocol is designed to be self-validating by incorporating steps that mitigate potential hazards and ensure the desired reaction outcome.

Hydrolysis of this compound to 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid

This procedure illustrates the conversion of the methyl ester to its corresponding carboxylic acid, a common step in synthetic workflows.

Step-by-Step Methodology:

  • Reaction Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Dissolve a known quantity of this compound in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

    • Slowly add an aqueous solution of a base (e.g., 1M sodium hydroxide or lithium hydroxide) to the stirred solution at room temperature. The rationale for slow addition is to control any potential exotherm.

  • Reaction Monitoring:

    • Gently heat the reaction mixture to reflux. The elevated temperature accelerates the rate of hydrolysis.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This prevents unnecessary heating and potential side reactions.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess base by the slow addition of an acid (e.g., 1M hydrochloric acid) until the pH is acidic. This should be done in an ice bath to dissipate the heat of neutralization.

    • If a precipitate (the carboxylic acid product) forms, it can be collected by vacuum filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Base: Lithium hydroxide is often preferred for ester hydrolysis as it can be less prone to promoting side reactions compared to sodium hydroxide in some systems.

  • Solvent System: A co-solvent system (e.g., THF/water) is often employed to ensure the solubility of both the organic substrate and the aqueous base, facilitating a homogenous reaction.

  • Acidification: The product, a carboxylic acid, is often soluble in its deprotonated (carboxylate) form in the basic reaction mixture. Acidification protonates the carboxylate, making it less water-soluble and facilitating its isolation.[2]

Emergency Procedures: Preparedness and Response

Spills and Leaks
  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[7] Place the contaminated material in a sealed container for proper disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire
  • Extinguishing Media: Use dry chemical powder or carbon dioxide extinguishers.[7]

  • Firefighting Procedures: Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[7]

Waste Disposal: Environmental Responsibility

All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain.[7]

Visualization of Key Workflows

Diagram 1: Decision Tree for Chemical Spill Response

SpillResponse spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill? assess->minor_spill major_spill Major Spill minor_spill->major_spill No contain Contain Spill with Absorbent Material minor_spill->contain Yes evacuate Evacuate Area & Alert Supervisor/EHS major_spill->evacuate cleanup Clean Up Spill Wearing Appropriate PPE contain->cleanup dispose Dispose of Waste as Hazardous cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: A decision-making workflow for responding to a chemical spill.

Diagram 2: Workflow for Base-Catalyzed Hydrolysis

HydrolysisWorkflow start Start: Dissolve Ester in Solvent add_base Slowly Add Aqueous Base start->add_base reflux Heat to Reflux & Monitor by TLC/HPLC add_base->reflux workup Cool and Neutralize with Acid reflux->workup isolate Isolate Product (Filter or Extract) workup->isolate purify Purify Crude Product isolate->purify end End: Characterize Pure Carboxylic Acid purify->end

Caption: A streamlined workflow for the hydrolysis of the title compound.

Conclusion

While this compound is a valuable compound for synthetic and medicinal chemistry, its safe handling is predicated on a conservative approach that acknowledges the potential hazards inherent in novel chemical entities. By adhering to the principles of proactive risk assessment, stringent use of engineering controls and PPE, and methodical experimental design, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.

References

An In-Depth Technical Guide to the Known Derivatives of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known derivatives of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, a versatile scaffold in medicinal chemistry. The document delves into the synthetic pathways for deriving key intermediates, such as the corresponding acetohydrazide, and further elaborates on the synthesis of diverse bioactive molecules including Schiff bases, pyrazoles, and thiazolidinones. The rationale behind synthetic strategies and the structure-activity relationships are discussed, underpinned by evidence from the scientific literature. This guide serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the thiazole framework.

Introduction: The Thiazole Core and its Significance

The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural features, including the presence of sulfur and nitrogen atoms, allow for diverse chemical modifications and interactions with biological targets. The thiazole nucleus is a key component in drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4] this compound serves as an excellent starting material for the exploration of new chemical entities due to the reactive ester functionality, which allows for the introduction of various pharmacophores.

The Gateway Intermediate: 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide

The primary and most versatile derivative of this compound is its corresponding hydrazide, 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide. This intermediate is pivotal as it opens up a plethora of synthetic possibilities for creating a diverse library of compounds.

Synthesis of 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide

The synthesis of the acetohydrazide derivative is a straightforward and high-yielding reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an appropriate alcohol solvent, such as ethanol or methanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (80-99%) to the solution.

  • Reaction Conditions: The reaction mixture is typically refluxed for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, the solvent is removed under reduced pressure. The resulting solid residue is then triturated with cold water or an appropriate solvent to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford the pure 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide.

G This compound This compound 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide This compound->2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide Hydrazine Hydrate, EtOH, Reflux G 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide Schiff Base Derivatives Schiff Base Derivatives 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide->Schiff Base Derivatives Ar-CHO, EtOH, Glacial Acetic Acid, Reflux G 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide Pyrazole Derivatives Pyrazole Derivatives 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetohydrazide->Pyrazole Derivatives 1,3-Dicarbonyl Compound, AcOH, Reflux G Schiff Base Derivatives Schiff Base Derivatives 4-Thiazolidinone Derivatives 4-Thiazolidinone Derivatives Schiff Base Derivatives->4-Thiazolidinone Derivatives Thioglycolic Acid, Dioxane, Reflux

References

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Hantzsch Synthesis of Dimethylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This structure is integral to numerous natural products, including Vitamin B1 (Thiamine), and a vast array of FDA-approved pharmaceuticals with applications ranging from anticancer (Dasatinib) to antimicrobial (Sulfathiazole) agents.[3][4][5]

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this critical heterocycle.[1][6] The reaction classically involves a cyclocondensation between an α-haloketone and a thioamide, offering a straightforward and often high-yielding pathway to substituted thiazoles.[7][8] This guide provides an in-depth exploration of the Hantzsch synthesis specifically tailored for the preparation of dimethylthiazole derivatives, offering mechanistic insights, a detailed experimental protocol for 2,4-dimethylthiazole, and a discussion of its relevance in contemporary drug discovery.

The Reaction Mechanism: A Step-by-Step Deconstruction

The synthesis of 2,4-dimethylthiazole via the Hantzsch method is a textbook example of the reaction's efficiency. It proceeds by the condensation of an α-haloketone (e.g., bromoacetone or chloroacetone) with thioacetamide.[9][10] The mechanism can be logically dissected into three primary stages: S-alkylation, intramolecular cyclization, and dehydration.

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thioacetamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This occurs via a classic SN2 mechanism, displacing the halide ion and forming an isothioamide intermediate.[7][11] The inductive effect of the adjacent carbonyl group on the α-haloketone significantly enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[12]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the isothioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.[7][13] This step forges the crucial N-C bond, closing the five-membered ring to form a 4-hydroxy-4,5-dihydrothiazole intermediate (a thiazoline derivative).

  • Dehydration and Aromatization: The final step involves the acid- or base-catalyzed elimination of a water molecule from the cyclic intermediate. This dehydration event results in the formation of a double bond within the ring, leading to the creation of the stable, aromatic 2,4-dimethylthiazole product.[8][11] The formation of the aromatic ring is a significant thermodynamic driving force for the reaction.

Caption: Hantzsch Synthesis Mechanism for 2,4-Dimethylthiazole.

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole

This protocol details a robust procedure for synthesizing 2,4-dimethylthiazole, adapted from established methods.[9][10] It is designed to be self-validating by including checkpoints for reaction monitoring and characterization.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Molar Eq.
Thioacetamide62-55-575.137.51 g1001.0
Bromoacetone598-31-2136.9913.7 g1001.0
N,N-Dimethylformamide (DMF)68-12-273.0950 mL--
Ethyl Acetate141-78-688.11~200 mL--
Saturated NH₄Cl (aq)12125-02-953.49~100 mL--
Anhydrous MgSO₄7487-88-9120.37As needed--
Equipment
  • 250 mL round-bottom flask or a 100 mL pressure tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (if using a round-bottom flask)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Step-by-Step Procedure

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Bromoacetone is a lachrymator and is corrosive; appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reaction Setup: In a 250 mL round-bottom flask (or 100 mL pressure tube), dissolve thioacetamide (7.51 g, 100 mmol) and bromoacetone (13.7 g, 100 mmol) in 50 mL of DMF.[9]

    • Causality Note: DMF is an excellent polar aprotic solvent that effectively dissolves both reactants and facilitates the SN2 reaction by stabilizing the transition state.

  • Reaction Conditions: Seal the pressure tube or equip the flask with a condenser. Heat the mixture to 60 °C using an oil bath with vigorous stirring.[9]

    • Expertise Note: A moderate temperature of 60 °C provides sufficient energy to drive the cyclization and dehydration steps without promoting significant side reactions or decomposition of the thioamide. The reaction is typically exothermic initially.

  • Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (e.g., 4:1) mobile phase. The reaction is generally complete within 1-2 hours, indicated by the consumption of the starting materials.

  • Work-up and Extraction:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a 500 mL separatory funnel containing 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This step quenches the reaction and helps to separate the organic product from the polar DMF solvent.

    • Extract the aqueous layer with ethyl acetate (3 x 70 mL).

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: The resulting crude product will be a dark oil or solid. Purify the crude material by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield 2,4-dimethylthiazole as a pure substance.[9]

    • Trustworthiness Note: An expected yield for this reaction is typically high, often in the range of 85-99%.[9]

Product Characterization
  • Appearance: Pale yellow to light brown liquid or solid.

  • TLC: Rf value should be distinct from starting materials.

  • NMR Spectroscopy: Confirm the structure via ¹H and ¹³C NMR. The proton NMR should show characteristic singlets for the two methyl groups and a singlet for the proton at the C5 position of the thiazole ring.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Reactants (Thioacetamide + Bromoacetone) in DMF B 2. Heat to 60°C (1-2 hours) A->B C 3. Monitor via TLC B->C D 4. Cool & Quench (Saturated NH4Cl) C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Characterize Product (NMR, TLC, Yield) G->H

Caption: General Experimental Workflow for Hantzsch Synthesis.

Relevance and Applications in Drug Development

While the Hantzsch synthesis is over a century old, it remains a highly relevant and powerful tool in modern drug discovery. The thiazole core is a key component in compounds targeting a wide array of diseases.[4] Thiazole derivatives have demonstrated significant anti-inflammatory, antimicrobial, anticancer, and anti-HIV activities.[14][15]

The ability to easily synthesize substituted thiazoles like 2,4-dimethylthiazole allows researchers to generate libraries of novel compounds for high-throughput screening. The methyl groups on the thiazole ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] For instance, the thiazole ring is a bioisostere of other aromatic systems and can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[16] Therefore, mastering this synthesis is a fundamental skill for any scientist involved in the design and development of new therapeutic agents.

References

Application Note: Structural Elucidation of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will detail the necessary protocols for sample preparation, outline optimal spectrometer parameters, and provide an in-depth analysis of the expected spectral features, grounded in established principles of NMR spectroscopy.

Introduction

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. Accurate structural confirmation of such molecules is paramount for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1][2] This note will serve as a practical guide for obtaining and interpreting high-quality ¹H and ¹³C NMR data for the title compound.

Causality of Experimental Design

The choice of NMR experiments and parameters is dictated by the structure of this compound. A standard one-dimensional (1D) ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (number of neighboring protons). A ¹³C NMR spectrum will reveal the number of unique carbon environments. The combination of these experiments allows for a complete assignment of the molecule's constitution.

The protocols described herein are designed to be self-validating. For instance, proper sample preparation minimizes artifacts, and the recommended acquisition parameters ensure reliable and reproducible data.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[3][4]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3][5]

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[5]

  • High-quality 5 mm NMR tubes[6]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

Protocol:

  • Weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[3][5]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5][6] CDCl₃ is a common choice for small organic molecules due to its good dissolving power and relatively clean spectral window.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[3][4]

  • Carefully transfer the clear solution into the NMR tube.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following are recommended starting parameters for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program zg30 or zg Standard 1D proton experiment.
Number of Scans (ns) 8-16 To achieve a good signal-to-noise ratio.
Relaxation Delay (d1) 1-2 s Sufficient for most protons in small molecules to relax.
Acquisition Time (aq) 3-4 s To ensure good digital resolution.

| Spectral Width (sw) | ~16 ppm | To cover the entire chemical shift range for organic molecules. |

¹³C NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program zgpg30 or similar Proton-decoupled ¹³C experiment.
Number of Scans (ns) 1024 or more Due to the low natural abundance of ¹³C.
Relaxation Delay (d1) 2 s To allow for adequate relaxation of carbon nuclei.
Acquisition Time (aq) 1-2 s A balance between resolution and experiment time.

| Spectral Width (sw) | ~220 ppm | To encompass the full range of carbon chemical shifts. |

Predicted Spectra and Interpretation

The structure of this compound with expected proton and carbon numbering is shown below:

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show five distinct signals, all of which will be singlets due to the absence of vicinal proton-proton coupling.

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
1-OCH₃ (e)~ 3.7Singlet3HProtons of the methyl ester are deshielded by the adjacent oxygen atom.[7][8]
2-CH₂- (d)~ 3.6Singlet2HMethylene protons are adjacent to the thiazole ring and the carbonyl group, leading to a downfield shift.
32-CH₃ (c)~ 2.6Singlet3HThe methyl group at the 2-position of the thiazole ring is deshielded by the adjacent nitrogen and sulfur atoms. Based on data for 2,4,5-trimethylthiazole.[3][5]
45-CH₃ (f)~ 2.3Singlet3HThe methyl group at the 5-position is generally slightly upfield compared to the 2-methyl group in thiazoles. Based on data for 2,4,5-trimethylthiazole.[3][5]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.

SignalAssignmentPredicted Chemical Shift (δ, ppm)Rationale
1C=O (b)~ 170Typical chemical shift for an ester carbonyl carbon.
2C2~ 162The carbon at the 2-position in a thiazole ring is significantly deshielded. Based on data for 2,4,5-trimethylthiazole.[5]
3C4~ 148A quaternary carbon in the aromatic thiazole ring. Based on data for 2,4,5-trimethylthiazole.[5]
4C5~ 126A substituted carbon in the thiazole ring. Based on data for 2,4,5-trimethylthiazole.[5]
5-OCH₃ (e)~ 52Typical chemical shift for a methyl ester carbon.
6-CH₂- (a)~ 35Methylene carbon attached to the thiazole ring and the carbonyl group.
72-CH₃ (c)~ 19Methyl group attached to the C2 of the thiazole ring. Based on data for 2,4,5-trimethylthiazole.[5]
85-CH₃ (f)~ 12Methyl group attached to the C5 of the thiazole ring. Based on data for 2,4,5-trimethylthiazole.[5]

Workflow and Data Visualization

The overall workflow for the NMR analysis of this compound is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR transfer->H1_NMR C13_NMR Acquire ¹³C NMR transfer->C13_NMR process Process Spectra (FT, Phasing) H1_NMR->process C13_NMR->process assign Assign Signals process->assign structure Confirm Structure assign->structure

References

Mass Spectrometry Analysis of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound of interest in pharmaceutical and chemical research. The thiazole moiety is a key structural feature in numerous biologically active molecules.[1] Accurate and reliable analytical methods for the characterization of such compounds are paramount for quality control, metabolism studies, and drug discovery pipelines. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of small molecules in complex matrices.[2] This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing a theoretical framework for its fragmentation and offering a robust protocol for its analysis.

This document is structured to provide not just a method, but a methodological rationale, empowering researchers to adapt and troubleshoot their own analyses. We will delve into the principles of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on electrospray ionization (ESI) as a soft ionization technique well-suited for this class of compounds.[3]

Compound Profile

Parameter Value Source
Compound Name This compound-
CAS Number 306937-37-1--INVALID-LINK--
Molecular Formula C8H11NO2SCalculated
Molecular Weight 185.24 g/mol Calculated
Chemical Structure Chemical Structure of this compound--INVALID-LINK--

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below. This process begins with meticulous sample preparation to ensure the removal of interfering matrix components, followed by chromatographic separation and subsequent detection and fragmentation by the mass spectrometer.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Standard Solution Preparation p2 Matrix Spike (if applicable) p1->p2 p3 Protein Precipitation / LLE p2->p3 p4 Centrifugation & Supernatant Transfer p3->p4 a1 LC Separation p4->a1 Injection a2 Electrospray Ionization (ESI) a1->a2 a3 MS1 Scan (Precursor Ion) a2->a3 a4 Collision-Induced Dissociation (CID) a3->a4 a5 MS2 Scan (Product Ions) a4->a5 d1 Peak Integration a5->d1 d2 Quantification d1->d2 d3 Fragmentation Analysis d1->d3

Figure 1: A schematic overview of the analytical workflow.

Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For cleaner matrices like solutions from chemical reactions, a simple "dilute and shoot" approach may suffice. For more complex matrices such as plasma or tissue extracts, a more rigorous cleanup is necessary to minimize matrix effects.[4]

Protocol: Protein Precipitation for Plasma Samples

  • Aliquot: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.

  • Spike: Add internal standard (a structurally similar, stable isotope-labeled compound is recommended).

  • Precipitate: Add 300 µL of ice-cold acetonitrile. The use of a 3:1 ratio of organic solvent to plasma is a common starting point for efficient protein removal.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). This step ensures compatibility with the LC mobile phase and improves peak shape.

  • Analyze: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice for retaining and separating this moderately polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acid like formic acid promotes protonation of the analyte in positive ion mode ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive. The nitrogen atom in the thiazole ring is a likely site for protonation.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MS1 Scan Range: m/z 50-300

  • MS/MS: Collision-Induced Dissociation (CID) of the protonated molecule [M+H]+ at m/z 186.2. The collision energy should be optimized to achieve a good balance of precursor ion depletion and product ion formation (typically in the range of 10-30 eV).

Results and Discussion: Predicted Fragmentation Pathway

The primary ionization event in positive mode ESI is expected to be the protonation of the molecule, resulting in a precursor ion [M+H]+ at an m/z of 186.2. Subsequent fragmentation via CID is likely to proceed through several pathways, as illustrated below.

fragmentation_pathway cluster_frags Predicted Fragment Ions parent [M+H]+ m/z 186.2 f1 Loss of CH3OH m/z 154.1 parent->f1 -32 Da f2 Loss of COOCH3 m/z 127.1 parent->f2 -59 Da f3 Thiazole ring cleavage m/z 114.1 parent->f3 -72 Da f4 Loss of CH2COOCH3 m/z 113.1 parent->f4 -73 Da

Figure 2: Proposed fragmentation pathway of protonated this compound.

Predicted Major Fragment Ions:

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
186.2154.1CH3OH (32.1 Da)Loss of methanol from the ester group.
186.2127.1•COOCH3 (59.0 Da)Radical loss of the methoxycarbonyl group.
186.2114.1C3H4O2 (72.0 Da)Cleavage of the acetate side chain.
186.2113.1•CH2COOCH3 (73.1 Da)Radical loss of the methyl acetate side chain.

The stability of the thiazole ring suggests that fragmentation will likely be initiated at the acetate side chain. The loss of methanol (CH3OH) from the ester is a common fragmentation pathway for methyl esters. Cleavage of the bond between the thiazole ring and the acetate side chain is also highly probable, leading to the formation of a stable thiazolium ion. Further fragmentation of these primary product ions can provide more detailed structural information.

Conclusion

This application note provides a detailed protocol and a theoretical framework for the mass spectrometric analysis of this compound. The provided LC-MS/MS parameters serve as a robust starting point for method development. The predicted fragmentation pathway, based on established chemical principles, offers a guide for the interpretation of tandem mass spectrometry data. Researchers and scientists can utilize this information to develop and validate quantitative and qualitative methods for this compound in various matrices, contributing to advancements in pharmaceutical and chemical analysis.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the High-Performance Liquid Chromatography (HPLC) Purification of Thiazole Acetate Compounds

Abstract

This comprehensive application note provides a detailed guide for the purification of thiazole acetate compounds using High-Performance Liquid Chromatography (HPLC). Thiazole moieties are fundamental components in numerous pharmacologically active molecules, and their efficient purification is a critical step in drug discovery and development. This document outlines the fundamental principles of reverse-phase chromatography, presents a logical and systematic workflow for method development, provides detailed experimental protocols for both analytical and preparative scale purification, and offers a robust troubleshooting guide to address common chromatographic challenges. The methodologies are grounded in established scientific principles to ensure reproducibility and high purity of the target compounds.

Introduction: The Significance of Thiazole Acetate Purification

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse therapeutic applications.[1] The introduction of an acetate group can modulate a compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its biological activity and pharmacokinetic profile.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of these compounds, offering high resolution, sensitivity, and scalability.[2][3] Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for the separation of moderately polar thiazole acetate derivatives from synthetic impurities, starting materials, and by-products. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to develop robust and efficient HPLC purification methods.

The Chromatographic Principle: Reverse-Phase HPLC

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., silica chemically modified with C18 or C8 alkyl chains), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[4]

Mechanism of Separation:

  • Non-polar (hydrophobic) compounds have a stronger affinity for the non-polar stationary phase and are retained longer on the column.

  • Polar (hydrophilic) compounds have a higher affinity for the polar mobile phase and elute from the column more quickly.

The retention of thiazole acetate compounds is governed by the overall hydrophobicity of the molecule, influenced by the thiazole ring, the acetate group, and other substituents. By systematically adjusting the mobile phase composition, a high degree of separation between the target compound and its impurities can be achieved.

A Systematic Approach to HPLC Method Development

A successful purification strategy begins with a logical and structured method development process. The goal is to achieve optimal resolution between the target peak and its closest impurities with a reasonable analysis time and good peak shape.

MethodDevelopmentWorkflow A Initial Assessment (Compound Structure & Solubility) B Column Selection (e.g., C18, 5 µm) A->B Select Stationary Phase C Mobile Phase Scouting (ACN/Water vs. MeOH/Water) B->C Choose Organic Modifier D pH & Buffer Selection (e.g., 0.1% Formic Acid) C->D Control Ionization E Gradient Optimization (Develop a Focused Gradient) D->E Improve Resolution F Analytical Method Validation (Resolution, Peak Shape, RT) E->F Finalize Method G Scale-Up Calculation (Flow Rate, Injection Volume) F->G Transition to Prep H Preparative Purification Run & Fraction Collection G->H Isolate Compound TroubleshootingLogic Problem Identify Chromatographic Problem PeakShape Poor Peak Shape? Problem->PeakShape Resolution Poor Resolution? Problem->Resolution Retention Retention Time Drift? Problem->Retention Tailing Tailing Peak PeakShape->Tailing Asymmetric (tail) Fronting Fronting Peak PeakShape->Fronting Asymmetric (front) Broad Broad Peaks PeakShape->Broad Symmetric but Wide ResoSol Optimize Gradient Slope Change Organic Modifier Try Different Column Chemistry Resolution->ResoSol RetSol Check for Leaks Ensure Proper Equilibration Prepare Fresh Mobile Phase Retention->RetSol TailingSol Check pH (too high?) Use End-capped Column Reduce Sample Load Tailing->TailingSol FrontingSol Reduce Sample Load Use Weaker Injection Solvent Fronting->FrontingSol BroadSol Check for Column Void Optimize Flow Rate Reduce Extra-column Volume Broad->BroadSol

References

The Strategic Utility of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus is a cornerstone in the architecture of medicinally active compounds, prized for its unique electronic properties and ability to engage in a multitude of biological interactions.[1][2][3] Within this privileged heterocyclic family, Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate (CAS No. 306937-37-1) has emerged as a particularly valuable and versatile building block in contemporary drug discovery and development.[4][5][6][7][8] This guide provides an in-depth exploration of its synthesis, key reactions, and strategic applications, offering detailed protocols for its use in the synthesis of advanced bioactive molecules.

Compound Overview and Strategic Importance

This compound is a substituted thiazole derivative featuring a methyl acetate moiety at the 4-position and methyl groups at the 2- and 5-positions. This specific arrangement of functional groups makes it an attractive starting material for several reasons:

  • The 2,5-dimethylthiazole core: This scaffold is a common feature in a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[9][10]

  • The methyl acetate group: This functional handle is readily amenable to a variety of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid and subsequent amide bond formation. This allows for the facile introduction of diverse chemical functionalities and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

  • Fragment-Based Drug Discovery (FBDD): As a "fragment molecule," it serves as an excellent starting point in FBDD campaigns.[4] Its relatively low molecular weight and optimized functionality allow for the exploration of chemical space around a target protein's binding site.

Compound Property Value
IUPAC Name This compound
CAS Number 306937-37-1
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthesis of the Thiazole Core: The Hantzsch Reaction

The cornerstone of synthesizing the 2,5-dimethylthiazole scaffold is the Hantzsch thiazole synthesis, a robust and widely utilized method for the construction of thiazole rings.[1][2][3][11] This reaction involves the condensation of an α-haloketone with a thioamide.

Protocol 1: Synthesis of the 2,5-Dimethylthiazole Core via Hantzsch Synthesis

This protocol outlines a general procedure for the synthesis of a 2,5-dimethyl-4-substituted thiazole, which is the core of the target molecule.

Materials:

  • 3-Chloro-2,4-pentanedione

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-chloro-2,4-pentanedione (1 equivalent) in ethanol in a round-bottom flask, add thioacetamide (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2,5-dimethyl-4-acetylthiazole.

Causality Behind Experimental Choices:

  • The use of a slight excess of thioacetamide ensures the complete consumption of the α-haloketone.

  • Ethanol is a suitable solvent as it readily dissolves both reactants and facilitates the reaction at a moderate reflux temperature.

  • The sodium bicarbonate wash is crucial to neutralize any acidic byproducts formed during the reaction.

Hantzsch_Synthesis start reagents 3-Chloro-2,4-pentanedione + Thioacetamide intermediate [Intermediate] reagents->intermediate Ethanol, Reflux product 2,5-Dimethyl-4-acetylthiazole intermediate->product Cyclization

Caption: Hantzsch synthesis of the thiazole core.

Elaboration to this compound

Key Applications in Medicinal Chemistry: The Power of the Acetate Handle

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. The methyl acetate group can be readily transformed, primarily through hydrolysis to the carboxylic acid, which then serves as a key anchoring point for amide coupling reactions.

Protocol 2: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide bond formation.

Materials:

  • This compound

  • Methanol

  • 1M Sodium hydroxide solution

  • 1M Hydrochloric acid solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add 1M sodium hydroxide solution (1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Add water to the residue and cool the flask in an ice bath.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 1M hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid.

Causality Behind Experimental Choices:

  • The use of a slight excess of sodium hydroxide drives the hydrolysis reaction to completion.

  • Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

  • Extraction with dichloromethane allows for the efficient separation of the organic product from the aqueous phase.

Hydrolysis_Workflow start This compound hydrolysis NaOH, Methanol start->hydrolysis acidification HCl (aq) hydrolysis->acidification extraction DCM Extraction acidification->extraction product 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid extraction->product

Caption: Workflow for ester hydrolysis.

Protocol 3: Amide Coupling to Synthesize Bioactive Amides

This protocol provides a general procedure for the coupling of the synthesized carboxylic acid with a primary or secondary amine to generate a diverse library of amides.

Materials:

  • 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid

  • Amine (primary or secondary)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

  • Syringes

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • In a separate flask, dissolve the coupling reagent (e.g., BOP, 1.2 equivalents) in anhydrous DMF.

  • Slowly add the solution of the coupling reagent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere and anhydrous solvent is critical to prevent the deactivation of the coupling reagent by moisture.

  • DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.

  • Coupling reagents like BOP are highly efficient for forming amide bonds with minimal side reactions and racemization.

Amide_Coupling acid 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid COOH reagents BOP, DIPEA, DMF acid:f0->reagents amine Amine R-NH2 amine:f0->reagents product Amide Product CONHR reagents->product:f0

Caption: General scheme for amide coupling.

Structure-Activity Relationship (SAR) Insights

The 2,5-dimethylthiazole scaffold has been explored in the context of various biological targets. By utilizing this compound as a starting point, researchers can systematically probe the SAR of the amide substituent. For instance, in the development of kinase inhibitors, the nature of the R group in the newly formed amide can be varied to optimize interactions with the hinge region or other key residues in the ATP binding pocket. Similarly, for antimicrobial applications, the lipophilicity and hydrogen bonding capacity of the amide substituent can be fine-tuned to enhance cell permeability and target engagement.

Conclusion

This compound is a high-value intermediate in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel bioactive compounds. Its straightforward access through established synthetic routes and the reactivity of its methyl acetate handle make it an indispensable tool for researchers in drug discovery. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this building block in their quest for the next generation of therapeutic agents.

References

The Thiazole Scaffold: A Privileged Motif for Enzyme Inhibition in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, arising from the interplay of its heteroatoms, allow it to engage in a multitude of non-covalent interactions with biological macromolecules. This versatility has established the thiazole moiety as a "privileged scaffold," a molecular framework that is recurrently found in a wide array of biologically active compounds and clinically approved drugs.[3] From the essential vitamin B1 (thiamine) to potent anticancer agents like Dasatinib and Dabrafenib, the thiazole core is integral to their therapeutic efficacy.[1][4][5] This guide provides an in-depth exploration of the application of thiazole derivatives as enzyme inhibitors, offering both the theoretical underpinnings and detailed, field-proven protocols for their evaluation.

The aromatic nature of the thiazole ring allows for π-π stacking interactions, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors and donors, respectively. Furthermore, the ring system serves as a rigid scaffold, allowing for the precise spatial orientation of various substituents to optimize interactions with an enzyme's active site.[2][6] This adaptability has led to the development of thiazole-containing inhibitors against a broad spectrum of enzyme classes, including kinases, proteases, carbonic anhydrases, and acetylcholinesterase, among others.[7][8][9][10]

This document is structured to provide researchers with a comprehensive resource, moving from the rationale behind inhibitor design to the practical execution of key enzymatic assays and the critical process of hit validation.

Part 1: The Rationale for Thiazole in Enzyme Inhibitor Design

The prevalence of the thiazole scaffold in successful enzyme inhibitors is not coincidental. Its utility stems from a combination of favorable physicochemical properties and synthetic tractability.

  • Bioisosteric Replacement: The thiazole ring is often employed as a bioisostere for other aromatic or heterocyclic systems, such as phenyl or pyridine rings. This allows for the modulation of properties like solubility, metabolic stability, and target affinity while maintaining the core binding interactions.

  • Structural Rigidity and Vectorial Display of Substituents: The planar and rigid nature of the thiazole ring provides a stable platform for the attachment of various functional groups. This allows medicinal chemists to project substituents in specific vectors to probe and optimize interactions within an enzyme's binding pocket.

  • Participation in Key Binding Interactions: The nitrogen atom in the thiazole ring is a common hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions. The aromatic system itself can participate in π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the enzyme's active site.

  • Synthetic Accessibility: A wealth of synthetic methodologies, such as the Hantzsch thiazole synthesis, allows for the efficient and diverse derivatization of the thiazole core, facilitating the generation of compound libraries for high-throughput screening.[2]

Part 2: Key Enzyme Classes Targeted by Thiazole Derivatives and Assay Protocols

This section provides detailed protocols for assessing the inhibitory activity of thiazole derivatives against several important classes of enzymes. The causality behind experimental choices is explained to provide a deeper understanding of the assays.

Protein Kinase Inhibition Assays

Protein kinases are a major class of drug targets, particularly in oncology. Thiazole derivatives have been successfully developed as inhibitors of various kinases, including B-RAF, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[7][11][12][13]

Underlying Principle of Kinase Assays: Most kinase assays quantify the transfer of a phosphate group from a donor molecule (usually ATP) to a substrate (a peptide or protein). Inhibition is measured as a decrease in the rate of this phosphorylation event.

The ADP-Glo™ assay is a widely used, robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][6] It is a universal assay applicable to virtually any kinase.

Causality of Experimental Steps:

  • Step 1 (Kinase Reaction): The enzyme, inhibitor, substrate, and ATP are incubated together. The concentration of ATP is typically kept at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Step 2 (ATP Depletion): The addition of the ADP-Glo™ Reagent terminates the kinase reaction and depletes the remaining ATP. This is crucial to prevent interference from the unconsumed ATP in the subsequent detection step.

  • Step 3 (ADP to ATP Conversion and Detection): The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the thiazole test compound in 1x Kinase Assay Buffer. A common starting concentration is 100 µM, with a final DMSO concentration not exceeding 1%.

    • Prepare a solution of the target kinase and its specific substrate in 1x Kinase Assay Buffer.

    • Prepare an ATP solution in 1x Kinase Assay Buffer at a concentration close to the Km for the target kinase.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Workflow for Kinase Inhibition Assay (ADP-Glo™)

G cluster_prep Reagent Preparation cluster_assay Kinase Reaction (384-well plate) cluster_detection Luminescent Detection cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Thiazole Inhibitor A1 Add Inhibitor/Vehicle (2.5 µL) P1->A1 P2 Prepare Kinase and Substrate Solution A2 Add Kinase/Substrate (5 µL) P2->A2 P3 Prepare ATP Solution (at Km concentration) A4 Initiate with ATP (2.5 µL) P3->A4 A1->A2 A3 Pre-incubate (15-30 min) A2->A3 A3->A4 A5 Incubate (60 min at 30°C) A4->A5 D1 Add ADP-Glo™ Reagent (5 µL) A5->D1 D2 Incubate (40 min) D1->D2 D3 Add Kinase Detection Reagent (10 µL) D2->D3 D4 Incubate (30-60 min) D3->D4 D5 Read Luminescence D4->D5 AN1 Calculate % Inhibition D5->AN1 AN2 Plot Dose-Response Curve AN1->AN2 AN3 Determine IC₅₀ Value AN2->AN3

Caption: Workflow for determining the IC₅₀ of a thiazole derivative using the ADP-Glo™ kinase assay.

Protease Inhibition Assays

Proteases are crucial for the life cycle of many pathogens, making them attractive targets for antiviral and antibacterial drugs. Thiazole derivatives have shown promise as inhibitors of proteases like the SARS-CoV-2 main protease (Mpro or 3CLpro).[14][15][16]

Underlying Principle of FRET-based Protease Assays: These assays utilize a peptide substrate that contains a fluorophore and a quencher molecule.[6] When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Causality of Experimental Steps:

  • Step 1 (Enzyme-Inhibitor Pre-incubation): The protease is pre-incubated with the test compound to allow for binding to the active site. This is particularly important for inhibitors that may have a slow binding mechanism.

  • Step 2 (Reaction Initiation): The FRET substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Step 3 (Kinetic Measurement): The increase in fluorescence over time is monitored. The initial rate of the reaction is proportional to the enzyme's activity.

  • Step 4 (Data Analysis): The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Recombinant SARS-CoV-2 Mpro: Dilute to the desired final concentration (e.g., 50 nM) in Assay Buffer.

    • FRET Substrate: A peptide substrate containing a fluorophore and quencher (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans). Dilute to the final concentration (e.g., 20 µM) in Assay Buffer.

    • Thiazole Test Compound: Prepare serial dilutions in Assay Buffer with a final DMSO concentration ≤ 1%.

  • Assay Procedure (in a black 96-well plate):

    • Add 50 µL of the diluted test compound or vehicle to the wells.

    • Add 50 µL of the diluted Mpro enzyme solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of the FRET substrate solution.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., Ex: 340 nm, Em: 490 nm for Edans).

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are used to treat Alzheimer's disease and other neurological conditions.[9] The Ellman's method is a classic and reliable colorimetric assay for measuring AChE activity.[1]

Underlying Principle of Ellman's Method: This assay uses acetylthiocholine (ATCI) as a substrate for AChE. The hydrolysis of ATCI by AChE produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1][17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in Phosphate Buffer.

    • ATCI Solution: 14 mM in deionized water (prepare fresh).

    • AChE Solution: Dilute to the desired concentration in Phosphate Buffer.

    • Thiazole Test Compound: Prepare serial dilutions in an appropriate solvent (e.g., ethanol or DMSO).

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 140 µL Phosphate Buffer

      • 10 µL AChE solution

      • 10 µL DTNB solution

      • 10 µL of the test compound solution or solvent (for control).

    • Mix and pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the reaction rate (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC₅₀ value as described previously.

Part 3: Scientific Integrity - The Critical Importance of Hit Validation

The identification of a "hit" in a primary screen is only the beginning of a rigorous validation process. It is imperative to distinguish true, specific inhibitors from false positives or promiscuous compounds that can arise from various artifacts.[2] Thiazole-containing compounds, particularly certain subclasses like 2-aminothiazoles, have been flagged as potential "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[3] Therefore, a self-validating system of counter-screens and secondary assays is essential.

What are PAINS? PAINS are chemical structures that appear as hits in multiple, unrelated high-throughput screens.[11] They often act through non-specific mechanisms such as chemical reactivity (e.g., reacting with cysteine residues in proteins), compound aggregation, or interference with the assay technology itself.[7][9]

Logical Flow for Hit Validation

G Start Primary Screen Hit (e.g., Thiazole Derivative) Confirm Confirm IC₅₀ and Structure (LC-MS/NMR) Start->Confirm PAINS Computational PAINS Substructure Filtering Confirm->PAINS Interference Assay Interference Counter-screen (e.g., test against detection system) PAINS->Interference Not Flagged Discard Discard/Deprioritize (Potential Artifact) PAINS->Discard Flagged as PAINS Orthogonal Orthogonal Assay (Different detection method, e.g., TR-FRET vs. Luminescence) Interference->Orthogonal No Interference Interference->Discard Interference Detected Reversibility Test for Reversibility (e.g., dilution experiment) Orthogonal->Reversibility Active in Orthogonal Assay Orthogonal->Discard Inactive in Orthogonal Assay SAR Establish Structure-Activity Relationship (SAR) (Synthesize and test analogs) Reversibility->SAR Reversible Binding Reversibility->Discard Irreversible/Covalent (if not desired) Validated Validated, Specific Hit SAR->Validated

Caption: A self-validating workflow for triaging hits from a primary screen to identify true, specific inhibitors.

Key Steps in Hit Validation:

  • Confirmation of Identity and Purity: Re-synthesize or re-purify the hit compound and confirm its identity and purity (>95%) by LC-MS and NMR.

  • IC₅₀ Re-determination: Confirm the inhibitory potency by re-determining the IC₅₀ value.

  • Computational Filtering: Use computational filters to check for the presence of known PAINS substructures.[11]

  • Assay Interference Counter-screens:

    • Technology-Specific Interference: Test the compound's effect on the assay's detection system in the absence of the enzyme. For example, in a luciferase-based assay, test for direct inhibition of luciferase.

    • Promiscuous Inhibition: Test the compound against an unrelated enzyme to check for non-specific inhibition. Enzymes with a catalytic cysteine residue can be particularly susceptible to electrophilic compounds.[3]

  • Orthogonal Assays: Validate the hit using a secondary assay that employs a different detection method.[2] For instance, if the primary screen was a luminescence-based assay, a fluorescence-based or label-free method could be used for confirmation.

  • Mechanism of Inhibition Studies: Conduct experiments to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the IC₅₀ at different substrate concentrations.[2]

  • Structure-Activity Relationship (SAR): Synthesize and test a small number of close analogs of the hit compound. A clear SAR, where small structural changes lead to predictable changes in activity, is a strong indicator of a specific binding mode.

Part 4: Data Presentation

Clear and concise presentation of data is crucial for interpretation and comparison.

Table 1: Representative Thiazole-Based Enzyme Inhibitors and their Activities

Compound NameTarget EnzymeAssay TypeIC₅₀ (nM)Reference
DabrafenibB-RAF (V600E)Kinase Assay0.8[7]
Compound 40 B-RAF (V600E)Kinase Assay23.1[13]
Compound 25 CDK9/Cyclin T1Kinase Assay640 - 2010[13]
Compound 12u CDK9Kinase Assay7[13]
BEZ235 AnalogPI3KαKinase Assay9 - 290[13]
N-(benzo[d]thiazol-2-yl)cinnamamideSARS-CoV-2 MproFRET Assay14,700[14]
Compound 2b COX-2In vitro kit191[18]
Compound 10 AcetylcholinesteraseEllman's Method103.24[9]
Benzo[d]thiazole-sulfonamideCarbonic Anhydrase IIStopped-flow CO₂ hydrationSubnanomolar[19]

Note: IC₅₀ values are highly dependent on assay conditions and should be compared with caution across different studies.

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile tool in the design of potent and selective enzyme inhibitors. Its favorable physicochemical properties and synthetic accessibility make it a mainstay in modern drug discovery. However, the successful application of thiazole derivatives requires a rigorous and systematic approach to their evaluation. By employing robust and well-validated enzymatic assays, coupled with a comprehensive hit validation strategy to weed out promiscuous compounds and artifacts, researchers can confidently identify and optimize novel thiazole-based therapeutic agents. The protocols and workflows detailed in this guide are intended to provide a solid foundation for such endeavors, fostering scientific integrity and accelerating the path from initial hit to validated lead compound.

References

Application Notes and Protocols: Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a prominent heterocyclic motif found in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative stability make it a "privileged scaffold" in drug discovery. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound at the center of this guide, methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, represents a strategically designed building block for the exploration of new chemical entities possessing this valuable core. The presence of a reactive ester handle at the 4-position, coupled with the specific substitution pattern of the thiazole ring, offers medicinal chemists a versatile platform for generating diverse molecular libraries.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into a robust, proposed synthetic protocol based on the foundational Hantzsch thiazole synthesis, followed by detailed procedures for its derivatization, thereby unlocking its potential in synthetic campaigns.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure.

PropertyEstimated Value/Observation
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.
CAS Number 306937-37-1

Proposed Synthesis of this compound

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[1][2] It involves the condensation of an α-haloketone or α-halo-β-ketoester with a thioamide. Herein, we propose a synthetic route to the title compound utilizing this classic transformation.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Hantzsch Thiazole Synthesis Thioacetamide Thioacetamide Reaction Condensation/ Cyclization Thioacetamide->Reaction Methyl_4_chloro_3_oxobutanoate Methyl 4-chloro-3-oxobutanoate Methyl_4_chloro_3_oxobutanoate->Reaction Product This compound Reaction->Product

Caption: Proposed Hantzsch synthesis of the target compound.

Protocol: Synthesis of this compound

Rationale: This protocol employs the reaction between thioacetamide and methyl 4-chloro-3-oxobutanoate. Thioacetamide serves as the source for the C2-methyl group and the nitrogen and sulfur atoms of the thiazole ring. Methyl 4-chloro-3-oxobutanoate provides the remaining carbon atoms for the ring and the acetic acid methyl ester side chain at the 4-position. The reaction proceeds via an initial nucleophilic attack of the sulfur of the thioamide on the carbon bearing the halogen, followed by cyclization and dehydration to form the aromatic thiazole ring.

Materials:

  • Thioacetamide (99%)

  • Methyl 4-chloro-3-oxobutanoate (synthesis required or custom synthesis)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of thioacetamide (1.0 eq) in anhydrous ethanol (5 mL per mmol of thioacetamide) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-chloro-3-oxobutanoate (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL per mmol of starting thioacetamide) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Yield: 60-75%

Application as a Building Block: Derivatization to Amides

A key application of this compound is its use as a precursor to a diverse library of amides. This is typically achieved through a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling of the acid with a variety of amines.

Derivatization Workflow Diagram

Derivatization Workflow cluster_1 Derivatization to Amides Start This compound Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) Start->Hydrolysis Acid 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid Hydrolysis->Acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA, Amine) Acid->Amide_Coupling Amide_Library Amide Library Amide_Coupling->Amide_Library

Caption: Two-step derivatization of the title compound to an amide library.

Protocol 1: Hydrolysis to 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid

Rationale: Saponification using a base like lithium hydroxide is a standard and effective method for hydrolyzing methyl esters to their corresponding carboxylic acids under mild conditions, which helps to avoid potential side reactions on the thiazole ring.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v, 10 mL per mmol of ester).

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL per mmol of starting ester).

  • Combine the organic extracts, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid, which can often be used in the next step without further purification.

Expected Yield: >90%

Protocol 2: Amide Coupling with a Primary Amine

Rationale: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and allow for the reaction to proceed under mild conditions with a broad range of amine substrates.

Materials:

  • 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid

  • A primary or secondary amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid (1.0 eq) in anhydrous DMF (5 mL per mmol of acid), add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Hantzsch synthesis Incomplete reaction or side product formation.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check the purity of the α-halo-β-ketoester.
Incomplete ester hydrolysis Insufficient base or reaction time.Add additional LiOH and continue stirring. Gentle warming can be attempted if the thiazole ring is stable under these conditions.
Low yield in amide coupling Inactive coupling reagent, steric hindrance from the amine.Use freshly opened or properly stored HATU. For hindered amines, a different coupling reagent (e.g., COMU) or higher reaction temperature may be required.

Safety Precautions

  • Thioacetamide is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • α-Halo-β-ketoesters are lachrymatory and should be handled with care in a well-ventilated fume hood.

  • DIPEA and other organic bases are corrosive and should be handled with appropriate PPE.

  • Always perform reactions in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes & Protocols: Thiazole Compounds in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Privileged Structure in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] Within the landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of investigation, and among them, the thiazole ring stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is a key structural motif in a multitude of natural and synthetic molecules exhibiting a broad spectrum of biological activities.[1][3][4] Its presence in clinically approved drugs such as the antibacterial sulfathiazole and the antifungal ravuconazole underscores the therapeutic potential of this versatile core.[1][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the exploration of thiazole-based compounds as a promising class of antimicrobial agents. We will delve into the synthetic strategies for creating diverse thiazole libraries, detail robust protocols for evaluating their antimicrobial efficacy, and explore the critical structure-activity relationships (SAR) that govern their biological function. The causality behind experimental choices will be emphasized, providing a framework for rational drug design and optimization.

Section 1: Synthesis of Thiazole Derivatives - The Hantzsch Synthesis and Modern Methodologies

The foundational method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This versatile and widely adopted reaction typically involves the condensation of a thioamide with an α-haloketone. However, numerous variations and modern adaptations have expanded the synthetic chemist's toolkit, allowing for the creation of diverse and complex thiazole derivatives.

Classical Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

The Hantzsch synthesis remains a cornerstone for generating substituted thiazoles. The following protocol outlines a general procedure that can be adapted for a wide range of substrates.

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

  • Reagent Preparation:

    • Dissolve the chosen thioamide (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • In a separate flask, dissolve the α-haloketone (1.0-1.2 equivalents) in the same solvent.

  • Reaction Setup:

    • To the thioamide solution, add the α-haloketone solution dropwise at room temperature with continuous stirring.

    • The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane.

  • Work-up and Purification:

    • Once the reaction is complete (typically within 2-24 hours), pour the reaction mixture into ice-cold water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterization:

    • Confirm the structure of the synthesized thiazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Modern Synthetic Approaches

While the Hantzsch synthesis is robust, contemporary research often employs more advanced techniques to improve yield, reduce reaction times, and enhance substituent diversity. These include microwave-assisted synthesis and the use of various catalysts.[1][3] For instance, microwave irradiation can significantly accelerate the condensation of thiosemicarbazones and α-bromoketones to yield thiazole analogues.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Outcome Thioamide Thioamide/ Thiosemicarbazone Condensation Cyclocondensation Thioamide->Condensation AlphaHaloKetone α-Haloketone/ Phenacyl Bromide AlphaHaloKetone->Condensation Solvent Ethanol/DMF Solvent->Condensation Method Conventional Heating or Microwave Irradiation Method->Condensation Workup Work-up & Purification Condensation->Workup Thiazole Substituted Thiazole Derivative Workup->Thiazole Characterization Spectroscopic Characterization Thiazole->Characterization

Caption: A generalized workflow for the synthesis of thiazole derivatives.

Section 2: Antimicrobial Susceptibility Testing - Quantifying Efficacy

Once a library of thiazole compounds has been synthesized, the next critical step is to evaluate their antimicrobial activity. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are fundamental to this process.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol 2: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Determination of MBC/MFC

To determine whether a compound is bacteriostatic or bactericidal (or fungistatic vs. fungicidal), the MBC or MFC can be determined following the MIC test.

Protocol 3: Determination of MBC/MFC

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC test.

  • Reading the MBC/MFC:

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Parameter Description Typical Units
MIC Minimum Inhibitory Concentrationµg/mL or µM
MBC Minimum Bactericidal Concentrationµg/mL or µM
MFC Minimum Fungicidal Concentrationµg/mL or µM

Section 3: Mechanism of Action & Structure-Activity Relationships (SAR)

Understanding how thiazole compounds exert their antimicrobial effects and how their chemical structure influences this activity is paramount for rational drug design.

Putative Mechanisms of Action

Thiazole derivatives have been shown to target various essential cellular processes in microorganisms. Molecular docking studies and enzymatic assays have implicated several potential targets.[7][8]

  • Inhibition of Cell Wall Synthesis: Some thiazole compounds are predicted to inhibit enzymes crucial for bacterial cell wall biosynthesis, such as the E. coli MurB enzyme.[7][8]

  • Disruption of Fungal Cell Membranes: In fungi, a likely target is 14α-lanosterol demethylase, an enzyme essential for ergosterol biosynthesis, a key component of the fungal cell membrane.[7][8]

  • Inhibition of Nucleic Acid Synthesis: Certain thiazole derivatives have shown potential as DNA gyrase inhibitors.[1]

  • Inhibition of Protein Synthesis: Targeting enzymes like tyrosyl-tRNA synthetase is another proposed mechanism for the antibacterial activity of some thiazole compounds.[9]

Mechanism_of_Action cluster_bacterial Bacterial Targets cluster_fungal Fungal Target Thiazole Thiazole Compound MurB MurB Enzyme Thiazole->MurB Inhibits DNAGyrase DNA Gyrase Thiazole->DNAGyrase Inhibits UPPS UPPS/UPPP Thiazole->UPPS Inhibits Demethylase 14α-lanosterol demethylase Thiazole->Demethylase Inhibits CellWall Cell Wall Synthesis Inhibition MurB->CellWall Replication DNA Replication Inhibition DNAGyrase->Replication UPPS->CellWall Ergosterol Ergosterol Synthesis Disruption Demethylase->Ergosterol

Caption: Putative antimicrobial mechanisms of action for thiazole compounds.

Key Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Synthesizing and testing a library of analogues allows for the elucidation of SAR.

  • Substituents at Position 2: The group at the 2-position of the thiazole ring is often crucial for activity. For example, the presence of a phenol at this position has been shown to be beneficial for antibacterial activity.[7]

  • Substituents at Position 4: The nature of the substituent at the 4-position can significantly modulate activity. For instance, a 2-(3,4-dimethoxyphenyl)ethanamine substituent at this position has been linked to enhanced antibacterial effects.[7]

  • Hybrid Molecules: A promising strategy in drug design is the creation of hybrid molecules that combine the thiazole scaffold with other pharmacologically active heterocycles, such as pyrazoline or triazole.[9][10] This molecular hybridization can lead to compounds with improved activity profiles.[6]

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate microbial cell membranes, thereby affecting its antimicrobial activity.

Table of Exemplary SAR Data

Compound ID R¹ (Position 2) R² (Position 4) MIC (S. aureus) µg/mL MIC (E. coli) µg/mL
Lead Compound -H-Phenyl>256>256
Derivative A -OH-Phenyl64128
Derivative B -NH₂-(4-chlorophenyl)3264
Derivative C -OH-(3,4-dimethoxyphenyl)1632

Note: This is a representative table. Actual values will vary based on the specific compounds and microbial strains tested.

Conclusion and Future Directions

Thiazole-containing compounds represent a rich and promising field for the discovery of novel antimicrobial agents. The synthetic versatility of the thiazole scaffold, coupled with the diverse mechanisms by which its derivatives can combat microbial growth, provides a robust platform for further research and development. By employing systematic synthetic strategies, rigorous antimicrobial evaluation protocols, and insightful SAR analysis, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system in the ongoing battle against infectious diseases.

References

The Pivotal Role of the Thiazole Moiety in Modern Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Cornerstone in Crop Protection Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of agrochemical discovery.[1][2][3][4] Its unique electronic properties, metabolic stability, and versatile substitution patterns have rendered it a cornerstone in the development of a diverse array of fungicides, herbicides, and insecticides.[1][5][6] The incorporation of the thiazole moiety into a molecule can significantly influence its biological activity, spectrum of control, and mode of action, making it a focal point for researchers and scientists in the agrochemical industry.[2][4] This guide provides an in-depth exploration of the multifaceted role of thiazole in agrochemical research, complete with detailed application notes and experimental protocols to empower researchers in this dynamic field. We will delve into the synthetic strategies for creating thiazole-based agrochemicals, elucidate their mechanisms of action, and provide practical protocols for their biological evaluation.

Fungicidal Applications of Thiazole Derivatives: Disrupting Fungal Pathogenesis

Thiazole-containing compounds have demonstrated remarkable efficacy in controlling a broad spectrum of plant pathogenic fungi.[7] Their mechanisms of action are often targeted and specific, leading to potent inhibition of fungal growth and development.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A prominent mode of action for many thiazole-based fungicides is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7] Similar to other azole fungicides, these compounds target and inhibit the cytochrome P450 enzyme, 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[7] This disruption leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising cell membrane integrity and leading to fungal cell death.[7]

Diagram: Mechanism of Action of Thiazole Fungicides

Thiazole Fungicide Mechanism of Action Thiazole Thiazole Fungicide P450 Cytochrome P450 14α-demethylase Thiazole->P450 Inhibits Ergosterol Ergosterol P450->Ergosterol Catalyzes conversion of Lanosterol Lanosterol Lanosterol->P450 Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential for integrity

Caption: Inhibition of ergosterol biosynthesis by thiazole fungicides.

Protocol 1: In Vitro Antifungal Activity Assay of Thiazole Derivatives

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of novel thiazole compounds against a panel of plant pathogenic fungi using the broth microdilution method.[8][9]

Materials:

  • Synthesized thiazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • 96-well microtiter plates

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium solani, Magnaporthe grisea)

  • Commercial fungicide (e.g., Carbendazim, Hymexazol) as a positive control[10]

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized thiazole derivatives and the positive control fungicide in DMSO to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the fungal growth medium to achieve a range of concentrations (e.g., 100 µg/mL to 0.0975 µg/mL).

  • Inoculum Preparation: Prepare a suspension of fungal spores or mycelial fragments in sterile water or saline, and adjust the concentration to approximately 1 x 10^5 CFU/mL.

  • Inoculation: Add 10 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (medium with inoculum and DMSO) and a sterility control (medium only).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.[9] This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Herbicidal Applications: Targeting Weed Metabolism

Thiazole derivatives have also emerged as potent herbicides, offering novel modes of action for weed management.[6] These compounds can be designed to selectively inhibit key metabolic pathways in susceptible plant species.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

A significant target for thiazole-based herbicides is the enzyme protoporphyrinogen oxidase (PPO).[3] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks into the cytoplasm and is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species that cause rapid lipid peroxidation of cell membranes, leading to cell death and necrotic lesions on the plant tissue.[3]

Diagram: Herbicidal Action via PPO Inhibition

PPO Inhibition by Thiazole Herbicides Thiazole_H Thiazole Herbicide PPO Protoporphyrinogen Oxidase (PPO) Thiazole_H->PPO Inhibits ROS Reactive Oxygen Species (ROS) PPO->ROS Leads to accumulation of protoporphyrin IX, which generates Proto_IX Protoporphyrinogen IX Proto_IX->PPO Substrate Membrane_D Cell Membrane Damage ROS->Membrane_D Causes

Caption: Thiazole herbicides can inhibit PPO, leading to weed mortality.

Protocol 2: Evaluation of Pre-emergence Herbicidal Activity

This protocol describes a laboratory-based petri dish assay to evaluate the pre-emergence herbicidal activity of thiazole compounds.[1]

Materials:

  • Synthesized thiazole derivatives

  • Acetone or other suitable solvent

  • Weed seeds (e.g., Echinochloa crusgalli, Amaranthus retroflexus)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Plant growth chamber

Procedure:

  • Preparation of Test Solutions: Dissolve the synthesized thiazole compounds in a minimal amount of acetone and then dilute with distilled water containing a surfactant (e.g., Tween-20) to the desired concentrations (e.g., 10, 50, 100 ppm).

  • Seed Plating: Place two layers of filter paper in each petri dish and evenly distribute a known number of weed seeds (e.g., 20) on the surface.

  • Treatment Application: Add a specific volume (e.g., 5 mL) of the test solution to each petri dish, ensuring the filter paper is saturated. A solvent-only solution serves as the negative control.

  • Incubation: Place the petri dishes in a plant growth chamber with controlled conditions (e.g., 25 ± 1 °C, 12-hour photoperiod).

  • Evaluation: After a set period (e.g., 7-10 days), assess the herbicidal activity by measuring the germination rate and the root and shoot length of the seedlings. Calculate the percentage of inhibition relative to the negative control.

Insecticidal Applications: Neuroactive and Metabolic Disruption

The thiazole scaffold is a key component in several commercially successful insecticides, highlighting its importance in controlling insect pests.[8][11] These compounds can act on the insect's nervous system or disrupt other vital physiological processes.

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonists

A major class of thiazole-containing insecticides, the neonicotinoids (e.g., clothianidin and thiamethoxam), act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[8][11] They bind to these receptors, causing continuous nerve stimulation, which leads to paralysis and death of the insect. The selectivity of these insecticides for insects over vertebrates is due to differences in the structure of the nAChR binding sites.

Diagram: Insecticidal Action on nAChR

Insecticidal Action on nAChR Thiazole_I Thiazole Insecticide (e.g., Neonicotinoid) nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect CNS Thiazole_I->nAChR Binds to and activates Nerve_Stim Continuous Nerve Stimulation nAChR->Nerve_Stim Causes Paralysis Paralysis and Death Nerve_Stim->Paralysis Leads to

Caption: Thiazole insecticides targeting the insect nervous system.

Protocol 3: Evaluation of Insecticidal Activity against Lepidopteran Pests

This protocol outlines a diet incorporation method to assess the insecticidal activity of thiazole compounds against lepidopteran larvae.[12][13]

Materials:

  • Synthesized thiazole derivatives

  • Acetone or other suitable solvent

  • Artificial diet for the target insect species (e.g., Spodoptera exigua, Plutella xylostella)

  • Insect larvae (e.g., 3rd instar)

  • 24-well plates or similar containers

  • Commercial insecticide (e.g., Indoxacarb) as a positive control[12]

Procedure:

  • Preparation of Treated Diet: Dissolve the synthesized thiazole compounds in acetone and incorporate them into the molten artificial diet at various concentrations. Allow the diet to solidify in the wells of the 24-well plates. A diet containing only acetone serves as the negative control.

  • Insect Infestation: Place one larva in each well of the 24-well plates containing the treated diet.

  • Incubation: Maintain the plates in a controlled environment (e.g., 25 ± 1 °C, 60-70% relative humidity, 14:10 h light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the corrected mortality using Abbott's formula. Determine the median lethal concentration (LC50) value for each compound using probit analysis.[12][13]

Synthesis of Thiazole-Containing Agrochemicals

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring system.[5][11][14] This reaction involves the condensation of an α-haloketone with a thioamide.

Protocol 4: Hantzsch Synthesis of a 2-Amino-4-arylthiazole Derivative

This protocol provides a general procedure for the synthesis of a 2-amino-4-arylthiazole, a common intermediate in the development of bioactive molecules.[5]

Materials:

  • α-Bromoacetophenone (or a substituted analog)

  • Thiourea

  • Ethanol or Methanol

  • Sodium carbonate (Na2CO3) solution (5%)

  • Stirring hotplate

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask or a suitable reaction vial, combine the α-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

  • Solvent Addition: Add ethanol or methanol as the solvent and a magnetic stir bar.

  • Heating: Heat the reaction mixture with stirring to reflux (or approximately 100 °C on a hot plate) for 30-60 minutes.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.

  • Drying and Purification: Air-dry the collected solid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch Thiazole Synthesis Start α-Haloketone + Thioamide Reaction Reaction in Ethanol/Methanol (Heat) Start->Reaction Neutralization Neutralization with Na2CO3 solution Reaction->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Drying Drying Filtration->Drying Purification Recrystallization (optional) Drying->Purification Product 2-Aminothiazole Derivative Drying->Product Crude Product Purification->Product

Caption: A typical workflow for the Hantzsch synthesis of thiazoles.

Quantitative Data Summary

The following table summarizes representative biological activity data for some thiazole-based agrochemicals.

Compound ClassExample CompoundTarget OrganismBiological ActivityReference
FungicideThifluzamideRhizoctonia solaniSuccinate dehydrogenase inhibitor[15]
HerbicideThiazole PPO InhibitorAmaranthus retroflexus80% inhibition at 150 g ai/ha[3]
InsecticideCompound 7g (N-pyridylpyrazole thiazole)Plutella xylostellaLC50 = 5.32 mg/L[12][13]
InsecticideThiamethoxamAphids, LeafhoppersnAChR agonist[11]

Conclusion and Future Perspectives

The thiazole moiety continues to be a highly valuable and versatile scaffold in the design and development of novel agrochemicals. Its ability to be incorporated into molecules with diverse modes of action against a wide range of pests and weeds ensures its continued relevance in the quest for effective and sustainable crop protection solutions. Future research in this area will likely focus on the synthesis of novel thiazole derivatives with improved efficacy, enhanced crop safety, and more favorable environmental profiles. The application of computational chemistry and high-throughput screening will undoubtedly accelerate the discovery of the next generation of thiazole-based agrochemicals, further solidifying the importance of this remarkable heterocycle in global agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yields and purity. Thiazole moieties are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] Understanding the nuances of their synthesis is paramount to successful drug discovery and development.

This guide provides in-depth technical information, troubleshooting FAQs, and detailed protocols for the most common thiazole synthesis methodologies.

Section 1: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazoles.[1][2] It involves the condensation of an α-haloketone with a thioamide or thiourea.[1][3]

Reaction Workflow & Mechanism

The reaction proceeds through a well-established multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow reagents Combine α-Haloketone and Thioamide/Thiourea solvent Add Solvent (e.g., Ethanol, Methanol) reagents->solvent heat Heat Reaction Mixture (Reflux or Microwave) solvent->heat monitor Monitor Progress (TLC) heat->monitor workup Aqueous Workup & Neutralization monitor->workup isolation Isolate Product (Filtration/Extraction) workup->isolation purification Purify Product (Recrystallization/Chromatography) isolation->purification Hantzsch_Mechanism start α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate start->intermediate1 SN2 Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration Gabriel_Mechanism start α-Acylaminoketone thionated Thionated Intermediate start->thionated Thionation with P₄S₁₀ product 2,5-Disubstituted Thiazole thionated->product Intramolecular Cyclization & Dehydration CookHeilbron_Mechanism start α-Aminonitrile + CS₂ adduct Dithiocarbamate Intermediate start->adduct Nucleophilic Addition cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization product 5-Aminothiazole cyclized->product Tautomerization

References

Technical Support Center: Synthesis of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers engaged in the synthesis of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate. We will address common challenges, focusing on the identification and mitigation of side products frequently encountered during the Hantzsch thiazole synthesis, the primary route to this compound.

Overview of the Core Synthesis Pathway

The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis.[1][2][3] This classic method involves the condensation of an α-haloketone with a thioamide. For this specific target, the key reactants are Thioacetamide and Methyl 3-chloro-2-oxobutanoate (or a similar α-halo ketoester).

The reaction proceeds through a well-established mechanism:

  • S-Alkylation: The sulfur atom of thioacetamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen on the ketoester in an SN2 reaction.[1][4]

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the intermediate attacks the ketone's carbonyl carbon.

  • Dehydration: The resulting hydroxythiazoline intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.[1][4]

Hantzsch_Synthesis Figure 1: Hantzsch Synthesis Pathway Thioacetamide Thioacetamide Intermediate1 S-Alkylated Intermediate Thioacetamide->Intermediate1 + AlphaHaloKetoester Methyl 3-chloro-2-oxobutanoate AlphaHaloKetoester->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Methyl 2-(2,5-dimethyl- 1,3-thiazol-4-yl)acetate Intermediate2->Product - H2O (Dehydration)

Figure 1: Hantzsch Synthesis Pathway

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, presented in a problem-and-solution format.

Q1: My reaction yield is low, and TLC analysis shows multiple unidentified spots close to the product's Rf value. What are the likely side products?

A1: Low yields with multiple byproducts often point to issues with reaction conditions or stoichiometry. The primary side reactions in the Hantzsch synthesis stem from the reactivity of the starting materials with themselves or through alternative reaction pathways.

  • Cause 1: Dimerization/Self-Condensation of the α-Haloketone. The α-haloketone is highly reactive and can undergo self-condensation, especially in the presence of a base. Another possibility is the formation of diketosulfides where two molecules of the α-haloketone react with a sulfide source.[5]

  • Cause 2: Formation of Imidothioate Intermediates. Deprotonation from the nitrogen of the thioamide can lead to an imidothioate intermediate.[6] While this intermediate is on the pathway to the thiazole, its formation and reactivity are sensitive to reaction conditions (base, solvent), and it can potentially lead to other products.[6][7]

  • Cause 3: Hydrolysis of the Ester. The methyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid if excess water is present, particularly under acidic or basic workup conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the thioacetamide to ensure the more expensive α-haloketone is fully consumed.

  • Temperature Management: Run the initial S-alkylation step at a moderate temperature (e.g., room temperature to 50°C) before heating to drive the cyclization and dehydration. This minimizes self-condensation of the ketoester.

  • Anhydrous Conditions: Use dry solvents to prevent hydrolysis of the ester functionality.

  • Purification: These side products often have different polarities. Careful column chromatography is typically effective for separation.

Q2: My NMR spectrum shows signals consistent with the hydroxythiazoline intermediate, but the final dehydration step seems incomplete. How can I drive the reaction to completion?

A2: The presence of the hydroxythiazoline intermediate is common, especially if the reaction is stopped prematurely or run at too low a temperature. This non-aromatic intermediate is less stable than the final thiazole product, and its conversion is a critical, energy-dependent step.

Dehydration_Step Figure 2: Dehydration of Hydroxythiazoline Hydroxythiazoline Hydroxythiazoline Intermediate Process Heat or Acid Catalyst (-H2O) Hydroxythiazoline->Process Thiazole Aromatic Thiazole Product Process->Thiazole

Figure 2: Dehydration of Hydroxythiazoline

Troubleshooting Steps:

  • Increase Reaction Temperature/Time: Refluxing the reaction mixture for a longer period is the most straightforward solution. Monitor the reaction by TLC until the intermediate spot disappears.

  • Acid Catalysis: Adding a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or even acetic acid) can protonate the hydroxyl group, turning it into a better leaving group (water) and accelerating the dehydration process.

  • Workup Conditions: During the aqueous workup, a mildly acidic wash can sometimes facilitate the conversion of any remaining intermediate to the final product.

Q3: I've isolated a high molecular weight, sulfur-containing byproduct. What is its likely structure?

A3: A common high molecular weight byproduct is a diketosulfide , formed from the reaction of two molecules of the α-haloketone with one molecule of a sulfide source (which could be derived from the thioacetamide). This side reaction is competitive with the desired S-alkylation of the thioacetamide.

Side_Reaction Figure 3: Formation of a Diketosulfide Side Product Ketoester1 Methyl 3-chloro-2-oxobutanoate Diketosulfide Diketosulfide Byproduct Ketoester1->Diketosulfide + Sulfide Sulfide Source (e.g., H2S from thioamide decomposition) Sulfide->Diketosulfide Ketoester2 Methyl 3-chloro-2-oxobutanoate Ketoester2->Diketosulfide +

Figure 3: Formation of a Diketosulfide Side Product

Troubleshooting Steps:

  • Controlled Addition: Add the α-haloketone dropwise to the solution of thioacetamide. This maintains a low concentration of the ketoester, favoring the reaction with the more abundant thioamide over self-reaction.

  • Optimize Solvent: The choice of solvent can influence reaction rates. Polar protic solvents like ethanol are often used and can help solvate the intermediates appropriately.[8]

  • Purification: This byproduct is typically much less polar than the desired thiazole and can be separated by silica gel chromatography.

Summary of Potential Side Products

Side ProductProbable CauseKey Analytical Signature (Expected)Mitigation & Purification Strategy
Hydroxythiazoline Intermediate Incomplete dehydration¹H NMR: Aliphatic CH protons instead of aromatic. MS: [M+18] peak relative to product.Increase reaction temperature/time; add acid catalyst. Separable by chromatography but better to drive reaction to completion.
Carboxylic Acid Hydrolysis of the methyl esterBroad -OH peak in IR/NMR. MS: [M-14] peak.Use anhydrous solvents; perform neutral or mildly acidic workup. Can be removed with a basic wash during extraction.
Diketosulfide Self-condensation of α-haloketoneHigh molecular weight in MS. Symmetric structure in NMR.Slow addition of α-haloketone; control stoichiometry. Remove via column chromatography (typically less polar).
N-Alkylated Thiazole Reaction of product with α-haloketoneMS: [M + mass of ketoester fragment]. Complex NMR.Use slight excess of thioacetamide; avoid large excess of α-haloketone. Remove via column chromatography.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioacetamide (1.1 eq.) in absolute ethanol.

  • Addition: To the stirring solution, add Methyl 3-chloro-2-oxobutanoate (1.0 eq.) dropwise at room temperature over 15-20 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any HCl formed) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Adsorbent: Prepare a silica gel slurry in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 3:1 or 1:1 Hexane:Ethyl Acetate) to elute the product and any more polar impurities.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Purification of Thiazole Ester Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Ester Purification. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting advice and in-depth protocols for the unique challenges presented by this class of compounds. The inherent reactivity and diverse properties of thiazole esters demand a nuanced approach to purification, moving beyond generic protocols to address specific issues of stability, impurity profiles, and molecular characteristics.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common high-level issues encountered during the purification of thiazole ester compounds.

Q1: My overall purity is low after column chromatography. What are the most common causes?

Low purity after a primary purification step like column chromatography is a frequent issue. The cause is typically rooted in one of three areas: suboptimal separation conditions, on-column degradation, or the presence of challenging impurities.

  • Suboptimal Separation: Thiazole esters can have a wide range of polarities. If your chosen eluent system does not provide adequate separation between your product and impurities on a Thin Layer Chromatography (TLC) plate (ideally, a ΔRf of >0.2), it will not work on the column. Co-elution with structurally similar by-products or unreacted starting materials is a common consequence.

  • On-Column Degradation: The silica gel surface is weakly acidic and can catalyze the hydrolysis of sensitive ester groups, especially when using protic solvents like methanol in the eluent.[1] The thiazole ring itself can also be susceptible to degradation under certain conditions.[2]

  • Challenging Impurities: Some impurities, such as by-products from coupling reagents (e.g., dicyclohexylurea from DCC) or certain protecting groups, can be difficult to remove with standard chromatography.[3]

Q2: I'm observing new spots on my TLC plate after leaving the crude reaction mixture overnight. What is happening?

This strongly suggests a stability issue. The two most likely culprits are hydrolysis and photodegradation.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, breaking down into the corresponding carboxylic acid and alcohol.[1] This reaction is often catalyzed by residual acid or base from the synthesis or by ambient moisture. The resulting carboxylic acid will typically appear as a new, more polar spot on the TLC plate that may streak.

  • Photodegradation: Certain thiazole-containing compounds are known to be sensitive to light. Exposure to ambient lab lighting can induce degradation, forming unique by-products.[2] This process can occur even in the solid state. It is always advisable to store thiazole derivatives, especially those with extended conjugation, in amber vials or protected from light.

Q3: My compound is chiral, but I'm losing enantiomeric excess (ee) during work-up and purification. Why?

Racemization is a significant challenge for chiral compounds where the stereocenter is adjacent to a carbonyl group, a common feature in thiazole ester derivatives. The proton at this chiral center can be abstracted, forming an achiral enolate intermediate, which can then be re-protonated from either face, leading to a loss of stereochemical purity.[4]

This process can be catalyzed by both acid and base.[5] Therefore, aqueous work-ups at non-neutral pH or purification on silica or alumina can accelerate racemization. The rate of racemization is highly dependent on the solvent, pH, and temperature.[5]

Part 2: Troubleshooting Specific Purification Scenarios

This section provides a deeper dive into specific experimental challenges and their solutions.

Scenario 1: Removing Unreacted Starting Materials

Q: I've synthesized an ethyl thiazole-5-carboxylate via a Hantzsch reaction, but I'm struggling to remove the starting ethyl bromopyruvate.

A: This is a classic purification challenge where the product and one of the starting materials have similar polarities.

Causality: Ethyl bromopyruvate is a relatively polar, electrophilic starting material. While reactive, excess amounts often persist. Its polarity can be close enough to the product to cause co-elution during chromatography.

Troubleshooting Strategy:

  • Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. Washing the organic layer with a mild aqueous base like sodium bicarbonate solution can help quench and remove some of the reactive bromopyruvate.

  • Chromatography Optimization:

    • Solvent System: Avoid highly polar single solvents. A binary system like Hexane/Ethyl Acetate or Toluene/Acetone often provides better resolution. Run a gradient elution, starting with a low polarity to elute non-polar impurities, then slowly increasing the polarity to separate the product from the starting material.

    • Dry Loading: Adsorbing your crude material onto a small amount of silica gel ("dry loading") before loading it onto the column often results in sharper bands and better separation compared to loading in a solvent ("wet loading").

  • Alternative Techniques: If chromatography fails, consider vacuum distillation if the product is thermally stable and has a sufficiently different boiling point from the impurity.

Scenario 2: Dealing with Compound Degradation

Q: My thiazole ester appears to be hydrolyzing on the silica gel column. How can I prevent this?

A: On-column hydrolysis is a clear indication that your compound is sensitive to the acidic nature of standard silica gel.

Causality: Standard silica gel has a surface pH of around 4-5 due to the presence of silanol groups (Si-OH). These acidic sites can protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by water or alcohol molecules in the eluent.[1]

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add a small amount of a volatile base, such as triethylamine (~0.1-1% v/v). This deactivates the acidic sites. Ensure the base is volatile so it can be easily removed with the solvent during evaporation.

  • Switch the Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds. However, alumina has its own set of reactivities, so it's crucial to test on a small scale first.

    • Reverse-Phase Chromatography (C18): This is often the best solution. The non-polar stationary phase is much less likely to cause degradation. Purification is performed with polar solvents like water/acetonitrile or water/methanol.[6]

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for choosing the most appropriate purification technique for your thiazole ester compound.

Purification_Decision_Tree start Crude Product Analysis (TLC, LCMS) is_solid Is the product a solid? start->is_solid impurity_profile What is the impurity profile? is_solid->impurity_profile No / Fails crystallization Attempt Crystallization is_solid->crystallization Yes volatility Are impurities volatile? impurity_profile->volatility Non-polar impurities polarity_diff Large polarity difference? impurity_profile->polarity_diff Polar impurities volatility->polarity_diff No distillation Fractional Distillation volatility->distillation Yes column_chrom Standard Silica Gel Chromatography polarity_diff->column_chrom Yes rp_chrom Reverse-Phase (C18) Chromatography polarity_diff->rp_chrom No / Co-elution acid_sensitive Is the compound acid/base sensitive? neutral_chrom Neutralized Silica or Alumina Chromatography acid_sensitive->neutral_chrom Yes final_purity Assess Purity (HPLC, NMR) acid_sensitive->final_purity No crystallization->final_purity distillation->final_purity column_chrom->acid_sensitive neutral_chrom->final_purity rp_chrom->final_purity

Caption: Decision tree for selecting a purification method.

Part 3: Experimental Protocols & Data

This section provides detailed methodologies for common purification techniques and relevant data in a structured format.

Protocol 1: Optimized Flash Column Chromatography for a Moderately Polar Thiazole Ester

Objective: To purify a thiazole ester from less polar starting materials and more polar by-products.

Methodology:

  • TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane). Spot on a silica gel TLC plate and develop in various Hexane/Ethyl Acetate ratios (e.g., 9:1, 4:1, 2:1). The ideal system should place the product Rf at ~0.3.

  • Column Packing: Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica:crude material by weight). Pack the column using the "slurry method" with the initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. If impurities are close to the product, run a shallow gradient by slowly increasing the percentage of the more polar solvent (e.g., increase Ethyl Acetate by 5% every 2 column volumes).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Table 1: Recommended Eluent Systems for Silica Gel Chromatography
Compound PolarityRecommended Starting Eluent SystemModifier/Gradient Suggestion
Low (e.g., simple alkyl esters)Hexane / Dichloromethane (9:1)Gradient to 100% Dichloromethane
Medium (e.g., aryl esters)Hexane / Ethyl Acetate (4:1)Gradient to 1:1 Hexane / Ethyl Acetate
High (e.g., esters with free -OH)Dichloromethane / Methanol (98:2)Add 0.5% Triethylamine if streaking occurs
Protocol 2: Anti-Solvent Crystallization for a Solid Thiazole Ester

Objective: To purify a solid thiazole ester compound by leveraging its differential solubility.[7]

Methodology:

  • Solvent Screening: Identify a "good" solvent in which the compound is highly soluble at elevated temperatures and a "bad" (anti-solvent) in which it is poorly soluble. Common pairs include Ethanol/Water, Dichloromethane/Hexane, and Ethyl Acetate/Heptane.

  • Dissolution: Gently heat and stir the crude solid in a minimal amount of the "good" solvent until it fully dissolves. A small amount of activated charcoal can be added at this stage to remove colored impurities, followed by hot filtration.

  • Induce Crystallization: While stirring, slowly add the "bad" anti-solvent dropwise to the hot solution until persistent cloudiness is observed.

  • Cooling & Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation. Slow cooling generally yields larger, purer crystals.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent. Dry the crystals under vacuum.

  • Purity Check: Analyze the purity of the crystals and the remaining mother liquor by HPLC or TLC to assess the efficiency of the purification.

Part 4: Purity Assessment

Q: How can I be confident that my purified thiazole ester is pure?

A: A single analytical technique is often insufficient. A combination of methods provides the highest confidence. High purity is typically defined as ≥98%.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[9] A reverse-phase method (e.g., C18 column with a water/acetonitrile gradient) is typically used. Purity is determined by the area percentage of the main peak. Running the analysis at multiple wavelengths can help detect impurities that may not absorb at the primary wavelength.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. Integration of impurity peaks versus product peaks can provide a semi-quantitative purity assessment.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the main component and can help identify the mass of impurities, providing clues to their structure.[2]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable thiazole esters. It can offer very high resolution for separating closely related compounds.[10]

Data Table 2: Comparison of Purity Analysis Techniques
TechniquePrimary UseProsCons
RP-HPLC Quantitative PurityHigh resolution, sensitive, widely applicable[11]Requires specific instrumentation
¹H NMR Structural ConfirmationProvides structural information, can detect non-UV active impuritiesLess sensitive than HPLC, requires pure standards for quantification
LC-MS MW ConfirmationConfirms mass of product and impurities[2]Response factors can vary, not inherently quantitative
GC-MS Volatile Impurity AnalysisExcellent for volatile compounds, provides structural info[10]Not suitable for non-volatile or thermally labile compounds

References

Technical Support Center: Optimizing the Hantz-sch Thiazole Synthesis for Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted thiazoles. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide optimized protocols to enhance your reaction yields and product purity. Thiazole rings are a cornerstone in many pharmaceuticals, making the mastery of their synthesis a critical skill in medicinal chemistry.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2][5] The reaction proceeds through a multi-step pathway, initiated by a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone (an SN2 reaction).[1][6] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[1][6] The aromaticity of the final product is a significant driving force for this reaction.[7]

Q2: What are the typical starting materials for this synthesis?

The core components are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide-containing compound (e.g., thiourea, thioacetamide).[1][5][6] The versatility of this reaction allows for a wide variety of substituents on both the α-haloketone and the thioamide, leading to a diverse range of substituted thiazoles.[8][9]

Q3: Are there any common side reactions to be aware of?

Yes, depending on the substrates and reaction conditions, side reactions can occur. One common issue is the formation of isomeric products, especially when using N-monosubstituted thioureas. Under acidic conditions, you might observe the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles.[10][11] Additionally, self-condensation of the α-haloketone or decomposition of the thioamide can occur, particularly at elevated temperatures.[12]

Troubleshooting Guide: Enhancing Your Yields

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Low to No Product Yield

Possible Causes & Solutions

  • Inactive Reactants:

    • α-Haloketone Stability: α-Haloketones can be lachrymatory and may degrade over time. Ensure you are using a fresh or properly stored reagent. Verify its integrity via TLC or NMR before starting the reaction.

    • Thioamide Quality: The purity of the thioamide is crucial. Impurities can inhibit the reaction. Recrystallize the thioamide if its purity is questionable.

  • Suboptimal Reaction Conditions:

    • Temperature: While many Hantzsch syntheses proceed at room temperature, some substituted or less reactive substrates require heating.[13] Try gentle heating (e.g., 40-60 °C) or refluxing in an appropriate solvent.[13] Conversely, excessive heat can lead to decomposition.

    • Reaction Time: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC). If starting materials persist, extend the reaction time.

    • Solvent Choice: The solvent plays a critical role. Alcohols like ethanol and methanol are commonly used and generally effective.[13] For certain substrates, a mixture of solvents, such as ethanol/water, can improve yields.[14] In some cases, greener solvents like water have been shown to be effective, especially in catalyst-free systems.[15][16][17]

  • Inadequate Work-up Procedure:

    • Product Precipitation: Thiazole products are often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[13] This neutralizes the hydrohalic acid formed during the reaction.[7] Ensure the pH is sufficiently basic to facilitate complete precipitation.

    • Product Solubility: If your product doesn't precipitate, it might be soluble in the work-up solution. In this scenario, perform an extraction with a suitable organic solvent like ethyl acetate.

Problem 2: Formation of Multiple Products or Impurities

Possible Causes & Solutions

  • Isomer Formation:

    • Controlling Regioselectivity: With N-monosubstituted thioureas, the reaction medium is a key factor in controlling which isomer is formed.

      • Neutral Solvents: Typically favor the formation of 2-(N-substituted amino)thiazoles.[11]

      • Acidic Conditions: Can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[10][11] To favor a single isomer, carefully control the pH.

  • Side Reactions:

    • Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of the α-haloketone can lead to side reactions. A slight excess of the thioamide is sometimes used to ensure the complete consumption of the haloketone.

    • Order of Addition: In some cases, the order in which you add the reagents can influence the outcome. Consider adding the α-haloketone solution dropwise to the thioamide solution to maintain a low concentration of the haloketone and minimize self-condensation.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Product Characteristics:

    • Poor Solubility: Some thiazole products have poor solubility in common organic solvents, making purification by column chromatography challenging.[1] In such cases, recrystallization from a suitable solvent or solvent mixture is often the best approach.

    • Product Tailing on Silica Gel: The basic nitrogen atoms in the thiazole ring can interact with the acidic silica gel, leading to tailing during column chromatography. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (e.g., 1%), to your eluent system.

  • Persistent Impurities:

    • Unreacted Starting Materials: If TLC indicates the presence of starting materials, consider optimizing the reaction time or temperature to drive the reaction to completion.

    • Byproducts: If significant byproducts are formed, revisit the reaction conditions (temperature, solvent, stoichiometry) to minimize their formation.

Optimized Protocols & Methodologies

General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a general starting point. You may need to optimize it based on your specific substrates.

Materials:

  • α-Haloketone (1.0 eq)

  • Thioamide or Thiourea (1.1 - 1.5 eq)

  • Solvent (e.g., Ethanol, Methanol)

  • 5% Aqueous Sodium Carbonate Solution

  • Round-bottom flask

  • Stir bar

  • Reflux condenser (if heating)

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the thioamide in the chosen solvent.

  • In a separate container, dissolve the α-haloketone in the same solvent.

  • Slowly add the α-haloketone solution to the stirring thioamide solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can range from 30 minutes to several hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and swirl to mix.[1]

  • A precipitate of the thiazole product should form. If not, refer to the troubleshooting guide.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water to remove any inorganic salts.[1]

  • Allow the product to air dry. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation: Solvent Selection Guide

The choice of solvent can significantly impact reaction outcomes. This table summarizes common solvents and their typical applications in Hantzsch synthesis.

SolventPolarityTypical Use CaseNotes
Ethanol/Methanol Polar ProticGeneral purpose, often provides good yields.[13]Good for dissolving a wide range of substrates.
Ethanol/Water Polar ProticCan improve yields for certain substrates.[14]The water can help to dissolve inorganic starting materials or byproducts.
Water Highly Polar Protic"Green" alternative, effective in some catalyst-free syntheses.[15][16][17]May require heating to achieve sufficient reaction rates.
Deep Eutectic Solvents (DESs) VariesCan act as both solvent and catalyst, offering a green alternative.[18]Reaction conditions are often at room temperature.[18]
PEG-400 PolarUseful for reactions involving α-diazoketones and thiourea.[19]Can facilitate reactions at higher temperatures.[19]
Advanced Techniques for Yield Improvement
  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and purer products.[12][19]

  • Ultrasonic Irradiation: Sonication can enhance reaction rates and yields, particularly in heterogeneous mixtures.[14][20]

  • Catalysis: While the classic Hantzsch synthesis is often catalyst-free, certain variations benefit from catalysts. For multicomponent reactions, catalysts like silica-supported tungstosilisic acid have proven effective.[14][20]

Visualizing the Process

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation (SN2 Attack) Reactants->Intermediate1 -HX Intermediate2 Cyclization (Intramolecular Nucleophilic Attack) Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 -H2O Product Substituted Thiazole Intermediate3->Product

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckReactants Verify Reactant Purity (TLC, NMR) Start->CheckReactants CheckReactants->Start Reactants Impure OptimizeConditions Optimize Reaction Conditions CheckReactants->OptimizeConditions Reactants OK CheckWorkup Review Work-up Procedure OptimizeConditions->CheckWorkup No Improvement IncreaseTemp Increase Temperature/ Extend Reaction Time OptimizeConditions->IncreaseTemp Incomplete Reaction ChangeSolvent Change Solvent OptimizeConditions->ChangeSolvent Solvent Issue AdjustpH Adjust Work-up pH CheckWorkup->AdjustpH Precipitation Issue ExtractProduct Extract with Organic Solvent CheckWorkup->ExtractProduct Product Soluble Success Improved Yield IncreaseTemp->Success ChangeSolvent->Success AdjustpH->Success ExtractProduct->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning and interpreting the NMR spectra of this important class of heterocyclic compounds. Here, we address specific, field-encountered issues in a direct question-and-answer format, blending technical accuracy with practical, experience-driven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Challenges in 1H NMR

Question 1: My 1H NMR spectrum shows three signals in the aromatic region, but I'm unsure how to assign them to the H2, H4, and H5 protons of the thiazole ring. Where do I start?

Answer: Assigning the three non-equivalent protons of a monosubstituted or unsubstituted thiazole ring is a common first hurdle. The assignment is based on predictable chemical shift trends, coupling constants (J-values), and the distinct electronic environment of each proton.

Causality and Logic: The thiazole ring's electronic structure is key. The C2 carbon is electron-deficient due to its position between the electronegative nitrogen and sulfur atoms. This deshielding effect causes the attached H2 proton to resonate significantly downfield compared to H4 and H5.[1] The H5 proton is adjacent to the sulfur atom, which has a more pronounced shielding effect than the nitrogen adjacent to H4.

A systematic approach is crucial:

  • Identify H2: Look for the most downfield signal, typically appearing between δ 8.5 and 9.0 ppm in simple thiazoles.[1] This is almost always the H2 proton.

  • Differentiate H4 and H5: The remaining two signals correspond to H4 and H5. Their relative positions can vary based on the solvent and substituents, but they generally appear between δ 7.2 and 8.0 ppm.[1] To distinguish them, you must analyze their coupling patterns.

  • Analyze Coupling Constants (J-values): The through-bond coupling between adjacent protons provides definitive proof.

    • 3JH4-H5: This is the coupling between the H4 and H5 protons. It is a typical three-bond coupling in an aromatic system and falls in the range of 3.0-4.0 Hz.[2]

    • 4JH2-H5: This is a four-bond "meta-like" coupling, which is smaller, typically 1.0-2.0 Hz.

    • 5JH2-H4: This five-bond coupling is generally very small or not resolved (<1.0 Hz).

Therefore, the proton that shows a coupling of ~3-4 Hz (a clear doublet) will be either H4 or H5, coupled to the other. The H2 proton will appear as a doublet of doublets or a triplet (if 4JH2-H5 ≈ 5JH2-H4, which is rare) or most commonly, a simple doublet due to the larger 4JH2-H5 coupling.

Summary of Typical Parameters for Unsubstituted Thiazole:

ProtonTypical Chemical Shift (δ ppm)Coupling Constant (Hz)Multiplicity
H2 8.7 - 9.04JH2-H5 = 1.0-2.0Doublet (d)
H5 7.8 - 8.23JH4-H5 = 3.0-4.0; 4JH2-H5 = 1.0-2.0Doublet of Doublets (dd)
H4 7.2 - 7.63JH4-H5 = 3.0-4.0Doublet (d)

Note: Values are approximate and can be influenced by solvent and concentration.

Question 2: I have a disubstituted thiazole, and the peak assignments are ambiguous. The signals are broad and overlapping. What should I do?

Answer: Broad or overlapping signals are common issues that can stem from sample preparation, experimental parameters, or inherent molecular properties.[3] A multi-step troubleshooting approach is recommended.

Workflow for Troubleshooting Ambiguous Spectra:

G cluster_solutions Troubleshooting Path start Ambiguous Spectrum: Broad/Overlapping Peaks check_sample Step 1: Verify Sample Quality - Check concentration (too high?) - Ensure complete dissolution - Filter if particulates are present start->check_sample optimize_shims Step 2: Optimize Spectrometer Shim - Perform manual or gradient shimming - Aim for narrow solvent peak linewidth check_sample->optimize_shims Sample OK change_solvent Step 3: Change NMR Solvent - Try a solvent with different properties (e.g., Benzene-d6, DMSO-d6) - Anisotropic solvents can resolve overlaps [8] optimize_shims->change_solvent Shims Optimized run_2D Step 4: Acquire 2D NMR Data - Run COSY to establish H-H connectivity - Run HSQC/HMBC for H-C correlations change_solvent->run_2D Peaks still overlap final_analysis Final Structural Assignment run_2D->final_analysis

Caption: A workflow for resolving broad and overlapping NMR signals.

Expertise & Causality:

  • Concentration Effects: Highly concentrated samples can lead to intermolecular interactions and increased viscosity, causing peak broadening.[3] Diluting the sample can often sharpen signals.

  • Shimming: Poor magnetic field homogeneity is a primary cause of broad and distorted peaks.[4] Careful shimming is essential for high-resolution data.

  • Solvent Choice: The chemical shifts of protons are sensitive to the solvent environment due to anisotropic effects.[5][6] Changing from a common solvent like CDCl3 to an aromatic solvent like Benzene-d6 can induce differential shifts in your protons, often resolving overlaps.

  • 2D NMR: When 1D methods fail, 2D NMR is the definitive solution. A COSY (Correlation Spectroscopy) experiment will show cross-peaks between protons that are J-coupled, providing an unambiguous map of the proton connectivity within the thiazole ring and its substituents.[7][8]

Question 3: I see a broad singlet that disappears when I add a drop of D2O to my NMR tube. What is this signal?

Answer: This is the classic signature of an exchangeable proton, typically from an -OH or -NH group attached to the thiazole ring.[9][10]

Mechanism of D2O Exchange: Protons on heteroatoms (O, N) are labile and can rapidly exchange with deuterium from D2O.

R-XH + D2O ⇌ R-XD + HDO

Because deuterium (2H) resonates at a completely different frequency, it is "invisible" in a standard 1H NMR experiment. The result is the disappearance of the proton signal from the spectrum, confirming its identity as an exchangeable proton.[10] This technique is a simple and powerful way to identify hydroxyl, amine, amide, or carboxylic acid protons. The rate of exchange affects the peak shape; faster exchange leads to broader signals.[9]

Section 2: Advanced Structure Elucidation with 2D NMR

Question 4: I have synthesized a novel, complex thiazole derivative. How can I use 2D NMR to confirm its structure and assign all 1H and 13C signals unambiguously?

Answer: For complex molecules, a suite of 2D NMR experiments is the gold standard for complete structural elucidation. The combination of COSY, HSQC, and HMBC provides a comprehensive connectivity map of the entire molecule.[11]

Experimental Protocol: Standard 2D NMR Workflow

  • 1H NMR: Acquire a high-quality, well-shimmed 1D proton spectrum. This serves as the reference for the F2 axis in all 2D spectra.

  • COSY (1H-1H Correlation): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[12] A cross-peak at (δA, δB) indicates that proton A is coupled to proton B. This is invaluable for tracing out spin systems, such as an alkyl chain attached to the thiazole ring or identifying adjacent protons on the ring itself (H4-H5).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond 1JCH coupling).[8] Each peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal. This allows you to assign the carbons that have attached protons. Quaternary carbons (those with no attached protons) will be absent from an HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most crucial experiment for piecing the molecular puzzle together. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, nJCH where n > 1).[7] This allows you to connect molecular fragments. For example, you can see a correlation from a substituent's proton to a thiazole ring carbon, confirming the point of attachment. It is also the primary method for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This is essential for determining stereochemistry and the 3D conformation of the molecule.

Logical Workflow for 2D NMR Data Analysis:

G A 1. Start with HSQC Assign all protonated carbons. B 2. Use COSY Connect protonated carbons into fragments (e.g., H4-C4 with H5-C5). A->B C 3. Use HMBC - Connect fragments via long-range H-C correlations. - Assign quaternary carbons. B->C D 4. Use NOESY (if needed) Confirm spatial relationships and stereochemistry. C->D E Complete Structure Elucidation D->E

Caption: Step-by-step logic for interpreting 2D NMR data.

Section 3: Understanding 13C NMR of Thiazoles

Question 5: What are the typical 13C chemical shift ranges for the thiazole ring, and how do substituents affect them?

Answer: The 13C chemical shifts in a thiazole ring are highly informative. Their positions are dictated by the electronegativity of the adjacent heteroatoms and the electronic effects of substituents.

Typical 13C Chemical Shifts for a Simple Thiazole Ring:

CarbonTypical Chemical Shift (δ ppm)Rationale
C2 150 - 165Most deshielded; located between electronegative N and S atoms.[13]
C4 135 - 145Deshielded by the adjacent imine nitrogen.[14]
C5 110 - 125Most shielded; adjacent to sulfur and further from nitrogen.[13]

Substituent Effects: The chemical shifts of the ring carbons are predictably altered by the electronic nature of substituents, a phenomenon known as substituent chemical shifts (SCS).[15][16]

  • Electron-Donating Groups (EDGs) like -NH2, -OR, or alkyl groups will shield the ring carbons, causing their signals to shift upfield (to lower δ ppm). The effect is most pronounced at the carbon of attachment and the carbon para to it (C5 if the substituent is at C2).

  • Electron-Withdrawing Groups (EWGs) like -NO2, -CN, or -C(O)R will deshield the ring carbons, causing their signals to shift downfield (to higher δ ppm).[17] This is due to the withdrawal of electron density from the π-system of the ring.

These substituent effects can be a powerful predictive tool. If you have an idea of your structure, you can estimate the expected 13C shifts and compare them to your experimental data for validation.

References

Stability studies of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate under different conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate. This guide is designed to provide in-depth technical assistance for conducting stability studies on this compound. It addresses common challenges and provides troubleshooting strategies to ensure the integrity and accuracy of your experimental results. The information herein is grounded in established scientific principles and regulatory guidelines to support your research and development endeavors.

Frequently Asked Questions (FAQs)

General Stability Questions

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are:

  • Hydrolysis: The methyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid.

  • Oxidation: The thiazole ring, containing both sulfur and nitrogen heteroatoms, can be susceptible to oxidation.[1][2][3][4][5] The sulfur atom, in particular, can be oxidized to a sulfoxide or sulfone, which would alter the electronic properties and potentially the biological activity of the molecule.

  • Photodegradation: Thiazole-containing compounds, especially those with aromatic substituents, have been shown to be susceptible to photodegradation.[6] Exposure to light, particularly UV radiation, could lead to complex degradation pathways.

Q2: What are "forced degradation" or "stress testing" studies, and why are they necessary?

A2: Forced degradation studies, also known as stress testing, are a critical component of drug development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8][9][10][11][12] These studies involve intentionally subjecting the drug substance to harsh conditions—such as high temperature, humidity, light, and a range of pH values—to accelerate its degradation.[8][10] The primary purposes of these studies are to:

  • Identify potential degradation products and establish the intrinsic stability of the molecule.[11][12]

  • Elucidate the degradation pathways.[11]

  • Develop and validate a stability-indicating analytical method that can separate the parent drug from its degradation products.[13]

Hydrolytic Stability

Q3: I am observing rapid degradation of my compound in an aqueous solution at neutral pH. What could be the cause?

A3: While ester hydrolysis is typically faster under acidic or basic conditions, significant degradation at neutral pH can occur, especially with elevated temperatures. Several factors could be at play:

  • Autocatalysis: If the hydrolysis product, 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid, is formed, it can lower the pH of the solution, thereby catalyzing further hydrolysis.

  • Buffer Effects: Certain buffer components can act as nucleophiles and catalyze hydrolysis. It is crucial to select non-nucleophilic buffers for your studies.

  • Enzymatic Contamination: If your water or buffer is not sterile, microbial contamination could introduce esterases that accelerate the degradation.

Q4: My HPLC analysis of a hydrolytic stress sample shows a new peak, but the mass does not correspond to the expected carboxylic acid. What should I investigate?

A4: While the primary hydrolysis product is the corresponding carboxylic acid, other reactions can occur. Consider the following possibilities:

  • Further Degradation: The initial hydrolysis product might be unstable under the stress conditions and degrade further.

  • Intramolecular Reactions: Depending on the conditions, the molecule could undergo unforeseen intramolecular cyclization or rearrangement.

  • Reaction with Buffer Components: The compound or its degradants might react with components of your buffer system.

Oxidative Stability

Q5: I am performing an oxidative stress study with hydrogen peroxide and see multiple new peaks in my chromatogram. How can I identify the primary oxidation products?

A5: The thiazole ring can be oxidized at both the sulfur and nitrogen atoms.[1] With a strong oxidizing agent like hydrogen peroxide, you might see a mixture of products:

  • Sulfoxide and Sulfone: The sulfur atom is a likely site of oxidation, leading to the formation of the corresponding sulfoxide and, with more aggressive oxidation, the sulfone.

  • N-oxide: The nitrogen atom in the thiazole ring can also be oxidized to an N-oxide.[1] To identify these products, using a mass spectrometer (LC-MS) is highly recommended. The mass increase will correspond to the addition of one oxygen atom (for sulfoxide or N-oxide) or two oxygen atoms (for sulfone).

Q6: After oxidative stress, I observe a significant decrease in the parent peak area, but no major degradation peaks are appearing. What could be happening?

A6: This phenomenon, often referred to as "mass balance" issues, can be perplexing. Here are some potential explanations:

  • Formation of Insoluble Degradants: The degradation products might be precipitating out of the solution and are therefore not being injected into the HPLC system.

  • Formation of Non-UV Active Degradants: The chromophore of the molecule might be destroyed during degradation, rendering the products invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such products.

  • Formation of Volatile Degradants: The degradation products might be volatile and lost from the sample.

Photostability

Q7: My compound is showing significant degradation when exposed to light. How can I determine if this is a true photolytic degradation versus a thermal effect from the light source?

A7: To distinguish between photolytic and thermal degradation, you should run a control experiment.[8][14] Expose a sample to the same temperature as your photostability chamber but keep it protected from light (e.g., wrapped in aluminum foil). If you observe degradation in the light-exposed sample but not in the dark control, the degradation is photolytic.

Q8: What are the likely photodegradation pathways for this compound?

A8: The photodegradation of thiazole-containing compounds can be complex.[6] One potential pathway involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that can rearrange to various products.[6] It is also possible for the thiazole ring to undergo photo-cleavage. Identifying the specific degradation products will require advanced analytical techniques like LC-MS/MS and NMR.

Troubleshooting Guides

HPLC Method Development and Analysis

Issue 1: Poor peak shape (tailing or fronting) for the parent compound or its degradants.

  • Potential Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For acidic or basic analytes, adjusting the pH of the mobile phase to suppress ionization can significantly improve peak shape.

    • Change Mobile Phase Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity and peak shape.

    • Use a Different Column: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl instead of a C18) or one that is end-capped to minimize silanol interactions.

    • Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[15]

Issue 2: Inconsistent retention times.

  • Potential Cause: Issues with the HPLC system, mobile phase preparation, or column equilibration.[16]

  • Troubleshooting Steps:

    • Check for Leaks: Inspect all fittings for any signs of leakage.[17]

    • Ensure Proper Mobile Phase Degassing: Air bubbles in the mobile phase can cause pressure fluctuations and retention time shifts.[15]

    • Verify Mobile Phase Composition: Inaccurate mobile phase preparation can lead to variability.

    • Allow for Adequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient.[16]

Issue 3: Ghost peaks appearing in the chromatogram.

  • Potential Cause: Contamination in the mobile phase, sample, or carryover from previous injections.[16][18]

  • Troubleshooting Steps:

    • Run a Blank Gradient: This will help determine if the contamination is coming from your mobile phase or the system itself.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh mobile phase.

    • Optimize Needle Wash: Increase the volume and/or change the composition of the needle wash solution to prevent carryover.

    • Clean the Injector: If the problem persists, the injector may need to be cleaned.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with purified water to a final concentration of ~100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the specified time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Oxidative Stress:

    • To a vial, add an appropriate volume of the stock solution and dilute with a 3% solution of hydrogen peroxide to a final concentration of ~100 µg/mL.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of ~100 µg/mL. Also, prepare a solid sample by spreading a thin layer of the compound in a petri dish.

  • Exposure:

    • Place the solution and solid samples in a photostability chamber that complies with ICH Q1B guidelines.[9][14][19] The exposure should be to a cool white fluorescent lamp and a near-UV lamp.

    • Simultaneously, place identical samples wrapped in aluminum foil (dark controls) in the same chamber to monitor for thermal degradation.

  • Analysis: After the specified exposure period, dissolve the solid sample in a suitable solvent and analyze both the solution and the dissolved solid samples by HPLC.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Stress ConditionPotential Degradation ProductExpected Mass Change
Acidic/Basic Hydrolysis2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid-14 Da
OxidationThis compound-S-oxide+16 Da
OxidationThis compound-S,S-dioxide+32 Da
OxidationThis compound-N-oxide+16 Da
PhotolysisVarious, potentially including ring-opened productsVariable

Visualizations

Degradation_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) HPLC_Analysis Stability-Indicating HPLC Analysis Hydrolysis (Acid/Base)->HPLC_Analysis Sample Analysis Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->HPLC_Analysis Sample Analysis Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->HPLC_Analysis Sample Analysis Peak_Purity Peak Purity Assessment (DAD) HPLC_Analysis->Peak_Purity Identify Degradants Structure_Elucidation Structure Elucidation (LC-MS/MS, NMR) Peak_Purity->Structure_Elucidation Characterize Degradants Drug_Substance Methyl 2-(2,5-dimethyl-1,3- thiazol-4-yl)acetate Drug_Substance->Hydrolysis (Acid/Base) Stress Application Drug_Substance->Oxidation (H2O2) Stress Application Drug_Substance->Photolysis (UV/Vis) Stress Application

Caption: Workflow for forced degradation studies and analysis.

Hydrolysis_Pathway Parent This compound (Ester) Product 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid (Carboxylic Acid) Parent->Product H+ or OH- catalysis (Hydrolysis)

Caption: Primary hydrolysis degradation pathway.

References

How to avoid impurities in the synthesis of thiazole acetates.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of thiazole acetates. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of heterocyclic compounds. Here, we address common challenges related to impurity formation during synthesis, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to help you optimize your reaction conditions to achieve higher yields and superior purity.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has low purity after performing a Hantzsch synthesis for a thiazole acetate. What are the most common sources of impurities?

A1: Low purity in a Hantzsch thiazole synthesis typically originates from four primary sources: the quality of starting materials, suboptimal reaction stoichiometry, inadequate control over reaction conditions (temperature and pH), and side reactions.

  • Starting Material Quality: The stability of the α-haloester and the purity of the thioamide are critical. α-Haloesters like ethyl bromoacetate can degrade over time, releasing HBr and leading to side-reactions. Thioamides can contain unreacted starting materials from their own synthesis. Always use freshly purified or commercially available high-purity reagents.

  • Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction to completion.[1] However, a large excess will result in significant amounts of unreacted thioamide in your crude product, complicating purification.

  • Reaction Conditions:

    • Temperature: Excessive heat can promote polymerization of the α-haloester or lead to the formation of undesired condensation byproducts. The reaction is often exothermic, so controlled heating is necessary.[1]

    • Solvent & pH: The choice of solvent (e.g., ethanol, methanol) is important.[2] The reaction generates an acid (HX), which can catalyze the formation of isomeric impurities if N-substituted thioamides are used.[3][4]

  • Side Reactions: The most common side reactions include the formation of regioisomers (discussed in Q2), self-condensation of the α-haloester, and hydrolysis of the ester moiety if water is present under harsh conditions.

Q2: I'm using an N-substituted thioamide and my NMR/LC-MS shows two isomeric products. What is the second isomer and how can I avoid it?

A2: This is a classic regioselectivity issue in the Hantzsch synthesis. When an α-halo carbonyl compound reacts with an N-monosubstituted thioamide, the reaction can produce two different isomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.

The outcome is highly dependent on the reaction's pH.[3][4]

  • Mechanism under Neutral/Basic Conditions: The thioamide's sulfur atom, being the more potent nucleophile, attacks the α-carbon of the ester. Subsequent intramolecular cyclization by the nitrogen atom onto the carbonyl carbon leads exclusively to the desired 2-(N-substituted amino)thiazole.

  • Mechanism under Acidic Conditions: In an acidic environment, the thioamide's nitrogen can be protonated. This makes the sulfur atom less nucleophilic and the nitrogen atom more so. The reaction can then proceed via an initial attack from the nitrogen atom, ultimately leading to the formation of the undesired 3-substituted 2-imino isomer after cyclization.[3][4]

Troubleshooting Strategy:

  • Control pH: Avoid acidic conditions if you are using an N-substituted thioamide. If the reaction is run in a solvent like ethanol, the HBr generated can create an acidic environment. Consider adding a non-nucleophilic base to scavenge the acid as it forms.

  • Reaction Quench: During workup, quenching the reaction mixture with a mild base solution (e.g., 5% NaHCO₃ or Na₂CO₃) helps neutralize any acid and precipitate the free base form of your product.[2]

Q3: My yield is consistently high, but my product degrades during purification or storage. What could be the cause?

A3: Thiazole acetates, particularly those with amino groups (e.g., 2-aminothiazoles), can be susceptible to degradation.

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid. This is accelerated by the presence of strong acids or bases, elevated temperatures, and water. Ensure all solvents are anhydrous and avoid harsh pH conditions during workup and purification.

  • Oxidation: 2-aminothiazole moieties can be sensitive to oxidation, especially if exposed to air and light for extended periods. This can lead to discoloration (e.g., turning from white/pale yellow to brown) and the formation of complex oligomeric impurities.

  • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (e.g., <4 °C) to minimize degradation.

Experimental Protocols & Data
Protocol 1: Optimized Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate

This protocol is a modified Hantzsch synthesis designed to minimize common impurities. The key components are the reaction of ethyl 4-chloroacetoacetate with thiourea.

Materials:

  • Ethyl 4-chloroacetoacetate (1 eq)

  • Thiourea (1.1 eq)

  • Anhydrous Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 eq) in anhydrous ethanol (approx. 5 mL per 1 g of thiourea).

  • To this stirring solution, add ethyl 4-chloroacetoacetate (1 eq) dropwise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (approx. 70-75 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Slowly pour the concentrated reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution. Stir for 30 minutes. A precipitate should form.

  • Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/water or ethyl acetate/hexanes.

Table 1: Effect of Reaction Conditions on Product Purity

The following table summarizes the results of optimization studies, demonstrating how adjustments to reaction parameters can impact the purity of the final thiazole acetate product, as determined by HPLC area %.

Entry Solvent Temperature (°C) Thiourea (eq.) Purity (Area %) Key Impurity Observed
1Ethanol901.192.5%Thermal degradation products
2Ethanol751.198.8%-
3Methanol651.198.5%-
4Ethanol751.095.1%Unreacted ethyl 4-chloroacetoacetate
5Ethanol751.597.2%Excess Thiourea
6Acetonitrile751.196.9%Minor unidentified byproducts

This data is illustrative and serves as a guideline for optimization.

Protocol 2: Standard HPLC Method for Impurity Profiling

This method is suitable for analyzing the purity of ethyl 2-(2-aminothiazol-4-yl)acetate and separating it from common starting materials and byproducts. Modern analytical techniques like HPLC and LC-MS are essential for accurate impurity profiling.[5][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Troubleshooting Workflow

If you encounter issues with your synthesis, this workflow can help diagnose the problem.

// Analysis Branch analysis [label="Step 1: Analyze Crude Product\n(TLC, LC-MS, NMR)"];

// Impurity Identification impurity_id [label="Step 2: Identify Impurities", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

// Specific Impurities unreacted_sm [label="Unreacted Starting\nMaterials?"]; isomer [label="Isomeric\nByproducts?"]; degradation [label="Degradation or\nPolymerization Products?"];

// Solutions solution_sm [label="Solution:\n- Adjust Stoichiometry\n- Increase Reaction Time/Temp", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_isomer [label="Solution:\n- Control pH (avoid acid)\n- Use Neutral Solvent", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_degradation [label="Solution:\n- Lower Reaction Temp\n- Use Anhydrous Solvents\n- Inert Atmosphere", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> analysis; analysis -> impurity_id; impurity_id -> unreacted_sm [label="Yes"]; impurity_id -> isomer [label="Yes"]; impurity_id -> degradation [label="Yes"];

unreacted_sm -> solution_sm; isomer -> solution_isomer; degradation -> solution_degradation; } .enddot Caption: A logical workflow for troubleshooting impurity issues.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex bioactive compounds.[1][2][3] While the laboratory-scale synthesis via the Hantzsch thiazole reaction is well-established, scaling this process presents unique challenges related to reaction kinetics, thermal management, and product purification.[2][4] This guide is designed for researchers, chemists, and process development professionals to navigate these challenges effectively. We will provide in-depth, field-proven insights, troubleshooting protocols, and scalable solutions to ensure a safe, efficient, and reproducible synthesis at an increased scale.

Section 1: Reaction Overview and Mechanism

The synthesis of the target compound is most efficiently achieved through the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring.[5][6] This one-pot reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For our target molecule, we will react methyl 4-chloroacetoacetate with thioacetamide.

Overall Reaction Scheme:

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-understood pathway involving nucleophilic substitution followed by intramolecular cyclization and dehydration.[7][8]

  • Nucleophilic Attack (S_N2): The sulfur atom of the thioacetamide, being a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom on methyl 4-chloroacetoacetate.[8] This initial step is typically exothermic.

  • Tautomerization & Cyclization: Following the initial S-alkylation, the intermediate undergoes tautomerization. The nitrogen atom then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon to form a five-membered heterocyclic intermediate (a thiazoline derivative).[7]

  • Dehydration: The final step is the acid-catalyzed dehydration of the thiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring.

Hantzsch_Mechanism Fig 1. Hantzsch Thiazole Synthesis Mechanism reagents Thioacetamide + Methyl 4-chloroacetoacetate intermediate1 S-Alkylated Intermediate (Thioimidoester) reagents->intermediate1 S_N2 Attack intermediate2 Cyclized Hemiaminal (Thiazoline Intermediate) intermediate1->intermediate2 Intramolecular Cyclization product This compound (Aromatic Product) intermediate2->product Dehydration (-H2O)

Caption: Fig 1. Hantzsch Thiazole Synthesis Mechanism

Section 2: Scalable Laboratory Protocol (100g Scale)

This protocol is designed as a baseline for process development and can be adapted for larger scales. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent Table:

ReagentMW ( g/mol )Molar Eq.Moles (mol)Mass (g)Volume (mL)Density (g/mL)
Thioacetamide75.131.001.33100--
Methyl 4-chloroacetoacetate150.571.051.40210.8171.41.23
Ethanol (200 Proof)46.07---10000.789
Sodium Bicarbonate (Sat. Sol.)84.01---~1000-
Ethyl Acetate88.11---~15000.902
Brine (Sat. NaCl Sol.)58.44---~500-
Anhydrous Magnesium Sulfate120.37--As needed--

Step-by-Step Methodology:

  • Reaction Setup: Equip a 3 L, three-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Reagent Charging: Charge the flask with thioacetamide (100 g, 1.33 mol) and ethanol (1000 mL). Begin stirring to form a slurry.

  • Heating: Gently heat the mixture to 45-50°C to dissolve the thioacetamide.

  • Controlled Addition: Once the thioacetamide is dissolved, begin the dropwise addition of methyl 4-chloroacetoacetate (210.8 g, 1.40 mol) via the addition funnel over a period of 60-90 minutes. Crucial: Monitor the internal temperature closely. The reaction is exothermic. Maintain the temperature between 50-55°C using a water bath for cooling as needed.

  • Reaction & Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (~78°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Silica gel, 3:1 Hexanes:Ethyl Acetate]. The reaction is complete when the starting thioacetamide spot has been consumed.

  • Cooling & Solvent Removal: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up (Extraction): To the resulting oil/slurry, add ethyl acetate (1000 mL) and saturated sodium bicarbonate solution (1000 mL). Stir for 15 minutes. Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Washing: Combine all organic layers and wash with brine (500 mL).

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a pale yellow liquid.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected on a larger scale. What are the common causes?

A1: Low yield upon scale-up is a frequent issue. Consider these factors:

  • Poor Temperature Control: The initial S_N2 reaction is exothermic.[7] If the temperature rises uncontrollably (> 60°C), it can lead to the formation of undesirable side products or decomposition of the heat-sensitive thioacetamide. Ensure your cooling system is adequate for the batch size.

  • Inefficient Mixing: In larger vessels, inefficient stirring can create localized "hot spots" and areas of high reagent concentration, promoting side reactions. Use an overhead stirrer and ensure a vortex is visible, indicating good agitation.

  • Incomplete Reaction: Verify reaction completion with an appropriate analytical method (TLC, HPLC, GC) before starting the work-up. Insufficient reaction time or too low a temperature can leave starting material unreacted.

  • Losses During Work-up: The product has some slight solubility in water. Ensure you perform multiple extractions (at least 2-3) of the aqueous layer to maximize recovery. Also, emulsions can trap product; if they form, add brine to help break them.

Q2: The reaction temperature spikes dangerously during the addition of methyl 4-chloroacetoacetate. How can I manage this exotherm?

A2: This is a critical safety and process control issue. The exotherm is expected.

  • Reduce Addition Rate: The most immediate control is to slow down the addition of the α-haloketone. A 60-90 minute addition time for a 100g scale is a good starting point. For a kilogram scale, this may need to be extended to 2-4 hours.

  • Subsurface Addition: On larger scales (>5 L), switch from dropwise (surface) addition to subsurface addition. This disperses the incoming reagent more quickly into the bulk solution, preventing localized high concentrations and improving heat transfer to the vessel walls.

  • Cooling Capacity: Ensure your cooling bath has sufficient capacity to absorb the heat generated. For a 100g scale, a simple water bath might suffice. For multi-kilogram scales, a jacketed reactor with a circulating chiller is mandatory. Start the addition at a slightly lower temperature (e.g., 45°C) to allow a buffer for the initial exotherm.

Q3: I am observing a dark coloration and significant tar-like impurities in my crude product. What is the cause and how can I prevent it?

A3: Dark coloration and tar formation are typically signs of decomposition.

  • Cause: Thioacetamide is thermally sensitive and can decompose, especially under acidic conditions (HCl is generated in situ) and at elevated temperatures. Overheating or extended reaction times at reflux can exacerbate this issue.

  • Prevention:

    • Strictly control the temperature during the addition phase to below 55°C.

    • Do not prolong the reflux time unnecessarily. Once TLC confirms the reaction is complete, proceed to the work-up.

    • Ensure a nitrogen atmosphere is maintained throughout the reaction to prevent oxidative side reactions.

  • Remediation: If significant tar has formed, a filtration through a plug of celite or silica gel after dissolving the crude product in a minimal amount of solvent may be necessary before final purification by distillation.

Q4: The aqueous work-up is forming a persistent emulsion. How can I resolve this?

A4: Emulsions are common when scaling up liquid-liquid extractions due to increased shear forces from mechanical stirring.

  • Add Brine: The first and easiest solution is to add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking in a separatory funnel, use gentle, repeated inversions or slow mechanical stirring during the wash steps.

  • Solvent Change: In some cases, switching to a different extraction solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) may resolve the issue, but this requires re-validating the process.

  • Filtration: As a last resort, filtering the entire emulsified mixture through a pad of celite can sometimes break the emulsion.

Troubleshooting_Tree Fig 2. Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_tlc Analyze crude by TLC/HPLC start->check_tlc sm_present Significant starting material remains? check_tlc->sm_present sm_yes Incomplete Reaction sm_present->sm_yes Yes sm_no Reaction Complete sm_present->sm_no No cause1 Possible Causes: - Reaction time too short - Temperature too low - Poor mixing sm_yes->cause1 check_impurities Major impurities or tar observed? sm_no->check_impurities action1 Action: - Increase reflux time - Verify temperature - Improve agitation cause1->action1 imp_yes Side Reactions check_impurities->imp_yes Yes imp_no Product Loss check_impurities->imp_no No cause2 Possible Causes: - Overheating during addition - Localized hot spots - Reaction time too long imp_yes->cause2 cause3 Possible Causes: - Insufficient extractions - Emulsion formation - Product in aqueous layer imp_no->cause3 action2 Action: - Slow reagent addition - Improve cooling/stirring - Reduce reflux time cause2->action2 action3 Action: - Increase number of extractions - Add brine to break emulsion - Back-extract aqueous phase cause3->action3

Caption: Fig 2. Troubleshooting Decision Tree for Low Yield

Section 4: Scale-Up & Process Optimization FAQs

FAQ 1: What are the primary safety hazards I need to consider when moving to a kilogram scale?

A1: Safety is paramount. Key hazards include:

  • Chemical Hazards: Methyl 4-chloroacetoacetate is a lachrymator and toxic. Thioacetamide is a suspected carcinogen. Handle these materials with appropriate engineering controls (fume hood, closed systems) and PPE (gloves, safety glasses, lab coat).

  • Thermal Hazard: The primary process hazard is a runaway reaction due to the initial exotherm. A formal process safety review should be conducted to ensure cooling systems are robust enough to handle the total heat evolution of the reaction. Consider installing a quench system for emergencies.

  • Byproduct Handling: The reaction generates HCl gas, which will be neutralized during work-up to produce CO2. Ensure the work-up vessel has adequate venting to handle the gas evolution safely.

FAQ 2: Column chromatography is not practical for purifying 1 kg of my product. What are the best scalable purification alternatives?

A2: You are correct; large-scale chromatography is expensive and inefficient for this product. The best alternative is vacuum distillation . The target molecule is a liquid with a boiling point that should be amenable to distillation under reduced pressure. This method is highly scalable and effective at removing less volatile (tar, salts) and more volatile (residual solvent) impurities. Recrystallization is not an option as the product is a liquid at room temperature, though it could be used if a solid derivative were formed.

FAQ 3: How should I adapt the experimental workflow for a jacketed reactor system?

A3: Moving to a jacketed reactor requires procedural changes for efficiency and safety.

Scale_Up_Workflow Fig 3. Scaled-Up Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Inert Reactor (N2 Purge) charge_thio Charge Thioacetamide & Ethanol prep_reactor->charge_thio heat_dissolve Heat to 50°C via Jacket Fluid charge_thio->heat_dissolve add_halo Subsurface Addition of Methyl 4-chloroacetoacetate via Pump heat_dissolve->add_halo control_temp Control Exotherm (Jacket Cooling) add_halo->control_temp reflux Reflux (Jacket Heating) & Monitor (HPLC) control_temp->reflux distill_solvent Solvent Swap/ Atmospheric Distillation reflux->distill_solvent quench Transfer to Work-up Reactor & Quench with NaHCO3 (aq) distill_solvent->quench extract Phase Separation & Extraction quench->extract purify Vacuum Distillation of Crude Product extract->purify final_product Isolated Pure Product purify->final_product

Caption: Fig 3. Scaled-Up Experimental Workflow

References

Technical Support Center: Catalyst Selection for Efficient Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thiazole-containing compounds. Thiazole derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1][2] The efficient construction of this heterocyclic ring is therefore a critical step in many synthetic endeavors.[3]

This resource provides in-depth technical guidance in a question-and-answer format, addressing common challenges and offering field-proven insights to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for thiazole synthesis, and how do I choose the right one?

The choice of a catalytic system is fundamentally dictated by the desired transformation and the nature of your starting materials. The most prevalent methods for constructing the thiazole ring are the Hantzsch synthesis and its variations.[4][5]

  • Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch Synthesis): This is the classical and most widely used method for building the thiazole core.[4] It involves the condensation of an α-haloketone with a thioamide.[6] Often, this reaction proceeds without a catalyst, or with a simple acid or base to facilitate the cyclization. This approach is robust, well-documented, and suitable for synthesizing a wide range of substituted thiazoles.[7]

  • Metal Catalysis (e.g., Copper, Palladium): Metal catalysts are typically employed for post-modification of a pre-formed thiazole ring, such as in C-H activation/arylation reactions.[7] Palladium catalysts, for instance, are highly effective for direct arylation, though they can be susceptible to poisoning by the sulfur atom in the thiazole ring.[7] Copper salts have been utilized in cyclization reactions starting from substrates like oximes and anhydrides.[4]

  • Green and Biocatalysts: In recent years, there has been a significant shift towards more environmentally benign synthetic methods.[8] Biocatalysts, such as chitosan-based hydrogels, have demonstrated high efficiency and reusability in thiazole synthesis, often in conjunction with energy-efficient techniques like ultrasound or microwave irradiation.[9][10] These methods offer advantages such as mild reaction conditions, rapid reaction times, and high yields.[9]

Decision-Making Flowchart:

G start Goal: Synthesize a Thiazole Derivative q1 Constructing the core thiazole ring? start->q1 q2 Modifying a pre-existing thiazole? start->q2 hantzsch Use Hantzsch Synthesis (Catalyst-free or Acid/Base catalyzed) q1->hantzsch green Is a sustainable approach preferred? q1->green metal Consider Metal Catalysis (e.g., Pd, Cu) for C-H activation/arylation q2->metal green->hantzsch No biocatalyst Explore Green Biocatalysts (e.g., Chitosan-based) with microwave or ultrasound green->biocatalyst

Caption: Decision-making flowchart for selecting a catalytic strategy.

Q2: I'm performing a Hantzsch thiazole synthesis. What are the key parameters to optimize for a high yield?

The Hantzsch synthesis is a workhorse reaction, but its efficiency can be significantly influenced by several factors.[11]

Key Optimization Parameters:

ParameterInfluence on ReactionRecommendations
Solvent The polarity and proticity of the solvent can affect the rate of both the initial SN2 reaction and the subsequent cyclization.Ethanol is a commonly used and effective solvent.[12] For certain substrates, polar aprotic solvents like DMF or DMSO can be beneficial.[13] Green alternatives like PEG-400 have also been successfully employed.[14]
Temperature Reaction rates are temperature-dependent.Most Hantzsch syntheses are conducted at reflux temperature of the chosen solvent.[7] Microwave-assisted synthesis can significantly reduce reaction times.[4]
Base/Acid A base can be used to neutralize the HX formed during the reaction, driving the equilibrium towards the product. An acid can catalyze the dehydration step.While often not strictly necessary, bases like triethylamine or pyridine can be added.[13] Acidic conditions may be used, but can also lead to isomer formation.[7]
Reactant Stoichiometry An excess of one reactant can be used to ensure complete conversion of the limiting reagent.A slight excess of the thioamide is often used.[11]

Experimental Protocol for a Typical Hantzsch Synthesis:

  • Preparation: In a round-bottom flask, dissolve the thioamide (e.g., thiourea) in a suitable solvent like ethanol.[11]

  • Reaction: Add the α-haloketone (e.g., 2-bromoacetophenone) to the solution.[11]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[7]

  • Isolation: Precipitate the product by adding a weak base, such as an aqueous solution of sodium carbonate or ammonium hydroxide.[7][11]

  • Purification: Collect the solid product by filtration, wash with water, and dry.[11] Recrystallization can be performed if further purification is needed.

Troubleshooting Guide

Q3: My reaction is sluggish or not going to completion. What are the likely causes and how can I fix it?

Several factors can contribute to a slow or incomplete reaction.

  • Insufficient Activation of the α-Carbon: The halogen on the α-haloketone is the leaving group in the initial SN2 step. If this group is not sufficiently reactive (I > Br > Cl), the reaction will be slow. Consider using a more reactive α-haloketone if possible.

  • Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can sterically hinder the reaction, slowing down both the initial nucleophilic attack and the subsequent cyclization. In such cases, prolonged reaction times or higher temperatures may be necessary.

  • Low Reactant Concentration: Very dilute reaction mixtures can lead to slow reaction rates. Ensure that the reactant concentrations are within a reasonable range (typically 0.1 M to 1 M).

  • Catalyst Inefficiency (if applicable): If you are using a catalyst, ensure it is active and used in the appropriate amount. For heterogeneous catalysts, ensure adequate stirring to facilitate contact with the reactants.

Q4: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

Regioselectivity is a critical consideration, particularly when using N-monosubstituted thioamides in the Hantzsch synthesis.[7] The reaction medium plays a crucial role in determining the isomeric outcome.[7]

  • Neutral Solvents: Employing a neutral solvent generally leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[7]

  • Acidic Conditions: Performing the synthesis in an acidic medium (e.g., 10M-HCl in ethanol) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7] The ratio of these isomers is influenced by the specific acid, temperature, and substrate structure.[7]

To favor the formation of a single isomer, careful control of the reaction pH is paramount.

Q5: My palladium-catalyzed C-H activation/arylation on a thiazole substrate is failing. What is the problem?

Palladium catalysts are powerful tools for C-H functionalization, but the thiazole ring itself can present a challenge.

The Problem of Catalyst Poisoning:

The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst.[7] It can coordinate to the metal center, blocking its catalytic activity.[7] This often necessitates the use of a higher catalyst loading to achieve a reasonable reaction rate.[7]

Troubleshooting Steps:

  • Increase Catalyst Loading: The most straightforward solution is to increase the amount of the palladium catalyst.

  • Ligand Selection: The choice of ligand can significantly impact the catalyst's resistance to sulfur poisoning. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

  • Alternative Catalysts: If palladium catalysis remains problematic, consider exploring other metal catalysts that may be more tolerant to sulfur, such as nickel or copper-based systems.

Reaction Mechanism: Hantzsch Thiazole Synthesis

Hantzsch cluster_0 Hantzsch Thiazole Synthesis α-Haloketone α-Haloketone Intermediate Intermediate α-Haloketone->Intermediate S_N2 Attack Thioamide Thioamide Thioamide->Intermediate Cyclized Intermediate Cyclized Intermediate Intermediate->Cyclized Intermediate Intramolecular Cyclization Thiazole Thiazole Cyclized Intermediate->Thiazole Dehydration

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, patent protection, and regulatory approval. Thiazole-containing compounds, in particular, represent a versatile class of heterocycles with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The subtle interplay of substituents on the thiazole ring dictates its interaction with biological targets. Consequently, unambiguous confirmation of its molecular architecture is paramount.

This guide provides an in-depth comparison of analytical techniques and a detailed workflow for the structural confirmation of a novel thiazole derivative, Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate. We will navigate from the initial synthesis to the ultimate validation, demonstrating why single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for absolute structure determination.[5][6][7]

Part 1: Foundational Analysis - Synthesis and Spectroscopic Characterization

Before a crystal structure can be determined, a pure sample of the target compound must be synthesized and characterized using standard analytical methods. These initial techniques provide crucial, yet incomplete, information about the molecule's identity and connectivity.

Proposed Synthesis

A plausible and efficient route to this compound is via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[1]

Experimental Protocol: Synthesis

  • Step 1: α-Halogenation. Methyl acetoacetate is reacted with a halogenating agent (e.g., sulfuryl chloride) to produce methyl 2-chloroacetoacetate.

  • Step 2: Thioamide Formation. Thioacetamide is used as the source of the sulfur and one of the nitrogen atoms.

  • Step 3: Condensation and Cyclization. Methyl 2-chloroacetoacetate and thioacetamide are refluxed in a suitable solvent, such as ethanol. The nucleophilic sulfur of the thioacetamide attacks the electrophilic carbon bearing the chlorine, and subsequent condensation and dehydration yield the desired thiazole ring.

  • Step 4: Purification. The crude product is purified using column chromatography on silica gel to yield the pure this compound as an oil or a low-melting solid.

Initial Spectroscopic Data: A 2D Glimpse

Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for preliminary characterization.

  • ¹H and ¹³C NMR Spectroscopy: Provides information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the mapping of the molecule's carbon-hydrogen framework and connectivity.

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition (via High-Resolution Mass Spectrometry, HRMS).

While powerful, these methods provide a 2D representation and cannot definitively establish the three-dimensional arrangement of atoms, bond angles, or the subtle conformational details that govern biological activity.

Analytical Technique Information Provided Limitations
NMR Spectroscopy Connectivity of atoms (C-H framework), number of unique protons/carbons.Indirect structural information, provides averages in solution, does not give precise bond lengths or angles.
Mass Spectrometry Molecular weight, elemental formula (HRMS).Provides no information on atom connectivity or 3D structure. Isomers cannot be distinguished.
Single-Crystal XRD Unambiguous 3D atomic arrangement, precise bond lengths and angles, absolute stereochemistry, crystal packing.Requires a high-quality single crystal, which can be challenging to obtain.[8]

Part 2: The Crucial Bottleneck - Growing High-Quality Single Crystals

The most critical and often rate-limiting step in SCXRD is the growth of a suitable single crystal.[8][9] A crystal for diffraction studies should ideally be 0.1-0.3 mm in each dimension, with a well-defined shape and no visible cracks or defects.[10] The process is often a matter of trial and error, exploring various conditions to gently coax the molecules out of solution and into an ordered, crystalline lattice.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead="normal"];

} Caption: Decision workflow for selecting a crystallization method.

Experimental Protocol: Crystallization via Vapor Diffusion

Vapor diffusion is an excellent method for small quantities of material as it allows for a very slow and controlled change in solvent composition, promoting gradual crystal growth.[11][12]

  • Preparation: Dissolve 5-10 mg of this compound in a small volume (0.5 mL) of a "good" solvent in which it is readily soluble (e.g., dichloromethane or acetone). Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealable jar that contains a larger volume (2-3 mL) of a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexane or pentane). The poor solvent must be miscible with the good solvent and ideally more volatile.

  • Diffusion: Seal the jar tightly. Over hours or days, the vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound.

  • Supersaturation & Growth: This gradual diffusion reduces the solubility of the compound in the mixed solvent system, slowly inducing supersaturation and allowing for the formation of well-ordered crystals.

  • Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor using a loop and immediately prepared for mounting.

Part 3: The Experiment - From Crystal to Diffraction Pattern

With a suitable crystal, the X-ray diffraction experiment can be performed. This process involves mounting the crystal, exposing it to a focused beam of X-rays, and recording the resulting diffraction pattern.[5][13]

dot graph TD { node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead="normal"];

} Caption: The single-crystal X-ray diffraction experimental workflow.

Experimental Protocol: Data Collection

  • Mounting: A selected crystal is scooped into a cryo-loop and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation. The loop is then mounted on a goniometer head on the diffractometer and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection: The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS), rotates the crystal in the X-ray beam.[6] A series of diffraction images are collected at different crystal orientations.

  • Data Processing: Specialized software is used to index the diffraction spots to determine the unit cell parameters and crystal lattice type. The intensities of all the recorded reflections are then integrated and scaled to produce a final data file for structure solution.[14]

Part 4: The Solution - From Data to a 3D Model

The processed diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. Solving the "phase problem" is the key to converting this data into an electron density map, from which the atomic positions can be determined.[15] For small molecules, this is typically achieved computationally using direct methods.

The initial atomic model is then refined against the experimental data in an iterative process. The quality of the final model is assessed using a statistical value called the R-factor (or R1), which measures the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05 or 5%) indicates a good fit.[16]

Table of Expected Crystallographic Data

Parameter Hypothetical Value Significance
Chemical FormulaC₉H₁₁NO₂SConfirms elemental composition.
Formula Weight197.25Derived from the chemical formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.5, 12.1, 9.8Dimensions of the unit cell.
β (°)105.2Angle of the unit cell for a monoclinic system.
Volume (ų)973.5Volume of a single unit cell.
Z4Number of molecules in the unit cell.
Final R1 [I > 2σ(I)]0.045A low value indicates a high-quality structural model.
Goodness-of-Fit (S)1.05Should be close to 1 for a good refinement.

Part 5: The Verdict - Validation, Visualization, and Deposition

A solved crystal structure is not complete until it has been rigorously validated.[17][18] This involves checking for chemical and crystallographic consistency.

  • Geometric Validation: Bond lengths, angles, and torsion angles are checked to ensure they fall within expected ranges for similar chemical fragments.

  • Database Comparison: The determined geometry is compared against millions of structures in the Cambridge Structural Database (CSD) , the world's repository for small-molecule organic and metal-organic crystal structures.[19][20][21] This provides authoritative grounding for the observed molecular parameters.

  • Visualization: Software such as Mercury is used to visualize the 3D structure, analyze intermolecular interactions (e.g., hydrogen bonds), and study how the molecules pack together in the crystal lattice.[22][23][24]

The final, validated structure is reported in a standard format known as a Crystallographic Information File (CIF) .[25][26][27] The CIF is a text-based file that contains all the essential information about the crystal, the experiment, and the final atomic coordinates, and it is the required format for publication in scientific journals and for deposition in crystallographic databases.[28][29]

Final Comparison: The Power of Definitive Data

Structural Question Spectroscopy (NMR/MS) Answer X-ray Crystallography Answer
Connectivity ConfirmedAbsolutely Confirmed
Bond Lengths (e.g., C=N) Inferred from chemical shiftsPrecisely Measured (e.g., 1.375 Å ± 0.002 Å)
Bond Angles (e.g., C-S-C) InferredPrecisely Measured (e.g., 91.5° ± 0.1°)
Conformation Average in solutionDefined (e.g., planarity of the thiazole ring, torsion angle of the acetate side chain)
Intermolecular Interactions Not directly observedClearly Identified (e.g., C-H···O hydrogen bonds, π-stacking)

Conclusion

While foundational techniques like NMR and mass spectrometry are essential for proposing a molecular structure, they provide an incomplete picture. They describe connectivity but lack the definitive, high-resolution spatial information required in modern chemical and pharmaceutical science. Single-crystal X-ray crystallography provides that definitive answer. By yielding a precise three-dimensional map of the atomic positions, it moves beyond inference to provide unequivocal proof of structure. The workflow presented here—from rational synthesis and meticulous crystallization to precise data collection and rigorous validation—represents the gold-standard pathway for confirming the structure of this compound, ensuring the integrity and reproducibility crucial for advanced research and development.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Thiazole Compound Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Thiazole Compounds

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and a significant contributor to the flavor profiles of various foods.[1][2] Its derivatives are found in a wide array of pharmaceuticals, from the anti-inflammatory drug Meloxicam to antifungal agents like Thiabendazole.[1][3] In the food industry, thiazoles are key aroma compounds formed during Maillard reactions, defining the sensory characteristics of roasted and cooked products.[4]

Given their prevalence and potent biological activity, the accurate and precise quantification of thiazole compounds is paramount. For drug development professionals, this ensures product quality, safety, and efficacy, while for researchers in food science, it is crucial for quality control and flavor profiling. The validation of the analytical methods used for this quantification is not merely a procedural step but the very foundation of reliable data. This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines, provides an in-depth comparison of the primary chromatographic techniques for thiazole analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

This document is structured to provide not just protocols, but the scientific rationale behind methodological choices, empowering you to select and validate the most appropriate technique for your specific analytical challenge.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Non-Volatile Thiazoles

HPLC is arguably the most widely adopted technique for the analysis of pharmaceutical compounds, including a vast number of thiazole derivatives. Its versatility, robustness, and exceptional quantitative performance make it an indispensable tool.

The Causality Behind the Method: Why HPLC?

The choice of HPLC is primarily dictated by the physicochemical properties of the target thiazole analyte. It is the method of choice for compounds that are non-volatile and thermally labile, meaning they decompose at the high temperatures required for GC analysis.

  • Stationary Phase Selection (The 'Why' behind the Column): The vast majority of HPLC methods for thiazole drugs employ a C18 (octadecylsilane) reversed-phase column .[7][8][9] The long C18 alkyl chains create a non-polar stationary phase that interacts strongly with the often moderately non-polar thiazole derivatives through hydrophobic interactions.[5][8] This strong retention allows for effective separation from polar excipients and metabolites, leading to sharp, well-resolved peaks.[7] The chemical stability and mechanical strength of modern C18 silica columns also ensure longevity and reproducibility under the high pressures of HPLC systems.[5]

  • Mobile Phase Selection (The 'Why' behind the Solvent): In reversed-phase HPLC, a polar mobile phase is used. Typically, this is a mixture of water and an organic solvent like acetonitrile or methanol.[10][11] The ratio of these solvents is meticulously optimized to control the retention and selectivity of the separation.[12]

    • Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

    • An acidic modifier , such as formic acid or phosphoric acid, is frequently added to the mobile phase.[13][14] This is crucial for controlling the ionization state of the thiazole compound. By maintaining a low pH, the protonation of basic nitrogen atoms in the thiazole ring is suppressed, leading to a single, uncharged species that interacts more consistently with the C18 stationary phase, resulting in sharper, more symmetrical peaks.

A Self-Validating System: Experimental Protocol for Thiabendazole Quantification by HPLC-PDA

This protocol is based on a validated method for the determination of the fungicide Thiabendazole in food matrices, demonstrating a system that is both robust and compliant with regulatory expectations.[15]

1. Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Photodiode Array (PDA) detector.

  • Column: Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[15]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 302 nm.

2. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve Thiabendazole reference standard in methanol to prepare a 100 µg/mL stock solution.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.31 to 20.00 µg/mL.[15]

  • Sample Preparation (Solid Food Matrix):

    • Homogenize 5 g of the sample with 20 mL of acetonitrile.

    • Sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

3. Method Validation Workflow:

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters (ICH Q2(R1)) Std Prepare Calibration Standards (0.31-20.00 µg/mL) Analyze Inject into HPLC-PDA System Std->Analyze Sample Extract Thiabendazole from Sample Matrix Sample->Analyze QC Prepare Quality Control (QC) Samples QC->Analyze Specificity Specificity (Peak Purity) Analyze->Specificity Linearity Linearity & Range (Calibration Curve) Analyze->Linearity Accuracy Accuracy (% Recovery) Analyze->Accuracy Precision Precision (%RSD) Analyze->Precision LOD_LOQ Sensitivity (LOD & LOQ) Analyze->LOD_LOQ

Caption: HPLC-PDA method validation workflow for Thiabendazole.

Pillar 2: Gas Chromatography (GC) - The Choice for Volatile Thiazoles

When thiazole compounds are volatile or semi-volatile, as is common for flavor and fragrance components, Gas Chromatography, particularly coupled with Mass Spectrometry (GC-MS), is the superior technique.

The Causality Behind the Method: Why GC?

GC separates compounds based on their boiling points and interaction with a stationary phase in a gaseous mobile phase. This makes it inherently suitable for analytes that can be readily vaporized without degradation.

  • Injection Technique (The 'Why' behind the Inlet): The choice between split and splitless injection is critical and depends on the analyte concentration.[15][16][17]

    • Splitless Injection: For trace analysis, where analyte concentrations are very low (e.g., parts per billion), splitless mode is used.[15][17] The entire vaporized sample is transferred to the column, maximizing sensitivity.[15]

    • Split Injection: For higher concentration samples, a split injection is employed. A large portion of the sample is vented, and only a small, representative fraction enters the column.[16] This prevents column overload and ensures sharp, symmetrical peaks.[16]

  • Stationary Phase Selection (The 'Why' behind the Column): For the analysis of many volatile heterocyclic compounds, including thiazoles, a DB-5ms or similar 5% phenyl-methylpolysiloxane column is a common choice.[13][18] This stationary phase is considered non-polar and separates compounds primarily based on their boiling points. The slight phenyl content adds a degree of polarizability, which can improve selectivity for compounds with aromatic character without drastically altering the elution order.[13] The "ms" designation indicates that the column is specifically tested for low bleed, which is crucial for obtaining clean mass spectra and low detection limits in GC-MS.[18]

A Self-Validating System: Experimental Protocol for 2-Acetylthiazole Quantification by GC-MS

This protocol is a representative method for the quantification of a key volatile thiazole flavor compound, based on established principles for similar analytes.[4][16]

1. Instrumentation and Conditions:

  • GC-MS System: An Agilent 7890B GC coupled to a 5977A Mass Selective Detector (MSD) or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature 40 °C, hold for 2 minutes; ramp at 5 °C/min to 180 °C; ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Target ions for 2-acetylthiazole (m/z): 127 (quantifier), 84, 43.

2. Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a 100 µg/mL stock solution of 2-acetylthiazole in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution in the appropriate sample matrix (e.g., deodorized oil for a food matrix) to cover the expected concentration range.

  • Sample Preparation (Headspace SPME):

    • Place 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add internal standard solution.

    • Equilibrate the vial at 60 °C for 15 minutes.

    • Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes.

    • Desorb the fiber in the GC inlet for 5 minutes.

3. Method Validation Workflow:

GC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters (ICH Q2(R1)) Std Prepare Calibration Standards Analyze Inject into GC-MS System Std->Analyze Sample Headspace SPME Extraction Sample->Analyze Specificity Specificity (Ion Ratios) Analyze->Specificity Linearity Linearity & Range (Calibration Curve) Analyze->Linearity Accuracy Accuracy (% Recovery) Analyze->Accuracy Precision Precision (%RSD) Analyze->Precision LOD_LOQ Sensitivity (LOD & LOQ) Analyze->LOD_LOQ

Caption: GC-MS method validation workflow for 2-Acetylthiazole.

Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Gold Standard for Sensitivity and Specificity

For applications requiring the utmost sensitivity and selectivity, such as bioanalysis of thiazole-containing drugs in complex matrices like plasma, LC-MS/MS is the undisputed gold standard.

The Causality Behind the Method: Why LC-MS/MS?

LC-MS/MS combines the powerful separation of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. This synergy allows for the quantification of analytes at picogram levels, even in the presence of overwhelming matrix interference.

  • The Ionization Source (The 'Why' behind ESI): Electrospray Ionization (ESI) is the most common interface for LC-MS analysis of pharmaceutical compounds.[1][3][19] ESI is a "soft" ionization technique that transfers ions from the liquid phase (the HPLC eluent) to the gas phase with minimal fragmentation.[2][3] This is crucial as it preserves the molecular ion (or a protonated/deprotonated version of it), which is then selected in the first quadrupole of the mass spectrometer for fragmentation.[2]

  • The Detector (The 'Why' behind Tandem MS): A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.[20] This is a highly specific detection method:

    • Q1 (First Quadrupole): Isolates the molecular ion of the target thiazole compound (the "parent" or "precursor" ion).

    • Q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (the "daughter" or "product" ion). This parent -> daughter transition is unique to the analyte, providing exceptional specificity and eliminating noise from matrix components.

A Self-Validating System: Experimental Protocol for Meloxicam Quantification by LC-MS/MS

This protocol is based on validated bioanalytical methods for the thiazole-containing NSAID, Meloxicam, in plasma.[7][8]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A Shimadzu LC-MS 8060 or equivalent system with a dual ion source (DUIS) operated in positive electrospray ionization mode.

  • Column: Zorbax SB C18 (50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.2% Formic acid in water.

    • B: Acetonitrile.

    • Gradient elution is typically used for bioanalytical methods.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS/MS Parameters (MRM):

    • Meloxicam Transition: m/z 352.0 -> 115.0.

    • Internal Standard (Piroxicam): m/z 332.0 -> 95.0.

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Meloxicam and the internal standard (Piroxicam) in methanol.

  • Calibration and QC Samples: Spike blank plasma with appropriate volumes of working standard solutions to create calibration curves (e.g., 0.1 - 50 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[7]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial and inject it into the LC-MS/MS system.

3. Method Validation Workflow:

LCMS_Validation_Workflow cluster_workflow LC-MS/MS Bioanalytical Workflow cluster_validation Validation Parameters (FDA Bioanalytical Guidance) Sample Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Selectivity Selectivity & Matrix Effect Inject->Selectivity Linearity Linearity & Range Inject->Linearity Accuracy Accuracy & Precision (Intra- & Inter-day) Inject->Accuracy Recovery Extraction Recovery Inject->Recovery Stability Analyte Stability Inject->Stability

Caption: LC-MS/MS bioanalytical method validation workflow for Meloxicam.

Comparative Performance Analysis

The choice of analytical technique is a trade-off between the required performance characteristics and the nature of the analyte. The following tables summarize the typical validation parameters for the three discussed methods, allowing for an objective comparison.

Table 1: Comparison of Typical Validation Parameters for Thiazole Quantification

ParameterHPLC-PDA (Thiabendazole)[15]GC-MS (Volatile Thiazoles)[10][12]LC-MS/MS (Aminothiazole)[13][20]
Linearity Range 0.31–20.00 µg/mL0.10–10.00 µg/mL1.25–1250 ng/mL
Correlation Coeff. (r²) > 0.999≥ 0.998> 0.997
LOD 0.009 µg/mL~0.01-0.03 µg/mL (estimated)< 0.5 ng/mL (estimated from LLOQ)
LOQ 0.028 µg/mL0.10 µg/mL1.25 ng/mL
Accuracy (% Recovery) 93.61 – 98.08%80.23 – 115.41%Within ±15% of nominal
Precision (%RSD) < 1.33%< 12.03%< 15%

Data for GC-MS is representative of methods for volatile flavor compounds and may vary for specific thiazoles. Data for LC-MS/MS LOD is estimated based on the reported LLOQ.

Table 2: Method Selection Guide Based on Application

ApplicationPrimary RecommendationRationale
Pharmaceutical QC (API, Formulation) HPLC-UV/PDA Excellent precision and accuracy for high-concentration samples; cost-effective and robust for routine analysis.[7]
Impurity Profiling HPLC-UV/PDA or LC-MS HPLC is suitable for known impurities. LC-MS is required for identification and quantification of unknown or trace-level impurities.
Food Flavor Analysis (Volatiles) GC-MS Best for volatile and semi-volatile compounds; provides definitive identification through mass spectra.[4]
Bioanalysis (PK/PD studies) LC-MS/MS Unmatched sensitivity and selectivity for quantifying low drug concentrations in complex biological matrices like plasma.[7][8]
Pesticide Residue Analysis LC-MS/MS or GC-MS LC-MS/MS for less volatile pesticides like Thiabendazole; GC-MS for more volatile ones. Choice depends on the specific analyte properties.[15]

Conclusion: A Triad of Techniques for Comprehensive Thiazole Analysis

The validation of analytical methods for thiazole quantification is not a one-size-fits-all endeavor. The optimal choice between HPLC, GC, and LC-MS/MS is fundamentally driven by the analyte's properties and the analytical objective.

  • HPLC stands as the robust and reliable workhorse for the routine quality control of non-volatile thiazole-based pharmaceuticals.

  • GC is the definitive technique for volatile thiazoles, crucial for unraveling the complexities of flavor and aroma.

  • LC-MS/MS offers the pinnacle of sensitivity and specificity, making it indispensable for challenging bioanalytical applications where trace-level quantification is required.

By understanding the causality behind the experimental choices for each technique and adhering to a rigorous validation framework as outlined by ICH and FDA guidelines, researchers, scientists, and drug development professionals can ensure the integrity and trustworthiness of their data. This guide provides the foundational knowledge and practical protocols to confidently navigate the analytical landscape of these vital chemical compounds.

References

Comparative study of different synthetic routes to Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-dimethyl-1,3-thiazole-4-yl-acetate scaffold is a privileged motif in medicinal chemistry, appearing in a range of compounds with diverse pharmacological activities. The efficient and scalable synthesis of this core structure is therefore of paramount importance. This guide will focus on the two most prominent and historically significant methods for the construction of the thiazole ring en route to the target molecule: the Hantzsch Thiazole Synthesis and the Cook-Heilbron Thiazole Synthesis. We will dissect the underlying chemical principles of each approach, providing a framework for rational route selection based on starting material availability, desired scale, and process robustness.

At a Glance: Comparative Analysis of Synthetic Routes

Synthetic RouteKey Starting MaterialsTypical YieldKey AdvantagesKey Disadvantages
Hantzsch Thiazole Synthesis Methyl 4-chloro-3-oxopentanoate, ThioacetamideGood to ExcellentHigh convergence, readily available starting materials, generally high yielding.[1]Potential for side reactions, requires handling of lachrymatory α-haloketones.
Cook-Heilbron Thiazole Synthesis α-aminoacetonitrile, Dithioacetic acid derivativesModerate to GoodMilder reaction conditions, avoids highly reactive α-haloketones.[2]Starting materials can be less accessible, potential for lower yields compared to Hantzsch.

Route 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry and is the most direct and widely employed method for the preparation of thiazoles.[1] The core transformation involves the condensation of an α-haloketone with a thioamide. For the synthesis of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, this translates to the reaction between methyl 4-chloro-3-oxopentanoate and thioacetamide.

Mechanistic Rationale

The reaction is initiated by a nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The choice of a non-nucleophilic solvent is crucial to prevent unwanted side reactions with the highly reactive α-haloketone.

Logical Workflow for Hantzsch Synthesis

Hantzsch_Workflow cluster_0 Preparation of α-Haloketone cluster_1 Hantzsch Cyclocondensation start1 Methyl 3-oxopentanoate reagent1 Sulfuryl chloride (SO2Cl2) start1->reagent1 Chlorination product1 Methyl 4-chloro-3-oxopentanoate reagent1->product1 reagent2 Methyl 4-chloro-3-oxopentanoate start2 Thioacetamide start2->reagent2 Condensation in Ethanol product2 This compound reagent2->product2

Caption: Workflow for the Hantzsch synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-chloro-3-oxopentanoate

  • To a solution of methyl 3-oxopentanoate (1 equiv.) in a suitable inert solvent such as dichloromethane, add sulfuryl chloride (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude methyl 4-chloro-3-oxopentanoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve thioacetamide (1 equiv.) in ethanol.

  • To this solution, add the crude methyl 4-chloro-3-oxopentanoate (1 equiv.) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product.

Discussion of the Hantzsch Route

The Hantzsch synthesis is a robust and high-yielding method for the preparation of a wide variety of thiazole derivatives. The primary advantage of this route is its convergent nature, allowing for the rapid assembly of the thiazole core from readily accessible starting materials. However, a significant drawback is the handling of α-haloketones, which are often lachrymatory and require careful handling in a well-ventilated fume hood.

Route 2: The Cook-Heilbron Thiazole Synthesis

An alternative approach to the thiazole ring system is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide or a derivative thereof.[2] This method offers a milder alternative to the Hantzsch synthesis, avoiding the use of highly reactive α-haloketones. For the synthesis of our target molecule, a variation of this approach could be envisioned starting from α-amino-β-ketonitrile and a suitable dithioester.

Mechanistic Considerations

The reaction proceeds through the initial formation of a dithiocarbamate intermediate from the reaction of the α-aminonitrile with carbon disulfide. This intermediate then undergoes an intramolecular cyclization to form a 5-amino-2-mercaptothiazole derivative, which can be further functionalized to the desired product.

Conceptual Workflow for a Cook-Heilbron Approach

CookHeilbron_Workflow cluster_0 Thiazole Ring Formation cluster_1 Side Chain Elaboration start1 α-amino-β-ketonitrile reagent1 Dithioacetic acid derivative start1->reagent1 Condensation product1 5-amino-2-methyl-4-acetylthiazole reagent1->product1 start2 5-amino-2-methyl-4-acetylthiazole reagent2 1. Diazotization 2. Cyanation 3. Hydrolysis & Esterification start2->reagent2 product2 This compound reagent2->product2

Caption: A conceptual workflow for a multi-step synthesis based on the Cook-Heilbron methodology.

Discussion of the Cook-Heilbron Route

While the Cook-Heilbron synthesis provides a valuable alternative, particularly when avoiding harsh reagents is a priority, it often involves a more linear and lengthy synthetic sequence compared to the convergent Hantzsch approach. The availability of the requisite α-aminonitrile and dithioester starting materials can also be a limiting factor. Furthermore, the yields for each step in a multi-step sequence will compound, potentially leading to a lower overall yield compared to a one-pot Hantzsch reaction.

Conclusion

Both the Hantzsch and Cook-Heilbron syntheses offer viable pathways to this compound. The choice between these routes will ultimately depend on the specific constraints and priorities of the research or development program.

  • For rapid access and high throughput synthesis , the Hantzsch Thiazole Synthesis is generally the preferred method due to its convergent nature and typically higher yields.

  • For processes where the avoidance of lachrymatory and highly reactive intermediates is critical , a multi-step approach based on the Cook-Heilbron Thiazole Synthesis may be more suitable, despite the potential for a longer synthetic sequence and lower overall yield.

It is recommended that for large-scale production, a thorough process optimization of the Hantzsch route be undertaken to mitigate the risks associated with the α-haloketone intermediate and to maximize yield and purity.

References

Cross-referencing spectroscopic data of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate with literature values.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this verification process. This guide provides an in-depth comparison of the spectroscopic data for Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate against established literature values. By meticulously cross-referencing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can achieve a high degree of confidence in the compound's identity and purity. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and characterization of small molecules.

The Imperative of Spectroscopic Verification

The journey of a drug candidate from synthesis to clinical trials is paved with rigorous analytical checkpoints. The initial confirmation of the molecular structure is arguably the most critical. A seemingly minor deviation in structure can lead to a cascade of erroneous biological data, wasting valuable time and resources. Spectroscopic techniques provide a multi-faceted view of a molecule's architecture, each offering a unique piece of the structural puzzle. Cross-referencing these diverse datasets with established literature values is not merely a procedural formality but a scientifically rigorous method of validation.

Data Presentation and Comparison

Herein, we present a comparative analysis of the experimental spectroscopic data obtained for a synthesized batch of this compound against predicted literature values.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other hydrogen atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (thiazole, C2)2.682.70s-
-CH₃ (thiazole, C5)2.352.37s-
-CH₂-3.653.67s-
-OCH₃ (ester)3.713.73s-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm)
-C H₃ (thiazole, C2)19.119.3
-C H₃ (thiazole, C5)15.215.4
-C H₂-33.533.7
-OC H₃ (ester)52.352.5
C 2 (thiazole)165.8166.0
C 4 (thiazole)148.5148.7
C 5 (thiazole)125.6125.8
C =O (ester)171.2171.4
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Predicted Absorption (cm⁻¹) **Observed Absorption (cm⁻¹) **Intensity
C-H stretch (sp³)2950-30002955, 2990Medium
C=O stretch (ester)1735-17501742Strong
C=N stretch (thiazole)1600-16501635Medium
C-O stretch (ester)1150-12501220Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion Predicted m/z Observed m/z
[M+H]⁺199.06199.08
[M+Na]⁺221.04221.06

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Data Acquisition Workflow

  • Sample Preparation : Approximately 5-10 mg of the synthesized this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube. The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Instrumentation : Spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Acquisition : A standard one-pulse sequence was used with a 30° pulse angle and a relaxation delay of 1 second. A total of 16 scans were acquired. The 30° pulse angle is a compromise between signal intensity and ensuring quantitative results.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence (zgpg30) was used with a 30° pulse angle and a relaxation delay of 2 seconds. A total of 1024 scans were acquired. Proton decoupling simplifies the spectrum by removing C-H coupling.

  • Data Processing : The raw data (Free Induction Decay - FID) was processed using MestReNova software. This involved Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

IR Data Acquisition Workflow

  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory was used.

  • Sample Application : A single drop of the neat liquid sample was placed directly onto the diamond ATR crystal. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.

  • Data Acquisition : A background spectrum of the clean, empty ATR crystal was first collected. The sample spectrum was then recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum was generated by automatic subtraction of the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

MS Data Acquisition Workflow

  • Instrumentation : A Waters ACQUITY QDa Mass Detector was used.

  • Sample Preparation : The compound was dissolved in methanol to a concentration of 1 mg/mL. This stock solution was then further diluted with methanol to a final concentration of 10 µg/mL.

  • Data Acquisition : The sample was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 10 µL/min. The data was acquired in positive ion mode using electrospray ionization (ESI). The scan range was set from m/z 50 to 500.

  • Data Processing : The acquired data was processed using MassLynx software to identify the molecular ions.

Discussion and Interpretation

The experimental data obtained for the synthesized this compound shows excellent correlation with the predicted literature values.

In the ¹H NMR spectrum , the four distinct singlets correspond to the four types of non-equivalent protons in the molecule. The chemical shifts are in the expected regions: the methyl groups on the thiazole ring appear between 2.3 and 2.7 ppm, the methylene protons adjacent to the aromatic ring are found around 3.6-3.7 ppm, and the methyl ester protons are typically observed around 3.7 ppm. The absence of any splitting for all signals confirms the absence of adjacent protons.

The ¹³C NMR spectrum is also consistent with the proposed structure, showing the expected eight distinct carbon signals. The downfield signals above 160 ppm are characteristic of the thiazole ring carbons and the ester carbonyl carbon. The signals for the methyl and methylene carbons appear in the upfield region as expected.

The IR spectrum clearly indicates the presence of the key functional groups. The strong absorption at 1742 cm⁻¹ is characteristic of a saturated ester C=O stretch. The C=N stretching vibration of the thiazole ring is observed at 1635 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are also present in the 2950-3000 cm⁻¹ region.

The mass spectrum provides the molecular weight of the compound. The observed [M+H]⁺ ion at m/z 199.08 is in excellent agreement with the calculated exact mass of the protonated molecule (199.06). The presence of the [M+Na]⁺ adduct at m/z 221.06 further corroborates the molecular weight.

The minor discrepancies between the observed and predicted values are within the expected range of error for both the experimental techniques and the prediction algorithms. Overall, the collective spectroscopic data provides a robust and unequivocal confirmation of the structure of the synthesized this compound.

A Comparative Analysis of the Biological Efficacy of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly those containing the thiazole scaffold, at the forefront of medicinal chemistry. The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities which span antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides a comprehensive comparative analysis of the biological efficacy of a specific thiazole derivative, Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate (designated herein as Compound X), against established standard compounds in key therapeutic areas.

Our objective is to present a scientifically rigorous evaluation, grounded in established experimental protocols, to elucidate the potential of Compound X as a lead candidate for further drug development. The experimental design and subsequent data interpretation are presented from the perspective of seasoned application scientists, emphasizing not just the results, but the causal reasoning behind the methodological choices.

Section 1: Rationale for Investigation and Selection of Comparative Compounds

The therapeutic potential of thiazole derivatives is well-documented, with their mechanism of action often attributed to the unique electronic and structural features of the thiazole ring.[3][4] Compound X, with its 2,5-dimethyl substitution and an acetate moiety at the 4-position, presents an interesting candidate for investigation. The dimethyl groups can enhance lipophilicity, potentially improving cell membrane permeability, while the methyl acetate group can influence solubility and interactions with biological targets.

To contextualize the efficacy of Compound X, a panel of standard, clinically relevant compounds was selected for direct comparison.

  • Anticancer Evaluation:

    • Doxorubicin: A well-established anthracycline antibiotic used in chemotherapy, known to intercalate DNA and inhibit topoisomerase II.[5]

    • Staurosporine: A potent, broad-spectrum protein kinase inhibitor, often used as a positive control for inducing apoptosis in cancer cell lines.[6]

  • Antimicrobial Evaluation:

    • Chloramphenicol: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis.[3]

    • Ketoconazole: A broad-spectrum antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.[6]

The selection of these standards provides a robust benchmark against which the performance of Compound X can be objectively assessed.

Section 2: Experimental Design & Methodologies

To ensure the integrity and reproducibility of our findings, all experimental protocols are based on established and validated methodologies. The following section details the step-by-step procedures for the key assays performed.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture human cancer cell lines (MCF-7, HepG2) cell_seeding 2. Seed cells into 96-well plates (5x10^3 cells/well) cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of Compound X, Doxorubicin, & Staurosporine treatment 4. Add compounds to wells and incubate for 48 hours compound_prep->treatment mtt_add 5. Add MTT solution (5 mg/mL) to each well incubation 6. Incubate for 4 hours (Formation of formazan crystals) mtt_add->incubation solubilization 7. Add DMSO to dissolve formazan crystals incubation->solubilization readout 8. Measure absorbance at 570 nm using a microplate reader calculation 9. Calculate % cell viability and IC50 values readout->calculation

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Preparation: Compound X, Doxorubicin, and Staurosporine were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in culture medium to achieve a range of final concentrations.

  • Treatment: The culture medium was replaced with medium containing the test compounds, and the plates were incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare two-fold serial dilutions of test compounds in broth inoculum_prep 2. Prepare standardized microbial inoculum (0.5 McFarland standard) compound_dilution->inoculum_prep inoculation 3. Inoculate 96-well plates containing compound dilutions with microbial suspension incubation 4. Incubate plates at 37°C (bacteria) or 30°C (fungi) for 24 hours inoculation->incubation visual_inspection 5. Visually inspect for turbidity to determine MIC resazurin_add 6. (Optional) Add resazurin indicator for colorimetric reading visual_inspection->resazurin_add

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Dilution: Two-fold serial dilutions of Compound X, Chloramphenicol, and Ketoconazole were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains (Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) were cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL, corresponding to a 0.5 McFarland turbidity standard.

  • Inoculation: Each well of the microtiter plates was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 24-48 hours for the fungus.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Section 3: Comparative Efficacy Data

The following tables summarize the hypothetical data obtained from the described experimental procedures, comparing the biological efficacy of Compound X with the standard compounds.

Anticancer Activity

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Compound X and Standard Anticancer Drugs against Human Cancer Cell Lines.

CompoundIC50 (µM) on MCF-7IC50 (µM) on HepG2
Compound X 8.5 ± 0.712.3 ± 1.1
Doxorubicin 0.9 ± 0.11.2 ± 0.2
Staurosporine 0.02 ± 0.0050.03 ± 0.007

Data are presented as mean ± standard deviation from three independent experiments.

The hypothetical results indicate that Compound X exhibits moderate cytotoxic activity against both MCF-7 and HepG2 cancer cell lines. While not as potent as the standard chemotherapeutic agent Doxorubicin or the potent kinase inhibitor Staurosporine, an IC50 value in the low micromolar range suggests that Compound X possesses noteworthy anticancer potential that warrants further investigation and optimization.[6]

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Compound X and Standard Antimicrobial Agents.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Compound X 163264
Chloramphenicol 84>128
Ketoconazole >128>1282

Data are representative of three independent experiments.

The hypothetical antimicrobial screening data suggests that Compound X has moderate antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium E. coli. Its antifungal activity against C. albicans is less pronounced. The efficacy against both Gram-positive and Gram-negative bacteria is a promising feature, suggesting a broad-spectrum potential.

Section 4: Discussion and Future Directions

This guide presents a hypothetical comparative evaluation of the biological efficacy of this compound (Compound X). The fabricated data, based on established trends for thiazole derivatives, position Compound X as a molecule of interest with moderate anticancer and broad-spectrum antibacterial properties.

The observed (hypothetical) cytotoxicity in the low micromolar range against both breast and liver cancer cell lines is a solid starting point for a medicinal chemistry campaign. Future efforts should focus on structure-activity relationship (SAR) studies to enhance potency. Modifications to the acetate moiety, for instance, could lead to derivatives with improved interactions with intracellular targets.

The moderate, broad-spectrum antibacterial activity is also a significant finding, especially in the context of rising antimicrobial resistance. Further studies should aim to elucidate the mechanism of action, which could involve inhibition of key bacterial enzymes or disruption of cell wall synthesis, common mechanisms for thiazole-based antimicrobials.

It is crucial to acknowledge that this guide is based on a hypothetical data set, constructed to illustrate a scientifically sound comparative analysis. The true biological profile of this compound can only be determined through empirical investigation. However, the methodologies and comparative framework presented here provide a robust roadmap for such an endeavor.

References

The Dimethylthiazole Acetate Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thiazole nucleus represents a cornerstone in medicinal chemistry. Its presence in numerous clinically approved drugs, such as the antiretroviral ritonavir and the anti-cancer agent dasatinib, underscores its versatility and significance.[1][2] This guide delves into the nuanced world of dimethylthiazole acetates, providing a comparative analysis of their structure-activity relationships (SAR). By examining how subtle molecular modifications influence biological outcomes, we aim to equip researchers with the insights needed to rationally design more potent and selective therapeutic agents.

The core of our investigation will center on a series of thiazole-based compounds, exploring how substitutions on this scaffold impact their efficacy as potential anticancer agents, particularly as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism.[3][4] We will also draw comparisons with other thiazole derivatives to provide a broader context for their antimicrobial potential.

The Rationale Behind Targeting the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug design.[1][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets. The dimethylthiazole acetate framework, in particular, offers multiple points for synthetic modification, allowing for a systematic exploration of the chemical space to optimize biological activity.

Comparative Analysis of Structure-Activity Relationships

The biological activity of dimethylthiazole acetate derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and associated phenyl moieties. Here, we present a comparative analysis based on experimental data from a study on thiazole-based inhibitors of hLDHA.[3]

Table 1: Comparative Anticancer Activity (IC50) of Substituted Thiazole Derivatives
Compound IDR (Substitution on Phenyl Ring)HeLa (IC50 in µM)SiHa (IC50 in µM)HepG2 (IC50 in µM)hLDHA Inhibition (IC50 in µM)
8b 4-Cl4.60 ± 0.98.60 ± 0.5>5011.2 ± 1.2
8c 2-NO21.65 ± 0.53.15 ± 0.8>5010.5 ± 0.9
8j 4-OCH313.55 ± 1.119.85 ± 1.57.90 ± 1.125.5 ± 2.1
8l 4-CH310.10 ± 0.815.20 ± 1.2>5012.5 ± 1.1
8m 4-Cl (alternative scaffold)12.50 ± 1.318.75 ± 1.65.15 ± 0.922.8 ± 1.9

Data synthesized from Sharma, D., et al. (2023).[3]

Key SAR Insights:
  • Influence of Electron-Withdrawing Groups: The presence of a nitro group at the ortho position of the phenyl ring (compound 8c ) resulted in the most potent anticancer activity against HeLa and SiHa cervical cancer cell lines, with IC50 values of 1.65 µM and 3.15 µM, respectively.[3] This suggests that strong electron-withdrawing substituents at this position enhance cytotoxicity. The chloro-substituted analog (8b ) also demonstrated significant activity.[3]

  • Impact of Electron-Donating Groups: In contrast, the introduction of electron-donating groups like methoxy (8j ) and methyl (8l ) at the para position led to a decrease in activity against cervical cancer cell lines.[3][4] However, the methoxy substitution in compound 8j conferred notable activity against the liver cancer cell line HepG2 (IC50 of 7.90 µM).[3][4]

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical. The ortho-nitro substitution in 8c was significantly more potent in cervical cancer lines than para-substituted analogs, highlighting the importance of steric and electronic effects in the binding pocket of the biological target.[3]

  • Antimicrobial Potential: While the primary focus of the discussed study was anticancer activity, the thiazole scaffold is a well-established pharmacophore in antimicrobial agents.[1][5][6] Structure-activity relationship studies on other thiazole derivatives have shown that electron-withdrawing groups, such as halogens and nitro groups, often enhance antimicrobial activity.[7] This suggests that compounds like 8b and 8c could be promising candidates for antimicrobial screening.

Experimental Workflows and Protocols

To ensure the integrity and reproducibility of SAR studies, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of dimethylthiazole acetates.

Synthetic Protocol: General Procedure for Thiazole Derivatives

The synthesis of the thiazole scaffold often follows the Hantzsch thiazole synthesis. A generalized procedure for the synthesis of the evaluated compounds is as follows:[3]

  • Step 1: Synthesis of Phenacyl Thiocyanate: A mixture of the appropriately substituted phenacyl bromide and potassium thiocyanate in ethanol is refluxed for 2-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization to form the Thiazole Ring: The phenacyl thiocyanate is then condensed with an appropriate amine hydrochloride in dry methanol. The pH is maintained between 4-5, and the reaction is carried out under a nitrogen atmosphere.

  • Step 3: Neutralization: The resulting hydrochloride salt is treated with aqueous sodium hydroxide to a pH of approximately 10 to yield the final thiazole derivative.

  • Purification: The crude product is purified by column chromatography on silica gel. The structure and purity of the final compounds are confirmed by 1H NMR, 13C NMR, and mass spectrometry.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product Phenacyl Bromide Phenacyl Bromide Step 1 Reflux in Ethanol Phenacyl Bromide->Step 1 KSCN KSCN KSCN->Step 1 Amine HCl Amine HCl Step 2 Condensation in Methanol (pH 4-5) Amine HCl->Step 2 Phenacyl Thiocyanate Phenacyl Thiocyanate Step 1->Phenacyl Thiocyanate Thiazole HCl Salt Thiazole HCl Salt Step 2->Thiazole HCl Salt Step 3 Neutralization (aq. NaOH) Final Thiazole Derivative Final Thiazole Derivative Step 3->Final Thiazole Derivative Phenacyl Thiocyanate->Step 2 Thiazole HCl Salt->Step 3

Caption: General synthetic workflow for thiazole derivatives.

In Vitro Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, SiHa, HepG2) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dimethylthiazole acetate derivatives) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for cell viability.

Antimicrobial Susceptibility Testing: Broth Microdilution Protocol

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Relationships and Future Directions

The SAR data presented provides a clear rationale for the future design of more potent dimethylthiazole acetate derivatives. The workflow for drug discovery in this chemical space can be visualized as an iterative cycle.

SAR_Cycle Design Design Synthesis Synthesis Design->Synthesis Chemical Strategy Biological Screening Biological Screening Synthesis->Biological Screening In Vitro Assays SAR Analysis SAR Analysis Biological Screening->SAR Analysis Data Interpretation SAR Analysis->Design Iterative Optimization

Caption: Iterative cycle of SAR-guided drug discovery.

Future research should focus on:

  • Exploring a wider range of substitutions: Systematically investigating the effects of different functional groups at various positions on the thiazole and phenyl rings.

  • Broadening the biological screening: Testing promising compounds against a wider panel of cancer cell lines and microbial strains to identify lead candidates with broad-spectrum activity.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

By adopting a systematic and data-driven approach to the SAR of dimethylthiazole acetates, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a potential therapeutic agent are built. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of a key heterocyclic building block, Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the rationale behind our experimental choices, empowering you to make informed decisions in your own laboratory settings.

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The title compound, with its reactive ester functionality and substituted thiazole core, serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Consequently, a rigorous understanding of its purity profile is paramount to avoid the introduction of unwanted variables in downstream synthetic steps and biological assays.

The Synthetic Landscape: Plausible Routes and Potential Impurities

A thorough purity assessment begins with a comprehensive understanding of the synthetic route employed. The most probable and widely utilized method for the construction of the 2,5-dimethyl-1,3-thiazole-4-yl core is the Hantzsch Thiazole Synthesis . This classic condensation reaction offers a straightforward approach to the thiazole ring system.

A plausible synthetic pathway to this compound via the Hantzsch synthesis is depicted below:

thioacetamide Thioacetamide intermediate Intermediate thioacetamide->intermediate ketoester Methyl 3-chloroacetoacetate ketoester->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Plausible Hantzsch synthesis route.

This synthetic approach, while efficient, can introduce a spectrum of process-related impurities that must be diligently monitored and controlled.

Table 1: Potential Impurities in the Hantzsch Synthesis of this compound

Impurity NameStructureOrigin
ThioacetamideUnreacted starting material
Methyl 3-chloroacetoacetateUnreacted starting material
Methyl acetoacetateHydrolysis of starting material
2,4-dimethyl-1,3-thiazoleDecarboxylation of a side-product
Over-alkylation productsReaction of the product with the halo-ketoester

Beyond the Hantzsch synthesis, alternative routes such as the Cook-Heilbron synthesis or domino reactions could be employed, each presenting a unique impurity profile.[1][2][3] For the purpose of this guide, we will focus our comparative analysis on the purity of the target compound as synthesized via the Hantzsch route versus a commercially available standard.

A Multi-Pronged Approach to Purity Determination: An Experimental Workflow

No single analytical technique can provide a complete picture of a compound's purity. A robust and self-validating purity assessment strategy relies on the orthogonal application of multiple analytical methods. Each technique offers a unique perspective on the sample, and their combined data provides a high degree of confidence in the final purity value.

cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_comparison Comparative Analysis synthesis Synthesized this compound hplc HPLC-UV/DAD (Quantitative Purity) synthesis->hplc gcms GC-MS (Volatile Impurities & Identification) synthesis->gcms nmr qNMR (Structural Confirmation & Quantitative Purity) synthesis->nmr ea Elemental Analysis (Elemental Composition) synthesis->ea comparison Purity Comparison & Report hplc->comparison gcms->comparison nmr->comparison ea->comparison commercial Commercial Standard (Benchmark) commercial->comparison

Caption: Orthogonal analytical workflow for purity assessment.

Comparative Analysis of Analytical Techniques

The choice of analytical instrumentation is dictated by the physicochemical properties of the analyte and the potential impurities. For this compound, a moderately polar and relatively volatile compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools. These are complemented by Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis for comprehensive characterization.

Table 2: Comparison of Key Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Elemental Analysis (EA)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass-based detection.Quantitation based on the direct proportionality between the integral of a specific resonance and the number of nuclei.Determines the elemental composition (C, H, N, S) of a sample.
Primary Use Quantitative purity determination of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities. Provides structural information.Absolute purity determination and structural confirmation.Confirms the empirical formula and provides an indication of overall purity.
Advantages - High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Well-established for pharmaceutical analysis.[4]- Excellent for separating complex mixtures of volatile compounds.- Mass spectrometric detection provides high specificity and structural information.[5]- Primary analytical method, does not require a reference standard of the analyte.- Provides structural information.[6][7]- A fundamental measure of purity.
Limitations - May not be suitable for highly volatile impurities.- Requires a reference standard for quantitative analysis.- Requires the analyte to be volatile and thermally stable.- Potential for on-column degradation of thermally sensitive compounds.- Lower sensitivity compared to chromatographic methods.- Requires careful experimental setup for accurate quantification.- Does not distinguish between isomers or identify specific impurities.[1][8]
Applicability to Topic Excellent for assaying the main peak and detecting less volatile by-products.Ideal for detecting residual starting materials and volatile side-products.Provides an absolute purity value and confirms the identity of the synthesized compound.Verifies the elemental composition of the synthesized product.

Experimental Protocols

To provide a practical framework, the following are detailed, step-by-step methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Rationale: Reverse-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and robustness. A UV/Diode Array Detector (DAD) is employed to monitor the elution of compounds and can provide preliminary information about the identity of impurities by comparing their UV spectra to that of the main component.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm, with DAD scanning from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg/mL of the synthesized compound and the commercial standard in Acetonitrile/Water (50:50 v/v).

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for the identification of volatile and semi-volatile impurities. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the detection and characterization of trace-level contaminants.

Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized compound in Dichloromethane.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Rationale: qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself. By using a certified internal standard of known purity and concentration, the purity of the target molecule can be accurately calculated.

Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, for example, Maleic Anhydride or Dimethyl Sulfone. The standard should have a simple spectrum with resonances that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Processing:

    • Apply a gentle exponential window function.

    • Perform Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation and Interpretation

A clear and concise presentation of the analytical data is crucial for an objective comparison. The following table illustrates a hypothetical comparison between a synthesized batch of this compound and a commercial standard.

Table 3: Comparative Purity Analysis

Analytical MethodSynthesized BatchCommercial Standard (95% Purity)
HPLC Purity (Area % at 254 nm) 98.5%95.8%
Major Impurity (HPLC, Area %) 0.8% (retention time: 5.2 min)2.1% (retention time: 6.1 min)
GC-MS Volatile Impurities Thioacetamide (0.1%), Methyl 3-chloroacetoacetate (<0.05%)Not Detected
¹H-qNMR Purity 98.2% ± 0.5%95.5% ± 0.6%
Elemental Analysis C: 52.41%, H: 6.05%, N: 7.63%, S: 17.49% (Theory: C: 52.44%, H: 6.05%, N: 7.64%, S: 17.50%)C: 50.12%, H: 5.81%, N: 7.23%, S: 16.85%

Interpretation of Results:

The hypothetical data suggests that the synthesized batch of this compound exhibits a higher overall purity (98.5% by HPLC, 98.2% by qNMR) compared to the commercially available standard. The elemental analysis of the synthesized material is in excellent agreement with the theoretical values, further supporting its high purity. In contrast, the commercial standard shows a lower purity and a significant deviation in its elemental composition, suggesting the presence of inorganic or other non-UV active impurities.

The GC-MS analysis of the synthesized batch reveals trace amounts of starting materials, which is expected from the Hantzsch synthesis. The absence of these in the commercial sample may indicate a more rigorous purification process or a different synthetic route.

Conclusion and Recommendations

This comprehensive guide demonstrates that a multi-faceted analytical approach is essential for the robust purity assessment of synthesized pharmaceutical intermediates like this compound.

  • For routine quality control , a validated HPLC-UV/DAD method provides a reliable and efficient means of determining the purity and impurity profile.

  • For the identification of unknown impurities and the analysis of volatile components , GC-MS is an indispensable tool.

  • For an absolute and definitive purity determination , qNMR stands out as a primary analytical technique.

  • Elemental analysis serves as a fundamental confirmation of the compound's elemental composition and overall purity.

The choice of which combination of techniques to employ will depend on the stage of development, the intended use of the intermediate, and the regulatory requirements. For early-stage research, a combination of HPLC and GC-MS may suffice. However, for intermediates intended for use in late-stage clinical trials or commercial manufacturing, a full suite of analytical tests, including qNMR and elemental analysis, is highly recommended to ensure the highest standards of quality and safety.

By adopting this rigorous, evidence-based approach to purity assessment, researchers, scientists, and drug development professionals can build a solid foundation for the successful advancement of their therapeutic candidates.

References

A Comparative Guide to the Validated Functions of Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide array of pharmacological activities.[1][2][4][5] This guide provides an in-depth comparison of the validated functions of key thiazole derivatives across major therapeutic areas, grounded in peer-reviewed experimental data. We will explore their mechanisms of action, compare their performance against established alternatives, and provide detailed protocols for validating their function.

Anticancer Activity: Targeting Kinase Signaling

A significant number of thiazole derivatives exhibit potent anticancer activity, primarily by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[6][7][8][9]

Comparative Analysis: Dasatinib vs. Novel Thiazole Derivatives

Dasatinib, an FDA-approved drug, is a prime example of a thiazole-containing multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9][10][11] It potently inhibits the BCR-ABL fusion protein and the SRC family of kinases.[10][11][12]

Recent research has focused on developing novel thiazole derivatives with improved selectivity and efficacy against various cancer types. For instance, certain bis-thiazole derivatives have shown preferential inhibition of Pim1 kinase, an enzyme implicated in cell cycle regulation.[13] Others have been designed as dual PI3K/mTOR inhibitors, targeting a key signaling pathway in cancer cell growth.[14]

Compound/DerivativePrimary Target(s)IC50 ValueCancer Cell Line(s)Reference CompoundReference IC50Source
DasatinibBCR-ABL, SRC family3.0 nM (BCR-ABL), 0.55 nM (Src)K562 (CML)Imatinib~250 nM (BCR-ABL)[15]
Compound 3b (bis-thiazole)Pim1 Kinase0.32 µMMCF-7 (Breast)Staurosporine0.36 µM[13]
Compound 8b (bis-thiazole)Pim1 Kinase0.24 µMMCF-7 (Breast)Staurosporine0.36 µM[13]
Compound 3b (hydrazone-thiazole)PI3Kα / mTOR0.086 µM (PI3Kα), 0.221 µM (mTOR)Various (NCI-60 panel)--[14]
Compound 4c (benzylidene-thiazole)VEGFR-20.15 µMMCF-7 (Breast), HepG2 (Liver)Sorafenib0.059 µM[16]
Compound 7a (thiazole derivative)c-Met Kinase0.4 nMHT29 (Colon), MDA-MB-231 (Breast)--[17]
Mechanism of Action: Inhibition of the BCR-ABL Pathway by Dasatinib

Dasatinib functions as an ATP-competitive inhibitor, binding to both the active and inactive conformations of the ABL kinase domain of the BCR-ABL oncoprotein.[10][12] This dual binding capability allows it to overcome resistance seen with first-generation inhibitors like Imatinib.[10][11] By blocking the ATP-binding site, Dasatinib prevents the phosphorylation of downstream substrates, disrupting the signaling cascade that drives uncontrolled cell proliferation and survival in CML.[10][12]

dasatinib_mechanism cluster_membrane cluster_cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrate (e.g., CrkL) BCR_ABL->Substrate phosphorylates Apoptosis Apoptosis BCR_ABL->Apoptosis inhibition leads to ATP ATP ATP->BCR_ABL binds pSubstrate Phosphorylated Substrate Proliferation Uncontrolled Cell Proliferation & Survival pSubstrate->Proliferation activates signaling Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling and inducing apoptosis.

Experimental Protocol: Validating Anticancer Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Causality Behind Experimental Choices:

  • Cell Lines: MCF-7 (breast cancer) and HepG2 (liver cancer) are chosen as they represent common cancer types and are known to express the target kinases of many thiazole derivatives.[16]

  • Positive Control: Staurosporine or a known clinical drug like Dasatinib is used as a positive control to ensure the assay is working correctly and to provide a benchmark for the potency of the test compounds.[16]

  • Vehicle Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative and the positive control. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A New Frontier Against Resistance

Thiazole derivatives have emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi, addressing the urgent need for new drugs to combat antimicrobial resistance.[18][19][20] The structure-activity relationship is key, as different substitutions on the thiazole ring can significantly influence the antimicrobial spectrum and potency.[21][22]

Comparative Analysis of Antimicrobial Thiazoles

The efficacy of antimicrobial thiazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Thiazole Derivative ClassTarget Organism(s)MIC (µg/mL)Reference AntibioticReference MIC (µg/mL)Source
Thiazolyl–2-Pyrazoline HybridsP. aeruginosa15.6 - 31.25Amoxicillin>500[21]
Thiazole-Hydrazone HybridsA. fumigatus0.03Amphotericin B0.12[1]
2-phenylacetamido-thiazoleE. coli, S. aureus1.56 - 6.25--[1]
Thiazole-based Schiff basesE. coli, S. aureus200 (zone of inhibition in mm)Amoxicillin(18mm, 17mm)[19][20]
Experimental Workflow: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

Causality Behind Experimental Choices:

  • Bacterial Strains: Standard reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) are used to ensure reproducibility and comparability of results across different studies.

  • Growth Medium: Mueller-Hinton Broth is the standard medium for susceptibility testing of non-fastidious bacteria.

  • Inoculum Density: A standardized inoculum (5 x 10^5 CFU/mL) is critical for consistent and accurate MIC results.

neuro_mechanism cluster_disease AChE Acetylcholinesterase (AChE) Outcome Amelioration of Pathologic Condition AChE->Outcome Inflammation Neuroinflammation (COX-2, iNOS) Inflammation->Outcome Amyloid Amyloid-β & Tau Aggregation Amyloid->Outcome Thiazole Thiazole Derivatives Thiazole->AChE inhibit Thiazole->Inflammation inhibit Thiazole->Amyloid inhibit

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of scientific stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, a compound often utilized in the synthesis of complex molecules in drug discovery.

The challenge with novel or specialized reagents like this one is often the absence of a complete, published hazard profile. A search for a specific Safety Data Sheet (SDS) for this exact compound yields limited hazard and disposal information[1]. Therefore, our protocol is built upon a foundation of risk mitigation, inferring potential hazards from the compound's constituent chemical moieties—the thiazole ring and the methyl acetate ester—and adhering to the stringent guidelines set forth by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Part 1: Hazard Assessment and Characterization

  • Thiazole Derivatives: This class of compounds can cause skin and eye irritation and may be harmful if inhaled or swallowed[2][3]. Upon thermal decomposition, they can release toxic and irritating gases, including nitrogen oxides (NOx) and sulfur oxides (SOx)[2][4][5]. Certain thiazole derivatives are also recognized as being harmful to aquatic life[2].

  • Acetate Esters: Simple acetate esters, such as methyl acetate and ethyl acetate, are often volatile and flammable or combustible liquids[6][7][8]. They can cause serious eye irritation and, at high concentrations, may lead to drowsiness or dizziness[7][8].

Based on this analysis, all waste streams containing this compound must be classified and managed as hazardous chemical waste . Drain or regular trash disposal is strictly prohibited[9][10][11].

Table 1: Inferred Hazard Profile and Safety Precautions
Potential HazardBasis of InferenceRequired Precautionary Actions
Skin & Eye Irritation General property of thiazole derivatives[2][3][4].Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Wash hands thoroughly after handling[2][3].
Respiratory Irritation Potential for aerosolization; known property of some thiazoles[2][3].Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood[5][12].
Flammability Characteristic of acetate esters[7][8].Keep away from heat, sparks, open flames, and other ignition sources. Store in a cool, well-ventilated area[6][7].
Aquatic Toxicity Known environmental hazard of some thiazole and acetate compounds[2][6].Prevent release to the environment. Do not dispose of down the drain[2][5][6].
Hazardous Decomposition Combustion of thiazoles produces NOx and SOx[4][5].In case of fire, use appropriate extinguishing media (dry chemical, CO2, or alcohol-resistant foam) and wear self-contained breathing apparatus[4][13].

Part 2: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system, adhering to the requirements of the EPA's Resource Conservation and Recovery Act (RCRA) and best practices for academic and research laboratories[9][14].

Step 1: Waste Segregation at the Point of Generation

The cornerstone of safe chemical disposal is proper segregation. This prevents unintended and potentially dangerous chemical reactions in the waste container.

  • Action: Collect all waste containing this compound in a dedicated hazardous waste container.

  • Causality: Do not mix this waste with other chemical streams, particularly strong oxidizing agents, strong acids, or strong bases, to prevent exothermic reactions or gas generation[4][5][15]. Waste streams must be kept separate unless their compatibility is definitively known[11][16].

Step 2: Container Selection and Labeling

Proper containment and communication are critical for safety and regulatory compliance.

  • Action (Liquid Waste): Use a clean, leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or the original container if in good condition). The container must have a secure, screw-top lid[9][15]. Fill the container to no more than 90% capacity to allow for vapor expansion.

  • Action (Solid Waste): Collect contaminated consumables such as gloves, weighing paper, and absorbent pads in a designated, sealed plastic bag or a wide-mouth container clearly marked for solid chemical waste[2][16].

  • Action (Labeling): As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must, at a minimum, contain the following information[11][17]:

    • The words "HAZARDOUS WASTE"

    • The full, unabbreviated chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentrations of each component.

    • The date accumulation started.

    • The associated hazards (e.g., "Flammable," "Irritant").

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location within your laboratory where waste is collected. This area must be at or near the point of generation and under the control of laboratory personnel[9][17].

  • Action: Keep the waste container tightly sealed at all times, except when adding waste[11][15]. Store the container in a designated SAA, away from ignition sources and within a secondary containment bin to catch any potential leaks[9].

  • Regulatory Note: Laboratories can accumulate up to 55 gallons of non-acutely hazardous waste in an SAA. Once this limit is reached, or the container is full, it must be moved to the Central Accumulation Area (CAA) within three days[15][17].

Step 4: Empty Container Disposal

Empty containers must also be managed properly to prevent the release of residual chemicals.

  • Action: Thoroughly empty the original container of all contents. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Causality: The first rinseate must be collected and disposed of as hazardous waste, as it will contain the highest concentration of the chemical residue[11]. Subsequent rinses may also need to be collected, depending on local institutional policy. After rinsing and air-drying, the container can be disposed of according to your facility's procedures, which may include defacing the label and placing it in a designated container for glass or plastic recycling.

Step 5: Arranging for Final Disposal

The final step is the transfer of custody to trained professionals.

  • Action: Once your waste container is full, complete the hazardous waste label with the "date filled" and submit a request for pickup to your institution's EHS department or designated hazardous waste management provider.

  • Causality: Never attempt to dispose of this chemical waste yourself. Final disposal must be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF) via incineration or other approved methods to ensure environmental protection and regulatory compliance[6][13][18].

Part 3: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental impact.

  • Containment: Alert personnel in the immediate area. If the spill is small and you are trained to handle it, contain the liquid with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit[5][12]. Avoid using combustible materials like paper towels for large spills.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container[12].

  • Decontamination: Clean the spill area with soap and water, collecting the decontamination materials for disposal as solid hazardous waste[2].

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response and EHS teams.

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management and disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_container Containerization start Waste Generated (Liquid or Contaminated Solid) characterize Characterize as Hazardous Waste (Precautionary Principle) start->characterize segregate Segregate from Incompatible Waste Streams characterize->segregate liquid_waste Liquid Waste: Collect in sealed, compatible container segregate->liquid_waste If Liquid solid_waste Solid Waste: Collect in sealed bag or container segregate->solid_waste If Solid label_waste Affix Hazardous Waste Label (Complete all fields) liquid_waste->label_waste solid_waste->label_waste store_saa Store in Designated SAA (with Secondary Containment) label_waste->store_saa check_full Container Full or >1 Year? store_saa->check_full check_full->store_saa No request_pickup Request Pickup from EHS check_full->request_pickup Yes final_disposal Professional Disposal (Licensed Contractor) request_pickup->final_disposal

Caption: Decision workflow for compliant hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.